1H-Indole-4-carbohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1H-indole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWVCNABVVHCKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655823 | |
| Record name | 1H-Indole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-22-0 | |
| Record name | 1H-Indole-4-carboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-4-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Indole-4-carbohydrazide: Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1H-Indole-4-carbohydrazide is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its indole core, fused with a carbohydrazide functional group, presents a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and an in-depth discussion of its potential pharmacological applications based on the extensive research conducted on analogous indole carbohydrazide derivatives. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.
Introduction: The Significance of the Indole Nucleus in Drug Discovery
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] From the anti-migraine triptans to the anti-cancer vinca alkaloids, the indole moiety has consistently demonstrated its importance in the development of clinically significant drugs. The incorporation of a carbohydrazide functional group at the 4-position of the indole ring, as seen in this compound, introduces a key pharmacophoric element that allows for further molecular elaboration and interaction with biological targets. This hydrazide moiety is a versatile synthetic handle, enabling the formation of hydrazones, a class of compounds known for their diverse pharmacological properties.[3] Consequently, this compound stands as a crucial building block for the generation of novel chemical entities with potential therapeutic value.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 885272-22-0 | [3] |
| Molecular Formula | C₉H₉N₃O | [3] |
| Molecular Weight | 175.19 g/mol | [3] |
| Appearance | Off-white to pale yellow solid; Colorless crystal or crystalline powder | [3][4] |
| Melting Point | Approximately 178-182 °C | [4] |
| Solubility | Soluble in most organic solvents such as ethanol, chloroform, and dichloromethane. | [4] |
| Predicted pKa | 12.95 ± 0.30 | [4] |
These properties provide a foundational understanding of the compound's behavior in various experimental settings. The predicted pKa suggests that the molecule possesses a weakly acidic proton, likely the N-H of the indole ring or the hydrazide moiety, which can be a crucial factor in its interaction with biological targets and its pharmacokinetic profile.
Synthesis of this compound: A Representative Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a standard and reliable method can be extrapolated from the synthesis of analogous indole carbohydrazides, such as the 2- and 3-substituted isomers.[2][5] The most common approach involves the hydrazinolysis of the corresponding indole-4-carboxylic acid ester.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from the commercially available 1H-Indole-4-carboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is based on established methods for the synthesis of similar indole carbohydrazides and serves as a robust starting point for laboratory synthesis.[5]
Step 1: Esterification of 1H-Indole-4-carboxylic acid
-
To a solution of 1H-Indole-4-carboxylic acid (1 equivalent) in absolute ethanol (a suitable volume to ensure dissolution with stirring), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1H-indole-4-carboxylate. This ester can often be used in the next step without further purification.
Causality behind Experimental Choices: The use of an excess of ethanol serves as both the solvent and the reactant. The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Hydrazinolysis of Ethyl 1H-indole-4-carboxylate
-
Dissolve the crude ethyl 1H-indole-4-carboxylate (1 equivalent) in absolute ethanol.
-
Add an excess of hydrazine hydrate (e.g., 10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
Causality behind Experimental Choices: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The use of a large excess of hydrazine hydrate drives the reaction to completion. The reaction is typically carried out at reflux to increase the reaction rate. The product, being a solid with limited solubility in cold ethanol, conveniently precipitates out upon cooling, simplifying its isolation.
Spectroscopic Characterization (Predicted and Comparative)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show characteristic signals for the indole ring protons, the NH protons of the indole and hydrazide moieties, and the NH₂ protons. The chemical shifts would be influenced by the electron-withdrawing nature of the carbohydrazide group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
N-H stretching (indole and hydrazide): Broad bands in the region of 3200-3400 cm⁻¹.
-
C=O stretching (amide I): A strong absorption band around 1640-1680 cm⁻¹.
-
N-H bending (amide II): A band in the region of 1550-1620 cm⁻¹.
-
Aromatic C-H stretching: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
Pharmacological Potential: Insights from Indole Carbohydrazide Derivatives
The true value of this compound lies in its potential as a scaffold for the development of novel therapeutic agents. Extensive research on its derivatives has revealed a broad range of biological activities.
Caption: Potential pharmacological activities of indole carbohydrazide derivatives.
Anticancer Activity
Numerous studies have highlighted the potent anti-cancer and antiproliferative properties of indole carbohydrazide derivatives.[2][6][7][8][9] These compounds have demonstrated efficacy against a variety of human cancer cell lines. The proposed mechanisms of action are often multi-faceted and include:
-
Induction of Apoptosis: Several indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis.[9]
-
Tubulin Polymerization Inhibition: Some derivatives have been found to inhibit tubulin polymerization, a mechanism shared by established anti-cancer drugs like vinca alkaloids.[10]
-
Kinase Inhibition: The indole scaffold is known to be a "kinase-privileged" structure, and its derivatives have been explored as inhibitors of various protein kinases involved in cancer progression.[1]
Anti-inflammatory Activity
The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin. It is therefore not surprising that indole carbohydrazide derivatives have also been investigated for their anti-inflammatory potential.[1][11] A study on indole-4-carboxaldehyde, a closely related compound, demonstrated its ability to attenuate methylglyoxal-induced hepatic inflammation by preventing an increase in pro-inflammatory gene expression.[12][13] This suggests that this compound and its derivatives could serve as promising leads for the development of new anti-inflammatory agents.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Indole derivatives have a long history of being investigated for their antibacterial and antifungal properties.[14] The carbohydrazide moiety can be further derivatized to produce compounds with enhanced antimicrobial potency.
Antiplatelet Aggregation Activity
Thrombotic disorders are a major cause of morbidity and mortality worldwide. A series of novel substituted indole carbohydrazides have been synthesized and evaluated for their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen.[5] Several of these derivatives showed potent inhibitory activity, suggesting their potential as leads for the development of new anti-thrombotic agents.
Conclusion
This compound is a molecule of significant interest due to its versatile chemical nature and the proven therapeutic potential of its structural class. This guide has provided a comprehensive overview of its basic properties, a plausible and detailed synthetic approach, and a thorough exploration of the pharmacological activities exhibited by its derivatives. While further research is needed to fully elucidate the specific biological profile of this compound itself, the wealth of data on related compounds strongly suggests its value as a foundational scaffold for the discovery of novel drug candidates. Researchers and drug development professionals are encouraged to explore the synthetic and biological potential of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Indole [webbook.nist.gov]
1H-Indole-4-carbohydrazide molecular weight
An In-Depth Technical Guide to 1H-Indole-4-carbohydrazide: Properties, Synthesis, and Applications
Executive Summary
This compound is a heterocyclic organic compound that has emerged as a valuable and versatile building block in medicinal chemistry and materials science. Characterized by a core indole nucleus functionalized with a carbohydrazide group at the 4-position, this molecule serves as a pivotal intermediate in the synthesis of a wide array of bioactive compounds. Its molecular formula is C₉H₉N₃O, corresponding to a precise molecular weight of 175.19 g/mol .[1][2][3] The strategic placement of the reactive hydrazide moiety on the indole scaffold allows for straightforward derivatization, leading to the development of novel therapeutic agents, including potential anti-inflammatory, antimicrobial, and anticancer drugs.[1] This guide provides a comprehensive overview of the fundamental physicochemical properties, a detailed synthetic protocol, and the principal applications of this compound for researchers and professionals in drug development.
Physicochemical and Structural Characterization
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research. This compound is typically supplied as an off-white to pale yellow solid and requires storage at refrigerated temperatures (0-8 °C) to ensure stability.[1]
Core Physicochemical Properties
The essential quantitative data for this compound are summarized below for rapid reference.
| Property | Value | Source(s) |
| Molecular Weight | 175.19 g/mol | [1][3][4] |
| Molecular Formula | C₉H₉N₃O | [1][2][3] |
| CAS Number | 885272-22-0 | [1][2] |
| Appearance | Off-white to pale yellow solid | [1] |
| Purity | ≥ 95% (typically by HPLC) | [1] |
| Melting Point | ~178-182 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dichloromethane. | [2] |
| InChI Key | NCFMBDUFIJHHAW-UHFFFAOYSA-N | [4] |
Molecular Structure
The structure of this compound features a bicyclic indole system linked to a carbohydrazide functional group (-CONHNH₂). This structure is a key determinant of its reactivity and utility as a synthetic intermediate.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of indole carbohydrazides is a well-established process in organic chemistry, valued for its efficiency and reliability. The most common and direct approach involves the hydrazinolysis of a corresponding indole-4-carboxylic acid ester.
Synthetic Pathway Overview
This workflow illustrates the conversion of a methyl or ethyl ester of 1H-indole-4-carboxylic acid to the final carbohydrazide product through reaction with hydrazine hydrate. The choice of an ester as the starting material is strategic, as the ester carbonyl is an excellent electrophile for nucleophilic attack by hydrazine, making the reaction favorable.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from Ester
This protocol is adapted from established methods for preparing analogous indole carbohydrazides.[5] It is designed to be self-validating through the inclusion of a final purity assessment step.
Reagents and Equipment:
-
Methyl 1H-indole-4-carboxylate (1 equivalent)
-
Hydrazine monohydrate (99%) (15 equivalents)
-
Ethanol (200 proof)
-
Round-bottom flask with reflux condenser
-
Stir plate with heating mantle
-
Water/ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 1H-indole-4-carboxylate (1 eq.) in a minimal amount of ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (15 eq.). The large excess of hydrazine drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.
-
Product Precipitation: Upon completion, remove the flask from heat and allow it to cool to room temperature. Subsequently, cool the mixture further in a water/ice bath to induce precipitation of the solid product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove residual hydrazine hydrate.
-
Drying: Dry the product under vacuum to yield this compound.
Self-Validation/Quality Control:
-
Purity Assessment: The purity of the final product should be confirmed by High-Performance Liquid Chromatography (HPLC), aiming for ≥95%.
-
Identity Confirmation: The identity of the compound can be validated by melting point analysis and comparison with the literature value (~178-182 °C), as well as spectroscopic analysis (¹H NMR, IR).[2]
Key Applications in Scientific Research
The utility of this compound stems from its hybrid structure: the indole core, a "privileged scaffold" in drug discovery, and the reactive hydrazide handle.[6][7]
Foundational Role in Drug Discovery
This compound is a key intermediate for synthesizing libraries of compounds for high-throughput screening. Its derivatives have shown potential as:
-
Anticancer Agents: The indole nucleus is present in numerous anticancer drugs, and new derivatives are continually explored for their ability to interact with biological targets like kinases or induce apoptosis.[1][8]
-
Anti-inflammatory and Antimicrobial Agents: The ability to readily form hydrazones and other heterocyclic systems allows for the creation of molecules that can target inflammatory pathways or microbial processes.[1]
-
Enzyme Inhibitors: Researchers utilize this compound to design and synthesize targeted inhibitors for various enzymes, aiding in the study of metabolic pathways and disease mechanisms.[1]
Derivatization into Bioactive Hydrazones
The primary value of the carbohydrazide group is its ability to undergo facile condensation reactions with aldehydes and ketones to form N-acylhydrazones. This reaction is a cornerstone of combinatorial chemistry for drug discovery.
Causality: The N-acylhydrazone functionality (-C(=O)NHN=CH-) is a known pharmacophore that can form stable complexes with metal ions in enzyme active sites and participate in hydrogen bonding with biological receptors, making it a critical feature for potent bioactivity.[8] This makes this compound an ideal starting point for creating drugs that leverage this mechanism.
Utility in Other Scientific Fields
Beyond pharmaceuticals, its applications extend to:
-
Materials Science: The compound is being explored for the synthesis of novel polymers and coatings that may offer enhanced chemical resistance and durability.[1]
-
Analytical Chemistry: It can be used to develop analytical methods for the detection and quantification of indole derivatives, serving as a reference standard in quality control processes.[1]
-
Agricultural Chemistry: It serves as a precursor in the formulation of agrochemicals, including plant growth regulators.[1]
Conclusion
This compound, with a molecular weight of 175.19 g/mol , is far more than a simple chemical entity. It represents a strategically designed molecular tool for researchers in drug discovery, medicinal chemistry, and materials science. Its straightforward synthesis and the reactive potential of its dual indole and carbohydrazide functionalities ensure its continued importance as a foundational building block for the development of next-generation therapeutics and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. 1H-Indole-7-carbohydrazide | 321309-24-4 [sigmaaldrich.com]
- 5. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
1H-Indole-4-carbohydrazide chemical structure
An In-depth Technical Guide to 1H-Indole-4-carbohydrazide: Structure, Synthesis, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences communities. We will delve into its core chemical structure, validated synthetic methodologies, and its role as a privileged scaffold in the development of novel therapeutic agents. The insights presented herein are curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.
Core Molecular Profile and Physicochemical Properties
This compound is an organic compound featuring a bicyclic indole core with a carbohydrazide substituent at the 4-position.[1][2] The indole ring is a ubiquitous motif in biologically active natural products and synthetic drugs, while the carbohydrazide moiety serves as a versatile functional handle for chemical elaboration, particularly in the formation of hydrazones.[1][3]
This unique combination makes it a valuable intermediate for synthesizing a wide array of bioactive molecules with potential applications as anti-inflammatory, antimicrobial, and anticancer agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 885272-22-0 | [1][4][5] |
| Molecular Formula | C₉H₉N₃O | [1][6] |
| Molecular Weight | 175.19 g/mol | [1][4] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | ~178-182 °C | [2] |
| Solubility | Soluble in organic solvents (ethanol, chloroform, dichloromethane) | [2] |
| Storage | Store at 0-8 °C | [1] |
Chemical Structure and Functional Group Analysis
The structure of this compound is foundational to its chemical reactivity and biological activity. The indole nucleus provides a rigid, planar scaffold that can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrogen bonding. The carbohydrazide group (-CONHNH₂) is a potent nucleophile and a hydrogen bond donor/acceptor, critical for both synthetic transformations and receptor binding.
Caption: Chemical structure of this compound.
Synthesis and Characterization
Synthetic Pathway: Hydrazinolysis of Indole Esters
The most direct and widely adopted method for synthesizing indole carbohydrazides is the nucleophilic acyl substitution of a corresponding indole-carboxylate ester with hydrazine.[7][8] This reaction, known as hydrazinolysis, is efficient and proceeds under relatively mild conditions.
Causality of Experimental Choices:
-
Starting Material: Ethyl or methyl 1H-indole-4-carboxylate is chosen due to its commercial availability and the good leaving group nature of the ethoxide or methoxide ion.
-
Reagent: Hydrazine monohydrate is used in large excess to serve as both the nucleophile and often as part of the solvent system, driving the reaction equilibrium towards product formation.
-
Solvent: A protic solvent like ethanol is typically used to solubilize the starting ester and facilitate the proton transfer steps in the reaction mechanism.[7]
-
Temperature: The reaction is heated to reflux to provide the necessary activation energy for the nucleophilic attack and subsequent elimination, ensuring a reasonable reaction rate.[7]
-
Workup: The product is isolated by cooling the reaction mixture, which causes the less soluble carbohydrazide to precipitate. This provides a simple and effective initial purification step.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. China this compound- China Supplier [toocle.com]
- 5. eMolecules 1H-Indole-4-Carboxylic Acid Hydrazide | 885272-22-0 | 1G, Quantity: | Fisher Scientific [fishersci.com]
- 6. PubChemLite - this compound (C9H9N3O) [pubchemlite.lcsb.uni.lu]
- 7. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Emerging Role of 1H-Indole-4-Carbohydrazide in Medicinal Chemistry: A Technical Guide
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. While extensive research has focused on derivatives substituted at the 2- and 3-positions, the 4-substituted isomers, particularly 1H-Indole-4-carbohydrazide, represent a burgeoning area of investigation with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and prospective applications of this compound and its derivatives. We delve into the mechanistic underpinnings of their anticancer and anti-inflammatory effects, supported by detailed experimental protocols and structure-activity relationship analyses, offering a vital resource for researchers and professionals in drug discovery and development.
Introduction: The Untapped Potential of the Indole-4-Scaffold
The indole scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets. This has led to the development of numerous indole-containing drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] Historically, synthetic and medicinal chemistry efforts have predominantly concentrated on functionalization at the C2 and C3 positions of the indole ring. However, recent explorations into the chemical space of C4-substituted indoles are unveiling novel pharmacological profiles and mechanisms of action.
This compound, as a key building block, offers a unique trajectory for generating novel molecular entities. The carbohydrazide moiety is a versatile functional group that can be readily derivatized to form a wide range of bioactive compounds, such as hydrazones, oxadiazoles, and pyrazoles. This chemical tractability, combined with the inherent biological relevance of the indole nucleus, positions this compound as a molecule of significant interest for contemporary medicinal chemistry research. This guide will illuminate the current understanding and future directions for the exploration of this promising scaffold.
Synthetic Pathways to this compound and Its Derivatives
The synthesis of this compound is a multi-step process that begins with the commercially available 1H-indole-4-carboxylic acid. The general synthetic strategy involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.
Synthesis of this compound
The synthetic route is outlined below:
Figure 1: General synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of 1H-Indole-4-carboxylic acid
-
To a solution of 1H-indole-4-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 1H-indole-4-carboxylate.
Step 2: Hydrazinolysis of Methyl 1H-indole-4-carboxylate
-
Dissolve methyl 1H-indole-4-carboxylate (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (10.0 eq) to the solution and stir the mixture at reflux for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound as a solid.[3]
Derivatization of this compound
The carbohydrazide functional group serves as a versatile handle for further molecular elaboration, most commonly through condensation with various aldehydes and ketones to form hydrazone derivatives.
Experimental Protocol: General Synthesis of Indole-4-carbohydrazone Derivatives
-
Suspend this compound (1.0 eq) in ethanol (10 volumes).
-
Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazone derivative.[3]
Anticancer Activity: Mechanisms and Key Molecular Targets
While direct studies on the anticancer properties of this compound are limited, extensive research on its 2- and 3-substituted isomers provides a strong rationale for its investigation as a potential anticancer agent.[4][5] The primary mechanisms through which indole carbohydrazide derivatives exert their cytotoxic effects are through the disruption of microtubule dynamics and the induction of apoptosis via caspase activation and inhibition of pro-survival signaling pathways like VEGF.
Tubulin Polymerization Inhibition
Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport.[4] Many successful anticancer drugs, such as the vinca alkaloids and taxanes, target tubulin, the building block of microtubules. Indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a test compound on the polymerization of purified tubulin into microtubules.
-
Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer with GTP).
-
Add the test compound (this compound derivative) at various concentrations to the reaction mixture.
-
Initiate polymerization by incubating the mixture at 37 °C.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. A decrease in the rate and extent of absorbance increase compared to a control indicates inhibition of tubulin polymerization.
Induction of Apoptosis via Caspase Activation
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Many chemotherapeutic agents function by inducing apoptosis. The caspase family of proteases plays a central role in executing the apoptotic program.[6] Indole carbohydrazide derivatives have been shown to induce apoptosis by activating caspases, particularly caspase-3 and caspase-9.[7]
Figure 2: Proposed caspase activation pathway by indole carbohydrazide derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Inhibition of Angiogenesis via VEGF Signaling
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2) are key mediators of angiogenesis.[8] Indole derivatives have been reported to inhibit VEGFR-2 signaling, thereby suppressing angiogenesis.[9]
Figure 3: Proposed inhibition of the VEGF signaling pathway.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Indole derivatives have demonstrated significant anti-inflammatory properties.[10] While specific studies on this compound are emerging, related compounds like indole-4-carboxaldehyde have been shown to attenuate inflammation.[11] The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and modulate inflammatory signaling pathways such as NF-κB.
Potential Mechanisms of Anti-inflammatory Action:
-
COX Inhibition: Inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, is a major mechanism for many anti-inflammatory drugs.
-
NF-κB Inhibition: The transcription factor NF-κB is a master regulator of inflammation. Inhibition of its activation can suppress the expression of numerous pro-inflammatory genes.
-
Antioxidant Activity: Some indole derivatives possess antioxidant properties, which can help to mitigate oxidative stress, a key contributor to inflammation.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound derivatives is yet to be established due to the limited number of studies, preliminary insights can be drawn from the broader class of indole derivatives.
| Position of Substitution | General Effect on Activity |
| Indole N1 | Substitution with small alkyl or benzyl groups can enhance lipophilicity and cellular uptake, often leading to increased potency. |
| Indole C2, C3, C5, C6 | The nature and position of substituents on the indole ring significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the indole nucleus and its interaction with biological targets. |
| Hydrazone Moiety | The aromatic ring of the hydrazone moiety is a key area for modification. Substituents on this ring can influence potency and selectivity. For instance, electron-withdrawing groups like nitro and chloro have been shown to enhance anticancer activity in some indole hydrazone series.[7] |
Future Perspectives and Conclusion
This compound is a promising, yet underexplored, scaffold in medicinal chemistry. The synthetic accessibility and the potential for diverse biological activities make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on:
-
Systematic SAR studies: A thorough investigation of the structure-activity relationships of this compound derivatives is crucial for optimizing their potency and selectivity.
-
Elucidation of mechanisms of action: Detailed mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo evaluation: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.
References
- 1. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(3'-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. theaspd.com [theaspd.com]
- 11. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
1H-Indole-4-carbohydrazide: A Comprehensive Technical Guide for Synthetic Intermediates in Drug Discovery
This guide provides an in-depth exploration of 1H-Indole-4-carbohydrazide, a pivotal synthetic intermediate in the landscape of medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, reactivity, and versatile applications of this compound, moving beyond a simple recitation of protocols to an expert analysis of the underlying chemical principles and strategic considerations in its use.
Strategic Importance of the Indole-4-carbohydrazide Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of a carbohydrazide moiety at the 4-position of the indole ring bestows upon the molecule a unique reactivity profile. The hydrazide functional group is a versatile handle for the construction of various heterocyclic systems and a key pharmacophore in its own right, known to interact with biological targets. This combination makes this compound a highly valuable starting material for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents.
Synthesis of this compound: A Validated Pathway
The synthesis of this compound is most reliably achieved through a two-step sequence starting from the corresponding methyl ester, methyl 1H-indole-4-carboxylate. This process is outlined below, with a detailed, field-proven protocol.
Synthesis of Methyl 1H-Indole-4-carboxylate
A robust and scalable synthesis of methyl 1H-indole-4-carboxylate has been reported in Organic Syntheses, ensuring its reliability and reproducibility[3][4]. The multi-step procedure begins with commercially available materials and proceeds through a palladium-catalyzed N-heteroannulation of a 2-nitrostyrene derivative.
Figure 1: Synthetic pathway to Methyl 1H-indole-4-carboxylate.
Experimental Protocol: Synthesis of Methyl 1H-indole-4-carboxylate [3][4]
-
Step 1: Bromination. Methyl 2-methyl-3-nitrobenzoate is reacted with bromine and dibenzoyl peroxide in carbon tetrachloride under reflux to yield methyl 2-bromomethyl-3-nitrobenzoate.
-
Step 2: Wittig Salt Formation. The resulting benzylic bromide is treated with triphenylphosphine in chloroform under reflux to form (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide.
-
Step 3: Wittig Reaction. The phosphonium salt undergoes a Wittig reaction with formaldehyde in a biphasic system of dichloromethane and aqueous potassium carbonate to afford methyl 2-ethenyl-3-nitrobenzoate.
-
Step 4: Reductive N-Heteroannulation. The crucial indole ring formation is achieved by treating the 2-nitrostyrene derivative with palladium acetate, triphenylphosphine, and carbon monoxide gas under pressure in acetonitrile at 90°C.
Hydrazinolysis of Methyl 1H-Indole-4-carboxylate
The conversion of the methyl ester to the desired carbohydrazide is a straightforward and high-yielding hydrazinolysis reaction. This transformation is a classic and reliable method for the preparation of carbohydrazides from their corresponding esters[5][6].
Figure 2: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound [5][6]
-
To a solution of methyl 1H-indole-4-carboxylate (1.0 equivalent) in ethanol, add an excess of 99% hydrazine monohydrate (approximately 15 equivalents).
-
Stir the reaction mixture at approximately 80°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture by adding a water/ice mixture.
-
The resulting solid precipitate is collected by filtration, washed with cold water, and dried to afford this compound in excellent yield.
Chemical Reactivity and Synthetic Utility
This compound is a bifunctional molecule with the indole nucleus and the carbohydrazide moiety, both of which offer avenues for diverse chemical transformations. The carbohydrazide group is particularly reactive and serves as a linchpin for the construction of a variety of five- and six-membered heterocyclic rings.
Formation of Hydrazide-Hydrazones
One of the most fundamental and widely utilized reactions of this compound is its condensation with various aldehydes and ketones to form hydrazide-hydrazones. This reaction typically proceeds under acidic catalysis and provides a facile route to elaborate the molecular scaffold. These hydrazones are not merely intermediates but often exhibit significant biological activity themselves[7][8][9].
Figure 3: General scheme for the synthesis of hydrazide-hydrazones.
Experimental Protocol: General Procedure for N'-Arylidene-1H-indole-4-carbohydrazide Synthesis [6]
-
To a solution of this compound (1.0 equivalent) in a suitable solvent such as ethanol or water, add an equimolar amount of the desired aromatic aldehyde.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture under reflux with stirring for 2-6 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into an ice/water mixture.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure N'-arylidene-1H-indole-4-carbohydrazide.
Synthesis of 1,3,4-Oxadiazoles
The carbohydrazide functionality is a direct precursor to the 1,3,4-oxadiazole ring, a common bioisostere for ester and amide groups in drug design. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the cyclodehydration of 1,2-diacylhydrazines, which are formed by the acylation of the carbohydrazide[10][11]. A common and effective method involves the reaction of the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃)[11].
Figure 4: Pathway to 1,3,4-oxadiazoles from this compound.
Synthesis of 1,2,4-Triazoles
The versatile carbohydrazide moiety can also be employed in the synthesis of 1,2,4-triazoles. One common route involves the initial formation of a thiosemicarbazide by reacting the carbohydrazide with an isothiocyanate. Subsequent cyclization of the thiosemicarbazide under basic conditions yields the corresponding triazole-thiol[12].
Figure 5: General route to 1,2,4-triazoles via a thiosemicarbazide intermediate.
Applications in Drug Discovery: Case Studies
The synthetic versatility of this compound has been leveraged in the development of numerous classes of biologically active compounds.
Anticancer Agents
Derivatives of indole carbohydrazides have demonstrated significant potential as anticancer agents[2]. For instance, a series of (E)-N′-benzylidene-carbohydrazides incorporating a 1-(4-chlorobenzyl)-1H-indole core exhibited potent cytotoxicity against various human cancer cell lines[7]. The mechanism of action for some of these compounds involves the activation of caspases, leading to apoptosis in cancer cells.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-N'-(4-chlorobenzylidene)-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide | SW620 (colon) | 0.011 | [7] |
| (E)-N'-(4-nitrobenzylidene)-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide | PC-3 (prostate) | 0.001 | [7] |
| Furanyl-3-phenyl-1H-indole-2-carbohydrazide derivative (6i) | COLO 205 (colon) | 0.071 | [13] |
| Furanyl-3-phenyl-1H-indole-2-carbohydrazide derivative (6i) | SK-MEL-5 (melanoma) | 0.075 | [13] |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e) | MCF-7, A549, HCT | ~2 | [2] |
Antitubercular Agents
The global health threat of tuberculosis, particularly drug-resistant strains, necessitates the development of novel therapeutics. Indole-based hydrazides and their derivatives have emerged as a promising class of antitubercular agents[8][9][14][15]. Hybrid molecules combining the indole nucleus with other pharmacophores, such as pyridine, have shown potent activity against both sensitive and resistant strains of Mycobacterium tuberculosis[9].
| Compound Class | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Indole-pyridine hybrid hydrazide-hydrazones | H37Rv (sensitive) | 0.05 - 2 | [9] |
| Indole-pyridine hybrid hydrazide-hydrazones | CN-40 (INH-resistant) | 2 - 5 | [9] |
| Furan/thiophene carbohydrazides | H37Rv | < 1 | [15] |
| 1,3,4-Oxadiazole-containing hydrazides | Pyrazinamide-resistant | 4 | [16] |
Safety and Handling
This compound: While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes[17][18].
Hydrazine Hydrate: Hydrazine hydrate is a hazardous chemical and requires strict safety protocols. It is corrosive, toxic if swallowed or in contact with skin, and fatal if inhaled. It is also a suspected carcinogen[3][4][5][19].
-
Handling: Always handle hydrazine hydrate in a chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Avoid breathing vapors.
-
Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. Keep containers tightly closed.
-
Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material and dispose of it as hazardous waste. Do not allow it to enter drains.
Conclusion
This compound stands out as a synthetic intermediate of significant value in the pursuit of novel therapeutic agents. Its straightforward synthesis and the versatile reactivity of the carbohydrazide moiety provide a robust platform for the generation of diverse chemical entities. The demonstrated success of its derivatives as potent anticancer and antitubercular agents underscores the strategic importance of this scaffold in medicinal chemistry. This guide serves as a foundational resource for researchers, providing not only the "how" but also the "why" behind the synthetic transformations involving this key building block, thereby empowering more informed and efficient drug discovery efforts.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antituberculosis activity of indole-pyridine derived hydrazides, hydrazide-hydrazones, and thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 11. eprints.utar.edu.my [eprints.utar.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. air.uniud.it [air.uniud.it]
- 17. fishersci.com [fishersci.com]
- 18. aksci.com [aksci.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
The Indole-4-Carbohydrazide Scaffold: An Emerging Frontier in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Untapped Potential of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with profound pharmacological activities.[1] Its fusion of a benzene and a pyrrole ring creates a unique electronic and structural environment, ripe for chemical modification and interaction with biological targets. While the derivatization of the indole ring at the 2 and 3-positions has been extensively explored, leading to numerous drug candidates, the 4-position has remained a relatively underexplored frontier. This guide delves into the biological potential of the indole-4-carbohydrazide scaffold, a unique structural motif that holds significant promise for the development of novel therapeutics. By examining the established biological activities of its better-studied isomers and the nascent research into 4-substituted indoles, we will build a compelling case for the exploration of this scaffold in modern drug discovery.
The Indole-Carbohydrazide Moiety: A Gateway to Diverse Bioactivity
The carbohydrazide group (-CONHNH2) is a versatile functional handle that imparts unique physicochemical properties to the indole scaffold. It acts as a key building block, or synthon, allowing for the facile synthesis of a wide range of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones.[2] This synthetic accessibility, combined with the inherent biological activities of the indole nucleus and the N-acylhydrazone moiety, has propelled the investigation of indole carbohydrazides in several therapeutic areas.[2]
General Synthesis of Indole-Carbohydrazides
The synthesis of indole carbohydrazides is typically a straightforward two-step process commencing from the corresponding indole carboxylic acid ester. The key transformation is hydrazinolysis, where the ester is reacted with hydrazine hydrate, often in an alcoholic solvent like ethanol, under reflux conditions. This reaction proceeds via nucleophilic acyl substitution to yield the desired indole carbohydrazide.[2][3]
Experimental Protocol: General Synthesis of Indole-Carbohydrazide
Objective: To synthesize the core indole-carbohydrazide scaffold from its corresponding methyl or ethyl ester.
Materials:
-
Methyl/Ethyl 1H-indole-carboxylate (1 equivalent)
-
Hydrazine monohydrate (99%) (10-15 equivalents)
-
Ethanol (as solvent)
-
Ice-water bath
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a solution of the starting indole-carboxylate ester in ethanol, add hydrazine monohydrate.
-
Stir the reaction mixture at approximately 80°C for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture in an ice-water bath to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry to obtain the crude indole carbohydrazide.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.[2]
Caption: General synthetic pathway for indole-4-carbohydrazide and its derivatization.
The Therapeutic Landscape of Indole-Carbohydrazide Derivatives
While specific data on the indole-4-carbohydrazide scaffold is limited, the extensive research on its 2- and 3-isomers provides a strong foundation for predicting its potential biological activities. The position of the carbohydrazide moiety on the indole ring can significantly influence the molecule's interaction with biological targets, and thus its therapeutic profile.
Anticancer Potential
Indole-based compounds are a significant class of anticancer agents, with mechanisms ranging from tubulin polymerization inhibition to the modulation of key signaling pathways.[4]
-
Procaspase Activation: Derivatives of 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide have been shown to exhibit potent cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancer.[5][6] Mechanistic studies suggest that these compounds can act as procaspase activators, restoring the apoptotic pathway in cancer cells.[5] Some derivatives have demonstrated cytotoxicity with IC50 values in the nanomolar range.[5]
-
Anti-angiogenesis: Certain indole-2-carbohydrazide derivatives have displayed promising anti-angiogenic properties.[7] They have been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and reduce the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis.[7]
-
Cell Cycle Arrest: Novel substituted N-benzyl-1H-indole-2-carbohydrazides have been synthesized and shown to induce cell cycle arrest, particularly in the S phase, in breast cancer cell lines (MCF-7).[8][9]
Table 1: Selected Anticancer Activities of Indole-Carbohydrazide Derivatives
| Compound Series | Cancer Cell Line | IC50 / GI50 (µM) | Proposed Mechanism of Action | Reference |
| (E)-N′-benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazides | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | 0.001 - 0.83 | Procaspase activation | [5] |
| Indole-2-carbohydrazide derivatives | HCT116 (colon), SW480 (colon) | 7.9 - 8.1 | Anti-angiogenesis, VEGFR-2 inhibition | [10] |
| Substituted-N-benzyl-1H-indole-2-carbohydrazides | MCF-7 (breast), A549 (lung), HCT116 (colon) | ~2 (average for lead compound) | S-phase cell cycle arrest | [8][9] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The indole scaffold has proven to be a valuable template in this endeavor.[11][12][13]
-
Antifungal Action: Indole-carbohydrazide hybrids have been designed as novel membrane-targeting antifungal agents.[14] These compounds have shown efficacy against phytopathogenic fungi like Colletotrichum fructicola and Gibberella zeae, with EC50 values in the low microgram per milliliter range.[14] Their mechanism involves compromising the integrity of the fungal cell membrane, leading to irreversible cell damage.[14]
-
Antibacterial Properties: A variety of indole derivatives, including those with carbohydrazide moieties, have demonstrated broad-spectrum antibacterial activity.[15][16] The introduction of thiazole rings to the indole-carbohydrazide scaffold has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.[15]
Table 2: Antimicrobial Activity of Indole-Carbohydrazide Derivatives
| Compound Series | Pathogen | MIC / EC50 (µg/mL) | Proposed Mechanism of Action | Reference |
| Indole-carbohydrazide hybrids | C. fructicola, G. zeae | 3.39 - 3.49 | Fungal membrane disruption | [14] |
| Nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides | S. aureus, E. coli | 10 - 100 | Not specified | [15] |
| Indole derivatives with 1,2,4-triazole | S. aureus, MRSA, C. krusei | 3.125 - 50 | Not specified | [13] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example.
-
COX Inhibition: The anti-inflammatory effects of some indole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1]
-
Attenuation of Inflammatory Gene Expression: While not a carbohydrazide, indole-4-carboxaldehyde, a potential precursor to the indole-4-carbohydrazide scaffold, has been shown to attenuate methylglyoxal-induced inflammation in human hepatocytes.[17] It achieves this by reducing the expression of pro-inflammatory genes like TNF-α and IFN-γ.[17] This finding strongly suggests that the indole-4-carbohydrazide scaffold warrants investigation for its anti-inflammatory potential.
Caption: Proposed anti-inflammatory mechanism of indole-4-carboxaldehyde.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of indole-carbohydrazide derivatives is highly dependent on the nature and position of substituents on both the indole ring and the appended moieties.
-
Influence of Substituents: The introduction of different functional groups can modulate physicochemical properties such as lipophilicity, electronic effects, and steric hindrance, thereby influencing the interaction with biological targets.[18] For instance, in a series of antiplatelet aggregation agents based on the indole-3-carbohydrazide scaffold, derivatives with hydroxyl and methoxy groups on the phenyl ring of the hydrazone moiety showed potent activity.[2]
-
The Promise of the 4-Position: The limited research on indole-4-carbohydrazides presents a significant opportunity. The electronic and steric environment at the 4-position is distinct from the more commonly studied 2- and 3-positions. This unique positioning could lead to novel interactions with biological targets and potentially improved selectivity or potency. The demonstrated anti-inflammatory activity of indole-4-carboxaldehyde serves as a strong rationale for the synthesis and screening of indole-4-carbohydrazide libraries for this and other therapeutic applications.[17]
Experimental Protocol: In Vitro Anticancer Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of indole-4-carbohydrazide derivatives on a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Indole-4-carbohydrazide derivatives dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the indole-4-carbohydrazide derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.[4][8]
Conclusion and Outlook
The indole-4-carbohydrazide scaffold represents a promising, yet largely untapped, area of medicinal chemistry. The synthetic tractability of the carbohydrazide moiety, coupled with the privileged nature of the indole nucleus, provides a robust platform for the generation of diverse chemical libraries. While direct evidence for the biological activities of indole-4-carbohydrazides is still emerging, the wealth of data on their 2- and 3-isomers strongly suggests a high probability of discovering potent and novel therapeutic agents. The preliminary findings on the anti-inflammatory properties of indole-4-carboxaldehyde further bolster the rationale for investigating this scaffold.[17] Future research should focus on the systematic synthesis and screening of indole-4-carbohydrazide derivatives in a variety of disease models, with a particular emphasis on cancer, infectious diseases, and inflammatory conditions. Such efforts are poised to unlock the full therapeutic potential of this intriguing molecular architecture.
References
- 1. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway [mdpi.com]
- 2. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of novel <i>N'</i>-substituted-1-(4-chlorobenzyl)-1<i>H</i>-indol-3-carbohydrazides as antitumor agents - ProQuest [proquest.com]
- 7. Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Indole-core-based novel antibacterial agent targeting FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating the Unseen: A Technical Guide to the Safe Handling of 1H-Indole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the safety and handling protocols for 1H-Indole-4-carbohydrazide. As a crucial building block in the synthesis of novel therapeutic agents, understanding its chemical behavior and potential hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data, offering a scientifically grounded rationale for the recommended procedures, thereby empowering researchers to make informed decisions.
Introduction: The Significance of this compound in Modern Drug Discovery
This compound is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its indole scaffold is a privileged structure, found in a multitude of biologically active compounds, while the carbohydrazide moiety serves as a versatile functional handle for the synthesis of a diverse array of derivatives.[1][2] These derivatives have been explored for a wide range of therapeutic applications, including but not limited to, anticancer, anti-inflammatory, and antimicrobial agents. The pursuit of novel drug candidates based on this scaffold necessitates a thorough understanding of its safe handling and storage.
Hazard Identification and Risk Assessment
While a comprehensive Safety Data Sheet (SDS) specifically for this compound is not consistently available, a robust risk assessment can be formulated by examining the data for structurally similar compounds, such as its isomers (e.g., 1H-Indole-7-carbohydrazide) and the parent compound, carbohydrazide. This approach, rooted in the principles of chemical analogy, provides a reliable foundation for establishing safe handling practices.
2.1. Summary of Potential Hazards
Based on available data for related compounds, this compound should be handled as a substance with the following potential hazards:
| Hazard Class | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | Oral, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][6] | Ocular |
| Respiratory Irritation | May cause respiratory irritation.[4][5] | Inhalation |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[3] | Environmental Release |
2.2. Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | PubChem |
| Molecular Weight | 175.19 g/mol | PubChem |
| Appearance | Likely a white to off-white or pale yellow solid. | Chem-Impex |
| Storage Temperature | 0-8 °C is recommended for related compounds.[5] | Chem-Impex |
Core Directive: Safe Handling and Personal Protective Equipment (PPE)
The following protocols are designed to mitigate the risks identified in the preceding section. Adherence to these guidelines is critical for minimizing exposure and ensuring a safe laboratory environment.
3.1. Engineering Controls: The First Line of Defense
The primary method for controlling exposure to powdered chemical agents is through robust engineering controls.
-
Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of fine dust particles.
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.
3.2. Personal Protective Equipment (PPE): A Non-Negotiable Standard
A comprehensive PPE regimen is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against airborne particles and accidental splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. It is critical to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.
-
Body Protection: A lab coat should be worn at all times. For larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron is recommended.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is required.
Caption: Personal Protective Equipment (PPE) Workflow.
Experimental Protocols: A Self-Validating System
4.1. Weighing and Solution Preparation
-
Preparation: Before bringing the compound into the work area, decontaminate the fume hood surface and lay down absorbent bench paper.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid creating dust clouds.
-
Dissolution: Add the solvent to the container while still in the fume hood. Gently swirl or stir to dissolve.
-
Cleanup: Immediately after weighing, carefully clean any residual powder from the balance and surrounding area using a damp cloth. Dispose of the cloth as chemical waste.
4.2. Storage and Stability
-
Short-Term Storage: For immediate use, keep the compound in a tightly sealed container in a cool, dry place.
-
Long-Term Storage: For long-term storage, it is advisable to follow the recommendations for related compounds and store this compound at 0-8 °C in a tightly sealed container.[5] Some related compounds are also noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure to ensure long-term stability.[5]
Caption: Recommended Storage Protocol.
4.3. Spill and Waste Management
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for chemical waste. Clean the area with a damp cloth.
-
Major Spills: In the event of a large spill, evacuate the area and prevent others from entering. If safe to do so, cover the spill with an absorbent material to prevent dispersal. Contact your institution's environmental health and safety department for guidance on cleanup.
-
Waste Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, should be disposed of as hazardous chemical waste in accordance with local and national regulations.
Emergency Procedures: Preparedness and Response
5.1. First Aid Measures
The following first aid measures are based on the known hazards of similar compounds and should be implemented immediately in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
5.2. Fire Fighting Measures
-
Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire. Water spray, dry chemical, carbon dioxide, or foam are generally suitable.
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Conclusion: A Culture of Safety
The responsible use of this compound in research and development is contingent upon a foundational understanding of its potential hazards and the diligent application of safety protocols. While this guide provides a comprehensive framework based on the best available data, it is not a substitute for institutional safety policies and sound scientific judgment. By integrating these principles into your laboratory workflow, you contribute to a culture of safety that protects both the researcher and the integrity of the scientific endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1H-Indole-4-carbohydrazide
Abstract
1H-Indole-4-carbohydrazide is a pivotal heterocyclic compound serving as a versatile intermediate in the synthesis of a multitude of bioactive molecules. Its indole scaffold and reactive hydrazide functional group make it a valuable building block in medicinal chemistry and drug discovery.[1] This compound is instrumental in the development of novel therapeutic agents, including potential anti-inflammatory, antimicrobial, and anticancer agents.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound from its corresponding ester, methyl 1H-indole-4-carboxylate. The document elucidates the underlying chemical principles, offers a step-by-step methodology, outlines critical safety protocols for handling hazardous reagents like hydrazine hydrate, and details methods for product characterization.
Introduction and Significance
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a carbohydrazide moiety at the 4-position of the indole ring creates a molecule with significant potential for further chemical elaboration. Hydrazides are key precursors for synthesizing various heterocyclic systems like pyrazoles, oxadiazoles, and triazoles, and for creating acylhydrazone derivatives, many of which exhibit potent biological activities.[2][3] Researchers utilize this compound in the exploration of enzyme inhibitors, receptor antagonists, and as a foundational structure for creating compound libraries for high-throughput screening.[1] Given its importance, a reliable and well-understood synthesis protocol is essential for researchers in pharmacology, organic synthesis, and materials science.
Synthesis Pathway and Mechanism
The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding indole-4-carboxylic acid ester, such as methyl 1H-indole-4-carboxylate.[2] This reaction is a classic example of nucleophilic acyl substitution.
Mechanism: The reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the alkoxy group (e.g., methoxide) to form the stable carbohydrazide product. The use of an alcohol as a solvent is common, and heating under reflux provides the necessary activation energy to drive the reaction to completion.[4][5][6]
Experimental Workflow Visualization
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol details the conversion of methyl 1H-indole-4-carboxylate to this compound.
Materials and Equipment
Reagents:
-
Hydrazine hydrate (N₂H₄·H₂O), 80-99% solution
-
Ethanol (Absolute or 95%)
-
Deionized Water (for work-up)
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC mobile phase (e.g., 10% Methanol in Dichloromethane)
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Magnetic stir bar
-
Glass funnel and filter paper
-
Büchner flask and vacuum source
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
Quantitative Data Summary
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Methyl 1H-indole-4-carboxylate | C₁₀H₉NO₂ | 175.19 | 5.71 | 1.0 | 1.0 g |
| Hydrazine Hydrate (~80%) | N₂H₄·H₂O | 50.06 | ~91.3 | ~16.0 | ~5.7 mL |
| Ethanol | C₂H₅OH | 46.07 | - | Solvent | 25 mL |
Causality Note: A large excess of hydrazine hydrate is used to ensure the reaction goes to completion, maximizing the yield of the desired hydrazide and minimizing the presence of unreacted starting ester.[5] This follows Le Châtelier's principle, pushing the equilibrium towards the product side.
Step-by-Step Procedure
--- SAFETY FIRST: This entire procedure must be conducted in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles.[10] ---
-
Reaction Setup: Place 1.0 g (5.71 mmol) of methyl 1H-indole-4-carboxylate into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add 25 mL of ethanol to the flask and stir the mixture until the starting material is fully dissolved.
-
Addition of Hydrazine: Carefully add ~5.7 mL (~91.3 mmol, ~16 eq.) of hydrazine hydrate to the solution. The addition should be done slowly while stirring.
-
Experimental Insight: The reaction is typically robust, but controlled addition of the highly reactive hydrazine is good practice.
-
-
Reflux: Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Continue to stir the reaction.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). To do this, take a small aliquot from the reaction mixture every hour. Spot it on a TLC plate alongside a spot of the starting material. Elute the plate with a suitable solvent system (e.g., 10% MeOH in DCM). The reaction is complete when the spot corresponding to the starting ester has disappeared. The reaction typically takes 2 to 4 hours.[2]
-
Work-up and Precipitation: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ~100 mL of an ice-water slurry while stirring. A white or off-white precipitate of the product should form immediately.[2]
-
Causality Note: The product is poorly soluble in water, while excess hydrazine hydrate and the ethanol solvent are miscible. This step effectively crashes the product out of the solution, facilitating its isolation.
-
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with several portions of cold deionized water to remove any residual hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid. The expected yield is typically high (>90%).
Product Characterization
To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:
-
Appearance: White to off-white crystalline powder.[11]
-
Melting Point: Literature melting point is approximately 178-182 °C.[11]
-
¹H NMR (DMSO-d₆, 500 MHz): Expected signals would include distinct peaks for the indole ring protons, a broad singlet for the indole N-H proton (around 11.5 ppm), a singlet for the amide N-H proton, and a broad singlet for the -NH₂ protons. The exact shifts will be characteristic of the 4-substituted indole pattern.
-
FTIR (KBr, cm⁻¹): Look for characteristic absorption bands. Key peaks include N-H stretching vibrations for the NH and NH₂ groups (typically in the 3200-3400 cm⁻¹ region), a strong C=O (Amide I) stretch around 1630-1680 cm⁻¹, and N-H bending (Amide II) around 1550-1620 cm⁻¹.[4][12]
-
Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 176.08.
Safety and Hazard Management
Hydrazine Hydrate is acutely toxic, corrosive, a suspected carcinogen, and can be fatal if inhaled or absorbed through the skin.[10][13][14] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle hydrazine hydrate inside a properly functioning chemical fume hood to prevent inhalation of vapors.[10]
-
Personal Protective Equipment (PPE):
-
Handling: Keep hydrazine away from heat, sparks, and open flames.[13][15] It is incompatible with strong oxidizing agents, metals, and acids. Store in a cool, dry, well-ventilated area in a tightly sealed container.[13][16]
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material like sand or vermiculite. Do not use combustible materials. Collect the waste in a sealed container for proper disposal.
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[15][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]
-
-
Waste Disposal: All hydrazine-containing waste must be collected in a designated, labeled hazardous waste container. Dispose of the waste according to institutional and local environmental regulations.[13][15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. メチル インドール-4-カルボキシラート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. chembk.com [chembk.com]
- 12. mdpi.com [mdpi.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
Application Note: A Practical Guide to the Synthesis and Evaluation of Tubulin Inhibitors Derived from 1H-Indole-4-carbohydrazide
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and biological evaluation of novel tubulin polymerization inhibitors using 1H-indole-4-carbohydrazide as a versatile chemical scaffold. We present a rationale-driven synthetic strategy, detailed step-by-step laboratory protocols, and methodologies for assessing the biological activity of the resulting compounds. The protocols are designed to be self-validating, incorporating essential controls and data analysis frameworks. By explaining the causality behind experimental choices, this guide equips scientists with the necessary tools to explore this promising class of anticancer agents.
Introduction: Targeting the Cytoskeleton for Cancer Therapy
Tubulin: A Clinically Validated Anticancer Target
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form a crucial part of the cellular cytoskeleton.[1] They are pivotal in a multitude of cellular functions, most notably the formation of the mitotic spindle, which is essential for chromosome segregation during cell division.[2][3] The critical reliance of rapidly proliferating cancer cells on microtubule dynamics makes tubulin one of the most successful targets in oncology.[1] Agents that interfere with microtubule function, known as microtubule-targeting agents (MTAs), can disrupt the cell cycle, leading to mitotic arrest and ultimately, apoptosis (programmed cell death).[4] These agents typically bind to one of three main sites on the tubulin dimer: the taxane site (stabilizers), the vinca alkaloid site (destabilizers), or the colchicine site (destabilizers).[5]
The Indole Nucleus: A Privileged Scaffold for Tubulin Inhibitors
The indole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6][7] Numerous natural and synthetic indole-containing molecules have been identified as potent inhibitors of tubulin polymerization, many of which exert their effect by binding to the colchicine site on β-tubulin.[2][8][9] This interaction prevents the assembly of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle.[2]
This compound: A Versatile Starting Point
This application note focuses on this compound as a strategic starting material. The carbohydrazide functional group (-CONHNH₂) is a highly versatile chemical handle. It can be readily reacted with aldehydes and ketones to form stable hydrazone linkages, enabling the rapid synthesis of a diverse library of candidate compounds. By coupling the indole-4-carbohydrazide core with various substituted aromatic aldehydes, researchers can systematically explore structure-activity relationships (SAR) to optimize binding at the tubulin target site and enhance cytotoxic activity. While much research has focused on indole-2 and indole-3 carbohydrazides, the principles of synthesis and biological evaluation are directly translatable to the indole-4-carbohydrazide scaffold, offering a pathway to novel chemical entities.[10][11][12]
Part I: Synthesis of Potential Tubulin Inhibitors
Overall Synthetic Strategy
The synthetic approach is a straightforward and robust two-stage process. The first stage involves the synthesis of the key intermediate, this compound, from a commercially available precursor. The second stage is the derivatization of this intermediate via condensation with a selected aromatic aldehyde to generate the final target molecule. This strategy is exemplified by the reaction with 3,4,5-trimethoxybenzaldehyde, as the trimethoxyphenyl moiety is a classic feature of potent colchicine-site binding agents, mimicking the A-ring of colchicine and combretastatin A-4.[2]
Caption: General workflow for the two-stage synthesis of indole-4-hydrazone inhibitors.
Protocol 1: Synthesis of this compound
This protocol outlines the conversion of 1H-indole-4-carboxylic acid to the key carbohydrazide intermediate.
A. Expertise & Rationale:
-
Esterification: The carboxylic acid is first converted to an ethyl ester. This is a crucial activation step, as esters are more reactive towards nucleophilic attack by hydrazine than the parent carboxylic acid. Sulfuric acid acts as a catalyst for this Fischer esterification.
-
Hydrazinolysis: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing ethanol to form the stable carbohydrazide. The reaction is typically performed under reflux to ensure it proceeds to completion.
B. Materials:
-
1H-Indole-4-carboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrazine monohydrate (95-98%)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reflux and extraction glassware, magnetic stirrer, rotary evaporator
C. Step-by-Step Methodology:
Step 1: Synthesis of Ethyl 1H-indole-4-carboxylate
-
Suspend 1H-indole-4-carboxylic acid (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of acid).
-
Cool the suspension in an ice bath and slowly add concentrated H₂SO₄ (0.1 eq) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding it to a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ethyl ester, which can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 1H-indole-4-carboxylate (1.0 eq) from the previous step in absolute ethanol (10 mL per gram of ester).
-
Add hydrazine monohydrate (5.0 eq) to the solution.
-
Heat the mixture to reflux for 12-16 hours. A precipitate may form as the product is often less soluble than the starting ester.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Dry the solid under vacuum to yield this compound. The structure should be confirmed by NMR and mass spectrometry.
Protocol 2: Synthesis of N'-(3,4,5-Trimethoxybenzylidene)-1H-indole-4-carbohydrazide
This is a general protocol for the synthesis of the final hydrazone target compound.
A. Expertise & Rationale:
-
Hydrazone Formation: This reaction is a classic condensation between a hydrazide and an aldehyde to form a Schiff base (specifically, a hydrazone). The reaction is typically acid-catalyzed, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazide. A small amount of acetic acid is sufficient.
B. Materials:
-
This compound (from Protocol 1)
-
3,4,5-Trimethoxybenzaldehyde
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Reflux apparatus, filtration equipment
C. Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in absolute ethanol.
-
Add 3,4,5-trimethoxybenzaldehyde (1.1 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part II: Biological Evaluation
After successful synthesis and characterization, the novel compounds must be evaluated for their biological activity. The primary screening cascade involves assessing direct inhibition of tubulin polymerization, followed by measuring cytotoxicity in cancer cell lines.
Caption: Screening cascade for the biological evaluation of synthesized compounds.
Protocol 3: In Vitro Tubulin Polymerization Assay
A. Principle & Rationale: This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process increases the turbidity of the solution, which can be monitored by measuring the increase in light scattering (absorbance) at 340 nm over time.[4][13] An inhibitory compound will reduce the rate and extent of this absorbance increase. The IC₅₀ value represents the concentration of the inhibitor that reduces tubulin polymerization by 50%.
B. Materials:
-
Lyophilized, high-purity (>99%) bovine brain tubulin
-
GTP stock solution (100 mM)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Test compounds dissolved in DMSO (10 mM stock)
-
Positive Controls: Nocodazole or Combretastatin A-4 (inhibitor), Paclitaxel (promoter)
-
Negative Control: DMSO
-
UV-transparent 96-well plate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
C. Step-by-Step Methodology:
-
Preparation: Pre-warm the plate reader to 37°C. Prepare all buffers and reagents and keep them on ice.
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of ~4 mg/mL. Let it sit on ice for 15 minutes to ensure complete solubilization. Do not vortex.
-
Compound Dilution: Prepare serial dilutions of your test compounds and controls in General Tubulin Buffer. The final DMSO concentration in the well should be kept constant and low (<1%).
-
Reaction Setup (on ice):
-
In each well of the 96-well plate, add the appropriate volume of diluted test compound, control, or DMSO vehicle.
-
Prepare a master mix of tubulin and GTP. For each reaction, you will need tubulin (final concentration ~3 mg/mL) and GTP (final concentration 1 mM).
-
Add the tubulin/GTP master mix to each well to initiate the reaction. Pipette gently to mix.
-
-
Measurement: Immediately place the plate in the pre-warmed 37°C plate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
D. Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
Determine the maximum polymerization rate (Vmax) and the final plateau absorbance (Amax) for each curve.
-
Normalize the data relative to the positive (0% polymerization) and negative (100% polymerization) controls.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve using non-linear regression to calculate the IC₅₀ value.
Protocol 4: Cellular Cytotoxicity (MTT Assay)
A. Principle & Rationale: The MTT assay is a colorimetric method for assessing cell viability. Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of the yellow MTT salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form a dark purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells. This assay is a robust method to determine a compound's growth-inhibitory (GI₅₀) or cytotoxic (IC₅₀) effects on cancer cell lines.[15][16][17]
B. Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of reading absorbance at ~570 nm
C. Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in living cells.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.
D. Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viability versus the logarithm of the compound concentration.
-
Use non-linear regression to fit the data to a dose-response curve and determine the GI₅₀ (or IC₅₀) value, which is the concentration required to inhibit cell growth by 50%.
Data Interpretation and Expected Outcomes
A successful compound from this workflow is expected to demonstrate potent activity in both assays. A strong correlation between the inhibition of tubulin polymerization (low micromolar or nanomolar IC₅₀) and cancer cell cytotoxicity (low micromolar or nanomolar GI₅₀) provides compelling evidence that the compound's anticancer effect is mediated through microtubule disruption.
Table 1: Example Data Summary for Synthesized Hydrazones
| Compound ID | R-Group on Benzaldehyde | Tubulin Polymerization IC₅₀ (µM) | MCF-7 Cell GI₅₀ (µM) |
| IND-H-001 | 3,4,5-trimethoxy | 1.5 ± 0.2 | 2.1 ± 0.3 |
| IND-H-002 | 4-chloro | 8.2 ± 0.9 | 10.5 ± 1.1 |
| IND-H-003 | 4-dimethylamino | 5.6 ± 0.5 | 7.8 ± 0.6 |
| Nocodazole | N/A (Control) | 0.8 ± 0.1 | 0.5 ± 0.1 |
Data are representative and for illustrative purposes only.
Systematic variation of the substituents on the benzaldehyde ring allows for the exploration of SAR. For instance, electron-donating or electron-withdrawing groups, as well as steric bulk, can be varied to probe the binding pocket on tubulin and optimize potency and selectivity.[6]
Conclusion
This application note provides a validated framework for the synthesis and evaluation of novel tubulin inhibitors based on a this compound scaffold. The detailed protocols for chemical synthesis, in vitro tubulin polymerization, and cell-based cytotoxicity assays offer a clear and reproducible path from concept to preliminary biological data. By leveraging this versatile indole core, researchers can efficiently generate and screen new chemical entities, contributing to the discovery of the next generation of microtubule-targeting anticancer agents.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 8. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scielo.br [scielo.br]
- 15. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. opentrons.com [opentrons.com]
Experimental protocol for hydrazone formation with 1H-Indole-4-carbohydrazide
Application Notes & Protocols
Topic: Experimental Protocol for Hydrazone Formation with 1H-Indole-4-carbohydrazide
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Synthesis of Indole-4-Hydrazones: Mechanism, Protocol, and Characterization
Introduction: The Significance of the Indole Hydrazone Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the anti-inflammatory drug indomethacin.[1] When linked to a hydrazone moiety (–C=N-NH–), the resulting indole-hydrazone derivatives exhibit a remarkable spectrum of pharmacological activities. These compounds have garnered significant attention in drug discovery for their potential as anticancer, antiplatelet, antitubercular, and antimicrobial agents.[2][3][4][5] The versatile synthesis and the ability to readily modify both the indole and the appended carbonyl component make the indole-hydrazone framework an attractive target for the development of novel therapeutics.[6]
This application note provides a detailed, field-proven protocol for the synthesis of hydrazones from this compound. It delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines key characterization techniques, and provides insights into potential applications and troubleshooting.
The Chemistry of Hydrazone Formation: An Acid-Catalyzed Condensation
The formation of a hydrazone from a carbohydrazide and an aldehyde or ketone is a classic acid-catalyzed nucleophilic addition-elimination reaction.[7][8] The reaction proceeds through a two-step mechanism, initiated by the activation of the carbonyl group.
Step 1: Nucleophilic Attack
Under acidic conditions, the carbonyl oxygen of the aldehyde or ketone is protonated, which significantly increases the electrophilicity of the carbonyl carbon. The terminal nitrogen of the this compound, acting as a nucleophile, then attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolhydrazine.[8]
Step 2: Dehydration
The carbinolhydrazine intermediate is unstable and readily undergoes dehydration. The hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the hydrazone.[7][8]
The overall reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the hydrazone product.
Reaction Mechanism: Hydrazone Formation
Caption: Acid-catalyzed formation of an indole-4-hydrazone.
Experimental Protocol: Synthesis of an Indole-4-Hydrazone
This protocol describes a general method for the condensation of this compound with an aromatic aldehyde.
Materials and Reagents
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel, filter paper)
Step-by-Step Procedure
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol. To this, add the substituted aromatic aldehyde (1.0 eq). Stir the mixture at room temperature until a homogenous solution or suspension is formed.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the condensation reaction.[9]
-
Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 80°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[10]
-
Isolation of the Product: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate of the hydrazone product should form. If no precipitate forms, the reaction mixture can be poured into a beaker of cold water to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any unreacted starting materials and the catalyst.
-
Drying and Recrystallization: Dry the collected solid in a vacuum oven. For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Table of Reaction Parameters
| Parameter | Recommended Condition | Rationale/Notes |
| Solvent | Ethanol, Methanol, Water | Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for reflux. |
| Catalyst | Glacial Acetic Acid, HCl | A catalytic amount of acid is sufficient to protonate the carbonyl and facilitate the reaction.[11] |
| Temperature | Reflux (solvent dependent) | Heating accelerates the reaction rate, particularly the dehydration step. |
| Reaction Time | 2-4 hours | Monitor by TLC to determine the point of completion. |
| Stoichiometry | 1:1 (Hydrazide:Aldehyde) | An equimolar ratio is typically used for efficient conversion. |
Characterization of the Synthesized Indole-4-Hydrazone
The structural integrity of the synthesized hydrazone should be confirmed using various spectroscopic techniques.[12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the indole ring protons, the aromatic protons of the aldehyde moiety, and the N-H protons. The imine proton (-N=CH-) typically appears as a singlet in the downfield region (around 8-9 ppm). The disappearance of the aldehyde proton peak (around 9-10 ppm) and the appearance of the imine proton peak confirm the formation of the hydrazone.[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic peak for the imine carbon (-C=N-) in the range of 140-160 ppm. The carbonyl carbon peak of the starting aldehyde (around 190 ppm) will be absent.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show a characteristic C=N stretching vibration band around 1600-1650 cm⁻¹. The N-H stretching vibrations of the indole and hydrazone moieties will be observed in the region of 3100-3400 cm⁻¹. The C=O stretching band of the carbohydrazide (around 1640-1680 cm⁻¹) will be absent.[3]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure that the reactants are pure and the reaction has gone to completion by monitoring with TLC. The removal of water can be facilitated by using a Dean-Stark apparatus if the reaction is performed in a suitable solvent like toluene.
-
Incomplete Reaction: If the reaction does not go to completion, a stronger acid catalyst or a higher reaction temperature may be required. However, harsh acidic conditions can sometimes lead to side reactions.
-
Purification Challenges: If the product is difficult to purify, column chromatography on silica gel can be employed using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
Conclusion and Future Directions
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of indole-4-hydrazones. The versatility of this reaction allows for the creation of a diverse library of compounds for biological screening. The potent and varied pharmacological activities of indole hydrazones make them a promising class of molecules for further investigation in the field of drug discovery and development.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel indole hydrazone derivatives and evaluation of their antiplatelet aggregation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazone Formation [quimicaorganica.org]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vitro Antiproliferative Activity of Indole Carbohydrazides
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds.[1][2] Among its derivatives, indole carbohydrazides have emerged as a promising class of agents with potent antiproliferative activities against a spectrum of human cancer cell lines.[3][4] This guide provides a comprehensive overview of the conceptual framework and detailed experimental protocols for evaluating the in vitro anticancer effects of novel indole carbohydrazide derivatives. We will delve into the mechanistic underpinnings of their action, from inducing cell cycle arrest and apoptosis to targeting specific molecular machinery like tubulin polymerization.[1][4] The protocols herein are designed to be robust and self-validating, offering researchers the tools to rigorously assess the therapeutic potential of these compounds.
Scientific Rationale: The Promise of Indole Carbohydrazides in Oncology
Indole carbohydrazides represent a versatile chemical scaffold that allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties.[3] Extensive research has demonstrated that these compounds can exert their anticancer effects through various mechanisms, making them attractive candidates for further development.[2][4]
Key Mechanistic Insights:
-
Induction of Apoptosis: A hallmark of many effective anticancer agents is the ability to trigger programmed cell death, or apoptosis.[5] Several indole carbohydrazide derivatives have been shown to initiate apoptosis by modulating the expression of key regulatory proteins. For instance, treatment of cancer cells with certain derivatives has led to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[6] Some compounds have also been identified as potent activators of procaspases, the inactive precursors of caspases, which are the executioners of apoptosis.[5]
-
Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle.[7] Specific indole carbohydrazides have demonstrated the ability to halt the cell cycle at various phases, thereby preventing cancer cell division. A common observation is the arrest of cells in the G2/M phase, which is often linked to the disruption of microtubule dynamics.[1]
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division.[1] Several potent indole carbohydrazide derivatives have been found to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptotic cell death.[1][8] Molecular docking studies suggest that these compounds often bind to the colchicine site on β-tubulin, thereby disrupting microtubule formation.[1][8]
Below is a diagram illustrating the primary mechanisms of action for the antiproliferative activity of indole carbohydrazides.
Caption: Mechanisms of Antiproliferative Activity of Indole Carbohydrazides.
Quantitative Assessment of Antiproliferative Activity
The initial step in evaluating a new compound is to determine its cytotoxic and antiproliferative effects. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) are key parameters that quantify the potency of a compound. The following table summarizes the reported activities of several indole carbohydrazide derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| 4d | SW620 | Colon Cancer | 0.011 - 0.001 | [5] |
| 4f | PC-3 | Prostate Cancer | 0.011 - 0.001 | [5] |
| 4g-i | NCI-H23 | Lung Cancer | 0.56 - 0.83 | [5] |
| 24f | HCT116 | Colon Cancer | 8.1 | [6][9] |
| 24f | SW480 | Colon Cancer | 7.9 | [6][9] |
| 12 | MCF-7 | Breast Cancer | 3.01 | [6] |
| 6i | COLO 205 | Colon Cancer | 0.071 (LC50) | [1] |
| 6i | SK-MEL-5 | Melanoma | 0.075 (LC50) | [1] |
| 5a, 6b | Various | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Breast | < 0.4 | [8] |
Experimental Protocols
The following protocols are foundational for the in vitro evaluation of indole carbohydrazide derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of living cells.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Indole carbohydrazide stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the indole carbohydrazide in complete medium. A common concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration, typically <0.5%) and a blank (medium only).[11]
-
Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate for 48-72 hours.[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][14] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[14][15]
Materials:
-
Human cancer cell line
-
Complete culture medium
-
Indole carbohydrazide
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[7][16]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to reach 60-70% confluency at the time of treatment.[7]
-
Treat cells with the indole carbohydrazide at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Collect both floating (potentially apoptotic) and adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
While gently vortexing, add 3-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7][16]
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).[7][13]
-
-
Propidium Iodide Staining:
-
Flow Cytometry Acquisition and Analysis:
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[18] Propidium iodide is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Human cancer cell line
-
Complete culture medium
-
Indole carbohydrazide
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for cell cycle analysis (Protocol 2, step 1).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.[17]
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and quadrants.
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the in vitro evaluation of an indole carbohydrazide derivative.
Caption: In Vitro Evaluation Workflow for Indole Carbohydrazides.
Conclusion and Future Directions
The protocols and data presented in this guide provide a robust framework for the initial in vitro characterization of novel indole carbohydrazide derivatives as potential anticancer agents. By systematically assessing their antiproliferative activity, effects on the cell cycle, and ability to induce apoptosis, researchers can effectively identify promising lead compounds. Future studies should focus on elucidating the specific molecular targets through techniques such as Western blotting for key signaling proteins, tubulin polymerization assays, and in silico molecular docking studies. Ultimately, promising candidates should be advanced to in vivo animal models to evaluate their efficacy and safety profiles.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Application Note: 1H-Indole-4-carbohydrazide as a Versatile Scaffold for the Synthesis of Novel Antimicrobial Agents
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Imperative for New Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent activity against multidrug-resistant pathogens. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the design of new therapeutic agents. When functionalized with a carbohydrazide moiety, the indole scaffold is transformed into a highly versatile building block, primed for the synthesis of a diverse array of heterocyclic derivatives.
Hydrazones, characterized by the >C=N-NH-C(=O)- linkage, are a particularly promising class of compounds derived from carbohydrazides. They have garnered significant attention due to their straightforward synthesis, structural diversity, and a wide spectrum of pharmacological activities, including notable antimicrobial effects.[3][4] The azomethine group (-N=CH-) in hydrazones is crucial for their biological activity.[4] This application note provides a comprehensive guide to leveraging 1H-indole-4-carbohydrazide for the synthesis of novel hydrazone and pyrazole derivatives and outlines the protocols for evaluating their potential as antimicrobial agents.
Rationale and Workflow Overview
This compound serves as an ideal starting point for creating a library of potential antimicrobial compounds. The synthetic strategy is twofold:
-
Synthesis of Indole-4-Hydrazones: A direct, one-step condensation reaction between the carbohydrazide and a variety of aromatic or heteroaromatic aldehydes yields a diverse library of Schiff bases (hydrazones). This allows for systematic exploration of the structure-activity relationship (SAR) by varying the substituents on the aldehyde.
-
Synthesis of Indole-4-Pyrazoles: Subsequent cyclization of the intermediate hydrazones, for instance via the Vilsmeier-Haack reaction, can generate 5-membered heterocyclic pyrazole derivatives. Pyrazoles are another class of compounds well-regarded for their broad pharmacological potential.[5]
The overall experimental workflow is designed to be efficient and modular, allowing researchers to rapidly generate and screen a multitude of candidate compounds.
References
- 1. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
Application Notes & Protocols: Investigating the Anti-inflammatory Potential of 1H-Indole-4-carbohydrazide
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, including potent anti-inflammatory agents like Indomethacin.[1][2] This has spurred extensive research into novel indole derivatives as selective inhibitors of key inflammatory mediators.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of a specific, lesser-explored derivative: 1H-Indole-4-carbohydrazide . We present a structured, multi-phase approach, beginning with essential in vitro screening to establish foundational activity and progressing to mechanistic studies and a proof-of-concept in vivo model. Each protocol is detailed with scientific rationale, step-by-step instructions, and considerations for data interpretation, empowering researchers to rigorously evaluate this compound's therapeutic promise.
Introduction: The Rationale for Investigating Indole Derivatives
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation contributes to a wide array of chronic diseases.[6][7] Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB), and enzymes like Cyclooxygenase-2 (COX-2) are central to the inflammatory cascade, making them prime targets for therapeutic intervention.[3][8][9] The indole scaffold has proven to be a versatile starting point for designing molecules that can modulate these pathways.[1][10] Its structural flexibility allows for modifications that can enhance potency and selectivity, potentially leading to drugs with improved efficacy and fewer side effects compared to traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs).[11][12]
This compound, a hydrazide derivative of the indole core, presents an intriguing candidate for anti-inflammatory research. While direct studies on its anti-inflammatory action are not widely published, its structure merits investigation based on the established activity of related indole compounds.[13][14] This document serves as a roadmap for its systematic evaluation.
Phase 1: Foundational In Vitro Screening
The initial phase aims to answer two fundamental questions: Is the compound cytotoxic, and does it inhibit key inflammatory markers in a relevant cell model? We utilize the murine macrophage cell line RAW 264.7, a standard and robust model for studying inflammation.[15][16] When stimulated with lipopolysaccharide (LPS), these cells produce high levels of nitric oxide (NO), a key inflammatory mediator.[16][17]
Logical Workflow for In Vitro Screening
Caption: Workflow for initial in vitro screening of this compound.
Protocol 1.1: Cell Viability Assessment (MTT Assay)
Causality: Before assessing anti-inflammatory activity, it is critical to determine the concentrations at which this compound is not toxic to the cells. A reduction in inflammatory markers could be a false positive if it is merely a result of cell death. The MTT assay measures the metabolic activity of living cells, providing a reliable indicator of cytotoxicity.
| Parameter | Description |
| Cell Line | RAW 264.7 Murine Macrophages |
| Assay Principle | Mitochondrial dehydrogenases in viable cells convert yellow MTT to purple formazan. |
| Readout | Absorbance at 570 nm |
| Controls | Vehicle (DMSO), Untreated Cells, Positive Control (e.g., Doxorubicin) |
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with medium containing the test compound at various concentrations (e.g., 1 µM to 100 µM). Include vehicle-only controls.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the maximum non-toxic concentration for subsequent experiments.
Protocol 1.2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Causality: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[15] The Griess assay is a simple, colorimetric method to quantify nitrite, a stable and soluble breakdown product of NO.[19] This assay provides a direct measure of the compound's ability to suppress this key inflammatory mediator in LPS-stimulated macrophages.
| Parameter | Description |
| Cell Line | RAW 264.7 Murine Macrophages |
| Stimulant | Lipopolysaccharide (LPS) |
| Assay Principle | Griess reagent converts nitrite into a purple azo compound. |
| Readout | Absorbance at 540 nm |
| Controls | Untreated, Vehicle + LPS, Positive Control (e.g., L-NAME, Dexamethasone) |
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.[20]
-
Pre-treatment: Remove the medium and add fresh medium containing non-toxic concentrations of this compound. Incubate for 1-2 hours.[18][21]
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to the appropriate wells to induce an inflammatory response.[16][20]
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Carefully collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[19][20]
-
Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-only control. Determine the half-maximal inhibitory concentration (IC₅₀).
Phase 2: Elucidating the Mechanism of Action
Once foundational anti-inflammatory activity is confirmed, the next phase investigates how the compound works. This involves exploring its effects on pro-inflammatory cytokines and key signaling pathways.
Protocol 2.1: Quantification of Pro-inflammatory Cytokines (ELISA)
Causality: Cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory response.[7] Measuring the levels of these proteins provides insight into whether the compound acts upstream to block their production or release. ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific and sensitive method for this purpose.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1.2. The incubation time after LPS stimulation can be optimized (e.g., 6-24 hours) for cytokine production.[20]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).
-
Analysis: Calculate the cytokine concentrations based on the standard curve.
Protocol 2.2: Investigating the NF-κB Signaling Pathway
Causality: The NF-κB transcription factor is a central hub for inflammatory gene expression.[6][8][22] In resting cells, it is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[7][8][23] Investigating the phosphorylation status of IκBα and p65 can reveal if the compound's mechanism involves blocking this critical pathway.
Caption: The canonical NF-κB signaling pathway and potential inhibition points.
Methodology: Western Blot Analysis
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).
-
Protein Extraction: Lyse the cells to extract total cellular protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity. A decrease in the ratio of phosphorylated protein to total protein in compound-treated samples indicates inhibition of the pathway.
Phase 3: In Vivo Proof-of-Concept
Positive in vitro results must be validated in a living organism. The carrageenan-induced paw edema model is a classic, reliable, and widely used assay for screening the acute anti-inflammatory activity of novel compounds.[24][25][26]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents
Causality: The subplantar injection of carrageenan induces a localized, acute inflammatory response characterized by swelling (edema).[25][27] This response is biphasic: an early phase mediated by histamine and serotonin, and a later phase (3-6 hours) mediated primarily by prostaglandins produced by COX-2.[25] The ability of a compound to reduce the paw volume is a direct measure of its anti-inflammatory efficacy in vivo.
| Parameter | Description |
| Species | Wistar Rats or Swiss Albino Mice |
| Inducing Agent | 1% Carrageenan solution in saline |
| Administration | Subplantar injection into the right hind paw |
| Readout | Paw volume or thickness measured by a plethysmometer or caliper |
| Controls | Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)[25][28] |
Experimental Timeline and Procedure
Caption: Timeline for the carrageenan-induced paw edema experiment.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate animals for at least one week before the experiment. Fast them overnight before dosing, with water ad libitum.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Groups (this compound at various doses).
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[25]
-
Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[25][26]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[24][25][27]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24][25]
-
Data Analysis:
-
Calculate the increase in paw volume: ΔV = Vₜ - V₀.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Data Interpretation and Expected Outcomes
| Assay | Metric | Favorable Outcome for this compound |
| MTT Assay | % Cell Viability | High viability (>90%) at concentrations that show activity in other assays. |
| Griess Assay | IC₅₀ (µM) | A low IC₅₀ value, indicating potent inhibition of nitric oxide production. |
| ELISA | % Inhibition | Significant, dose-dependent reduction in TNF-α and IL-6 secretion. |
| Western Blot | p-IκBα / IκBα Ratio | Dose-dependent decrease in the ratio, suggesting blockage of NF-κB activation. |
| Paw Edema | % Inhibition | Significant, dose-dependent reduction in paw volume compared to the vehicle control. |
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for the initial evaluation of this compound as a potential anti-inflammatory agent. A positive outcome—characterized by low cytotoxicity, potent inhibition of NO and pro-inflammatory cytokines in vitro, a clear mechanism involving NF-κB blockade, and significant edema reduction in vivo—would provide a strong rationale for advancing the compound into more comprehensive preclinical development. Future studies could include assessing its selectivity for COX-2 over COX-1, exploring other inflammatory pathways (e.g., MAPKs), and evaluating its efficacy in chronic inflammation models.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chesci.com [chesci.com]
- 3. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011-2022) | Semantic Scholar [semanticscholar.org]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 16. jkb.ub.ac.id [jkb.ub.ac.id]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 23. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inotiv.com [inotiv.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of Microtubule Dynamics in Cellular Function and Disease
Microtubules are highly dynamic, filamentous polymers that are integral components of the eukaryotic cytoskeleton.[1][2] Comprised of α- and β-tubulin heterodimers, these hollow cylinders are involved in a myriad of essential cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[3][4] The intrinsic ability of microtubules to undergo phases of polymerization (growth) and depolymerization (shrinkage) is fundamental to their function. This process, known as dynamic instability, is tightly regulated within the cell.[2]
The critical role of microtubule dynamics in mitosis makes tubulin a key target for anticancer drug development.[4] Agents that disrupt tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[4][5] Clinically successful drugs like the taxanes (e.g., paclitaxel), which stabilize microtubules, and the vinca alkaloids (e.g., vinblastine), which promote depolymerization, validate this therapeutic strategy.[2][6] Consequently, the in vitro tubulin polymerization assay is a cornerstone for the discovery and characterization of novel microtubule-targeting agents.[2]
This guide provides a comprehensive, field-proven protocol for a fluorescence-based tubulin polymerization inhibition assay, designed for researchers in oncology, cell biology, and drug discovery.
Principle of the Assay
The in vitro tubulin polymerization assay quantitatively measures the assembly of purified tubulin into microtubules over time. This process is initiated by raising the temperature to 37°C in the presence of guanosine triphosphate (GTP), which is essential for the polymerization of tubulin dimers.[2][7] The polymerization process typically follows a sigmoidal curve with three distinct phases:
-
Nucleation: A slow lag phase where tubulin dimers form initial aggregates or "seeds".[6][8]
-
Growth: A rapid elongation phase where dimers add to the ends of the nuclei.[6][8]
-
Steady State: A plateau phase where the rates of polymerization and depolymerization are in equilibrium.[6][8]
The extent of polymerization can be monitored in real-time using two primary methods:
-
Turbidimetric (Absorbance) Assay: This classic method measures the increase in light scattering at 340-350 nm as microtubules form.[1][4][9] The degree of light scattering is directly proportional to the concentration of microtubule polymer.[9]
-
Fluorescence-Based Assay: This more sensitive method utilizes a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized tubulin and exhibits enhanced fluorescence upon incorporation into microtubules.[2][6] This approach offers a superior signal-to-noise ratio and requires less tubulin, making it ideal for high-throughput screening (HTS).
This protocol will focus on the more sensitive and HTS-amenable fluorescence-based method.
Visualizing the Core Concepts
Mechanism of Tubulin Polymerization
Experimental Workflow Overview
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format, suitable for screening multiple compounds and concentrations simultaneously.
Materials and Reagents
| Reagent | Example Supplier | Key Specifications | Storage |
| Tubulin (>99% pure) | Cytoskeleton, Inc. | Porcine brain or bovine brain derived | -80°C |
| General Tubulin Buffer (1x) | Cytoskeleton, Inc. | 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA | 4°C |
| GTP Solution | Cytoskeleton, Inc. | 100 mM stock in H₂O | -80°C |
| Glycerol | Sigma-Aldrich | Molecular biology grade | Room Temp. |
| Fluorescent Reporter | Included in Kits | e.g., DAPI | See kit |
| Paclitaxel (Positive Control) | Sigma-Aldrich | Polymerization Enhancer | -20°C |
| Nocodazole/Vinblastine (Positive Control) | Sigma-Aldrich | Polymerization Inhibitor | -20°C |
| DMSO | Sigma-Aldrich | Anhydrous, >99.9% | Room Temp. |
| 96-Well Plate | Corning | Half-area, black, flat bottom (for fluorescence) | N/A |
Step-by-Step Methodology
1. Preparation of Buffers and Reagents (Perform on Ice)
-
Causality: Tubulin is highly temperature-sensitive and will begin to polymerize above 4°C. All handling prior to the reaction start must be on ice to prevent premature assembly and ensure a synchronized start for all wells.[1]
-
Tubulin Polymerization Buffer (TPB): Prepare 1x General Tubulin Buffer supplemented with 10-15% glycerol.[2][3] Glycerol acts as an enhancer, promoting polymerization at the tubulin concentrations used in this assay.[7]
-
Complete Reaction Buffer: To the TPB, add GTP to a final concentration of 1 mM and the fluorescent reporter as per the manufacturer's instructions.[2][3] GTP binding to β-tubulin is essential for polymerization.[7]
-
Tubulin Working Solution: Carefully reconstitute lyophilized tubulin with ice-cold TPB (without GTP/reporter) to a stock concentration (e.g., 10 mg/mL). For the assay, dilute this stock to a final working concentration of 2 mg/mL using the Complete Reaction Buffer.[2][6] Gently mix by pipetting; do not vortex, as this can denature the protein.
-
Self-Validation: The quality of the tubulin is paramount. High-quality tubulin should exhibit a clear lag phase in the control reaction. An absent lag phase suggests the presence of tubulin aggregates, which act as seeds and can compromise the results.[1][7] If aggregates are suspected, clarify the tubulin stock by ultracentrifugation (e.g., 140,000 x g for 10 min at 4°C) before use.[1]
-
-
Test Compound and Control Preparation:
-
Prepare a 10x stock solution of your test compounds in TPB. The final concentration of the solvent (e.g., DMSO) in the assay should not exceed 2%, as higher concentrations can interfere with polymerization.[1]
-
Prepare 10x stocks of a known inhibitor (e.g., 30 µM vinblastine) and an enhancer (e.g., 30 µM paclitaxel) to serve as positive controls for assay validation.[6]
-
Prepare a 10x vehicle control containing the same final concentration of solvent (e.g., DMSO) as the test compounds.[2]
-
2. Assay Plate Setup
-
Pre-warm a temperature-controlled microplate reader to 37°C.[10] This is the optimal temperature for tubulin polymerization.[10]
-
Using a black, half-area 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.[2] Perform all experiments in at least duplicate to ensure reproducibility.[1]
3. Reaction Initiation and Data Acquisition
-
To initiate the polymerization reaction, carefully add 45 µL of the ice-cold tubulin working solution to each well, bringing the final volume to 50 µL.[2] Pipette gently down the side of the wells to avoid introducing air bubbles, which can interfere with fluorescence readings.[1]
-
Immediately place the plate into the pre-warmed 37°C microplate reader.
-
Measure the fluorescence intensity kinetically. A typical setting is a read every 60 seconds for 60-90 minutes.[11]
Data Analysis and Interpretation
The output of the assay is a set of polymerization curves plotting fluorescence intensity versus time.
Quantifying Compound Effects
Several key parameters can be extracted from these curves to quantify the effect of a test compound:
-
Maximum Velocity (Vmax): This represents the steepest slope of the polymerization curve and reflects the rate of microtubule growth. Inhibitors will decrease the Vmax, while enhancers will increase it.[6]
-
Plateau Height: This indicates the total amount of microtubule polymer at steady state. Inhibitors reduce the plateau height.
-
Lag Time: The time before the rapid growth phase begins. Enhancers like paclitaxel can eliminate the lag time, whereas this parameter is less affected by classic inhibitors.[6]
| Parameter | Effect of Inhibitor (e.g., Vinblastine) | Effect of Enhancer (e.g., Paclitaxel) |
| Vmax | Decreased | Increased |
| Plateau Height | Decreased | Increased |
| Lag Time | No significant change | Eliminated or shortened |
Determining IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. It is the concentration of the inhibitor required to reduce the rate of tubulin polymerization by 50%.[12]
-
Calculate Polymerization Rate: Determine the Vmax for each compound concentration from the kinetic data.
-
Normalize Data: Express the Vmax at each concentration as a percentage of the vehicle control (set to 100% activity).
-
Plot Dose-Response Curve: Plot the percentage of activity against the logarithm of the compound concentration.[13]
-
Fit the Curve: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC₅₀ value.[12][13]
Troubleshooting and Self-Validation
A robust assay is a self-validating one. Pay close attention to your controls.
| Issue | Likely Cause(s) | Recommended Solution |
| No lag phase in control | Tubulin aggregates ("seeds") present due to improper storage or handling. | Clarify tubulin stock by ultracentrifugation before use. Ensure tubulin is always kept on ice and has not undergone freeze-thaw cycles.[7] |
| Low signal in control | Inactive tubulin; degraded GTP. | Use fresh, high-quality tubulin. Prepare fresh GTP aliquots and avoid multiple freeze-thaw cycles.[10] |
| High signal in negative control (inhibitor) | Compound precipitation or autofluorescence. | Visually inspect wells for precipitate. Run a parallel plate with compound in buffer only (no tubulin) to check for autofluorescence. |
| Irreproducible results | Inaccurate pipetting; air bubbles. | Use calibrated pipettes and practice careful, consistent pipetting. Avoid introducing bubbles when adding reagents.[1] |
| Unexpected polymerization (cold depolymerization check) | Compound may cause non-specific protein aggregation. | At the end of the assay, place the plate on ice for 20-30 minutes. True microtubules will depolymerize, causing the signal to drop significantly. A signal that remains high suggests non-specific precipitation.[1] |
Conclusion
The in vitro fluorescence-based tubulin polymerization assay is a powerful, sensitive, and high-throughput method for identifying and characterizing novel modulators of microtubule dynamics.[2] By understanding the principles behind each step and incorporating rigorous controls, researchers can generate reliable and reproducible data. This assay serves as an indispensable tool in the pipeline of modern drug discovery, particularly in the search for next-generation anticancer therapeutics.[5][14]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxanim.com [maxanim.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin) (BK006P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Inhibitors of tubulin assembly identified through screening a compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking of 1H-Indole-4-carbohydrazide Derivatives as Potential Tubulin Inhibitors
Abstract: The 1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer effects.[1][2][3] When functionalized with a carbohydrazide moiety, these derivatives present unique opportunities for forming specific interactions with biological targets. This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 1H-Indole-4-carbohydrazide derivatives. Molecular docking is a powerful and cost-effective computational method in structure-based drug design that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target.[4][5] We will use tubulin, a critical protein involved in cell division and a validated anticancer drug target, as our receptor of interest, focusing on the colchicine binding site.[2] This document is intended for researchers and scientists in drug development, offering both the theoretical rationale behind key steps and a practical, self-validating workflow.
Foundational Concepts: The "Why" Behind the "How"
Before initiating any computational protocol, it is essential to understand the causality behind our experimental choices. Molecular docking simulates the "handshake" between a ligand and a protein at the atomic level.[6] The process involves two primary stages: sampling and scoring.[4] The sampling algorithm explores various possible conformations and orientations (poses) of the ligand within the target's binding site. The scoring function then estimates the binding affinity for each pose, ranking them to identify the most favorable interaction.[7]
The accuracy of this prediction is critically dependent on the quality of the input structures. A common adage in computational chemistry is "garbage in, garbage out." Therefore, meticulous preparation of both the ligand (the indole derivative) and the receptor (tubulin) is not merely a procedural step but the very foundation of a meaningful and predictive study.
The Molecular Docking Workflow
The entire process can be visualized as a multi-stage pipeline, from initial data retrieval to final analysis. Each stage builds upon the previous one, culminating in actionable insights into the potential binding mechanism of the compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Kinase Inhibitors from 1H-Indole-4-carbohydrazide
Introduction: The Indole Scaffold as a Privileged Structure in Kinase Inhibitor Design
The indole nucleus is a prominent heterocyclic motif in numerous natural products and pharmacologically active compounds.[1] Its structural resemblance to the purine core of ATP, the primary substrate for kinases, has rendered it a "privileged scaffold" in the design of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention.
This application note provides a comprehensive guide for researchers and drug development professionals on the design, synthesis, and evaluation of kinase inhibitors derived from the 1H-indole-4-carbohydrazide scaffold. While much of the existing literature focuses on the isomeric indole-2 and indole-3-carbohydrazides, the principles and protocols outlined herein are readily adaptable for the exploration of the less-chartered, yet promising, 4-substituted indole core. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols, and offer insights into the interpretation of results.
Rationale for Targeting Kinases with Indole-4-carbohydrazide Derivatives
The this compound moiety offers a unique vector for chemical modification, allowing for the exploration of diverse chemical space in the ATP-binding pocket of kinases. The carbohydrazide group can serve as a versatile handle for the introduction of various substituents, enabling the fine-tuning of inhibitor potency and selectivity. Furthermore, the indole nitrogen can be functionalized to modulate the physicochemical properties of the compounds, such as solubility and cell permeability.
Several key kinase families are attractive targets for indole-based inhibitors, including:
-
Cyclin-Dependent Kinases (CDKs): These are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]
-
Phosphoinositide 3-Kinases (PI3Ks): Central to a signaling pathway that governs cell growth, proliferation, and survival.[4]
Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives typically begins with the corresponding indole-4-carboxylic acid or its ester. The following protocols outline a general synthetic route.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of ethyl 1H-indole-4-carboxylate to this compound.
Materials:
-
Ethyl 1H-indole-4-carboxylate
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add ethyl 1H-indole-4-carboxylate (1 equivalent).
-
Add ethanol to dissolve the starting material.
-
Add an excess of hydrazine hydrate (approximately 10-15 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain this compound as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N'-substituted-1H-indole-4-carbohydrazide Derivatives (Schiff Bases)
This protocol describes the condensation of this compound with an aromatic aldehyde to form a Schiff base.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure N'-substituted-1H-indole-4-carbohydrazide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
In Vitro Evaluation of Kinase Inhibitory Activity
The following protocols describe general methods for assessing the inhibitory activity of the synthesized compounds against specific kinases.
Protocol 3: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide (e.g., a peptide derived from Histone H1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Kinase Reaction:
-
Add kinase assay buffer to each well of the plate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (a known CDK2 inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Add the CDK2/Cyclin A2 enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to all wells. The final ATP concentration should be at or near the Kₘ for CDK2.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control (0% inhibition) and positive control (100% inhibition).
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 4: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is similar to the CDK2 assay but uses VEGFR-2 specific reagents.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
VEGFR-2 specific substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody for phosphotyrosine)
-
Appropriate microplates and plate reader
Procedure:
Follow the general procedure outlined in Protocol 3, substituting the CDK2-specific reagents with the corresponding VEGFR-2 reagents. The incubation time and temperature may need to be optimized for the VEGFR-2 enzyme.[6][7]
Protocol 5: In Vitro PI3Kα Kinase Inhibition Assay
This protocol is adapted for lipid kinases like PI3K.
Materials:
-
Recombinant human PI3Kα (p110α/p85α) enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit or similar
-
Appropriate microplates and plate reader
Procedure:
Follow the general procedure outlined in Protocol 3, using the PI3Kα enzyme and its lipid substrate.[5][8] The assay buffer composition may need to be optimized for lipid kinase activity.
Cell-Based Assays for Anticancer Activity
Evaluating the effects of the synthesized compounds on cancer cell lines is a crucial step in the drug discovery process.
Protocol 6: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value for each compound.
Data Presentation and Interpretation
The results of the in vitro kinase assays and cell-based assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | R Group | CDK2 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | PI3Kα IC₅₀ (µM) |
| Lead-1 | H | >50 | 25.3 | 42.1 |
| Lead-1a | 4-Cl-Ph | 5.2 | 1.8 | 10.5 |
| Lead-1b | 4-MeO-Ph | 15.8 | 8.9 | 28.7 |
| Staurosporine | - | 0.01 | 0.02 | 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Signaling Pathways and Experimental Workflows
Understanding the signaling pathways targeted by the inhibitors is crucial for elucidating their mechanism of action. Graphviz diagrams can be used to visualize these complex networks.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Simplified PI3K/Akt and VEGFR2 signaling pathways targeted by indole-based inhibitors.[3][4][6][9][10][11][12][13][14]
Caption: Inhibition of the G1-S cell cycle transition by a CDK2 inhibitor.[2][15][16][17][18]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive template for medicinal chemists. The protocols provided in this application note offer a robust framework for the synthesis, in vitro characterization, and cell-based evaluation of these compounds. Future work should focus on building a library of diverse this compound derivatives and screening them against a panel of cancer-relevant kinases to identify potent and selective inhibitors. Further optimization of lead compounds through structure-guided design will be crucial for the development of clinically viable drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 17. genecards.org [genecards.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indole-4-carbohydrazide
Welcome to the technical support center for the synthesis of 1H-Indole-4-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing troubleshooting strategies and in-depth FAQs grounded in chemical principles and field-proven experience. Our goal is to empower you to optimize your synthesis for both yield and purity.
I. Synthetic Overview & Core Strategy
The most reliable and commonly employed route to synthesize this compound involves a two-step sequence starting from Indole-4-carboxylic acid. This strategy is favored for its straightforward execution and the general commercial availability of the starting material.
-
Esterification: The carboxylic acid is first converted to a methyl or ethyl ester. This step is crucial as esters are significantly more reactive towards hydrazinolysis than their parent carboxylic acids.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield the target this compound.
Below is a high-level workflow of this synthetic pathway.
Caption: General two-step synthesis pathway for this compound.
II. Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may face during the synthesis.
Category 1: Low or No Yield
Question 1: After refluxing my indole-4-carboxylic acid in methanol with a sulfuric acid catalyst for several hours, TLC analysis shows mostly unreacted starting material. What's going wrong with my esterification?
Answer: This is a classic challenge with Fischer esterification, which is an equilibrium-controlled reaction.[1] The presence of water, even in small amounts, can prevent the reaction from proceeding to completion.
Causality & Solution:
-
Equilibrium Limitations: The formation of water as a byproduct will, by Le Châtelier's principle, push the equilibrium back towards the starting materials. You must actively remove this water or use a large excess of the alcohol reactant.
-
Insufficient Catalyst: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Troubleshooting Protocol: Driving the Fischer Esterification
-
Reagent Purity: Ensure your methanol is anhydrous. Use a freshly opened bottle or dry it over 3Å molecular sieves.
-
Increase Alcohol Stoichiometry: Use methanol as the solvent. Its large excess (often >20 equivalents) will drive the equilibrium towards the product.
-
Catalyst Loading: For a 10 mmol scale reaction, use 0.5 mL of concentrated sulfuric acid.
-
Reaction Time & Temperature: Reflux the mixture for at least 5-8 hours. Monitor the reaction by TLC (e.g., using 30% Ethyl Acetate in Hexane). The ester product (Methyl 1H-indole-4-carboxylate) should have a higher Rf value than the carboxylic acid.[2]
-
Alternative: Water Removal: For larger-scale reactions, using a Dean-Stark apparatus with a solvent like toluene can be effective for azeotropic removal of water, though this is less common for methanol-based esterifications.
Question 2: My esterification worked, but upon reacting the Methyl 1H-indole-4-carboxylate with hydrazine hydrate, I've obtained a very low yield of the final carbohydrazide product. Why is the hydrazinolysis failing?
Answer: Low yield in the hydrazinolysis step often points to issues with reaction conditions, reagent stoichiometry, or premature product precipitation.
Causality & Solution:
-
Reagent Stoichiometry: Hydrazine is both the nucleophile and can act as a base. A significant excess is required to ensure the reaction goes to completion and to displace the equilibrium.
-
Temperature and Solubility: The reaction requires heating to proceed at a reasonable rate. The starting ester must be fully dissolved in the solvent (typically ethanol) to react. The product, this compound, is less soluble, especially in cold solvent, which is leveraged during workup.
-
Reaction Time: While often rapid, incomplete conversion can occur if the reaction time is too short.
Troubleshooting Protocol: Optimizing Hydrazinolysis
| Parameter | Standard Condition | Optimized Condition (If Standard Fails) | Rationale |
| Solvent | Absolute Ethanol | Absolute Ethanol | Excellent solvent for both the ester and hydrazine hydrate, facilitating the reaction.[3][4] |
| Hydrazine Hydrate | 10-15 equivalents | 20 equivalents | A large excess drives the reaction to completion.[3] |
| Temperature | Reflux (~80°C) | Reflux (~80°C) | Provides sufficient energy to overcome the activation barrier. |
| Time | 2-4 hours | 6-8 hours (monitor by TLC) | Ensures the reaction proceeds to completion. |
| Work-up | Cool to RT, then pour into ice-water | Cool slowly to RT, then chill in an ice bath for 30 min before adding to ice-water | Slow cooling promotes the formation of larger, purer crystals and maximizes precipitation from the reaction mixture. |
Category 2: Product Purity Issues
Question 3: My final this compound product is contaminated with a significant amount of the starting ester. How can I improve the conversion and purification?
Answer: This is a clear indication of an incomplete reaction. The hydrazinolysis has stalled before all the ester has been consumed.
Causality & Solution:
-
Insufficient Reaction Time/Temperature: The most common cause. As discussed above, ensure adequate heating and time.
-
Inefficient Mixing: On larger scales, ensure the reaction mixture is being stirred vigorously to maintain homogeneity.
-
Purification Strategy: Simple precipitation may not be sufficient to remove large amounts of unreacted ester, which can co-precipitate or remain trapped in the product crystals.
Troubleshooting Protocol: Ensuring Complete Conversion & Purification
-
Confirm Reaction Completion: Before work-up, take a small aliquot of the reaction mixture and run a TLC. The spot corresponding to your starting ester should be completely gone. If it persists, continue refluxing for another 2-4 hours and re-check.
-
Recrystallization: If your isolated product is impure, recrystallization is the most effective purification method.
-
Solvent System: Ethanol or an ethanol/water mixture is a good starting point.
-
Procedure: a. Dissolve the impure solid in a minimal amount of hot ethanol. b. If needed, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). c. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Filter the purified crystals and wash with a small amount of cold ethanol.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the hydrazinolysis step?
This reaction is a nucleophilic acyl substitution. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the alkoxide (e.g., methoxide) as a leaving group to form the stable carbohydrazide.
Caption: Simplified mechanism of ester hydrazinolysis.
Q2: Can I synthesize the carbohydrazide directly from the carboxylic acid using a coupling agent?
Yes, this is a viable alternative, though often more expensive for large-scale work. You can use standard peptide coupling reagents.
Alternative Protocol: Direct Coupling
-
Activation: Dissolve Indole-4-carboxylic acid (1 eq.) in an anhydrous solvent like DMF or CH₂Cl₂. Add a coupling agent such as EDCI (1.1 eq.) and an activator like HOBt (1.1 eq.). Stir at room temperature for 30 minutes.[5][6]
-
Coupling: Add hydrazine monohydrate (2-3 eq.) to the activated acid solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Perform a standard aqueous work-up to remove the coupling byproducts and isolate the product.
This method avoids the intermediate esterification step but requires careful control to prevent side reactions with the coupling agents.
Q3: Are there any specific safety precautions I should take when working with hydrazine hydrate?
Absolutely. Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it with extreme care.
Mandatory Safety Precautions:
-
Ventilation: Always work inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.
-
Handling: Use a syringe or cannula for transfers. Avoid breathing vapors.
-
Quenching: Any excess hydrazine in the reaction or on glassware should be quenched carefully with a dilute solution of sodium hypochlorite (bleach) before disposal.
Q4: My final product has a melting point that is lower than the literature value. What does this indicate?
A depressed and often broad melting point range is a classic indicator of impurity. The most likely contaminants are unreacted starting ester or residual solvent. As recommended in the troubleshooting section, recrystallization is the best method to address this issue and obtain a sharp melting point consistent with literature values (approx. 178-182 °C).[7]
IV. References
-
This compound - ChemBK. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Asadipour, A., et al. (2013). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. PMC - PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--
-
Indole-4-Carboxylic acid - Chem-Impex. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Le, T. N., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. PMC. Retrieved January 6, 2026, from --INVALID-LINK--
-
Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Li, J., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online. Retrieved January 6, 2026, from --INVALID-LINK--
-
Molecules. (2004). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[3][7][8]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of indole-4-carboxaldehydes and 4-acetylindole from N-alkyl-5-aminoisoquinolinium salts. Retrieved January 6, 2026, from --INVALID-LINK--
-
Semantic Scholar. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved January 6, 2026, from --INVALID-LINK--
-
PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Retrieved January 6, 2026, from --INVALID-LINK--
-
methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Bio-protocol. (n.d.). Synthesis of 1H-Indole-2-Carbohydrazide (6). Retrieved January 6, 2026, from --INVALID-LINK--
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English. Retrieved January 6, 2026, from --INVALID-LINK--
-
MasterOrganicChemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 6, 2026, from --INVALID-LINK--
-
ChemSynthesis. (n.d.). methyl 1H-indole-4-carboxylate. Retrieved January 6, 2026, from --INVALID-LINK--
-
PubMed. (2004). Unexpected hydrazinolysis behaviour of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole and a convenient synthesis of new[3][7][8]-triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Retrieved January 6, 2026, from --INVALID-LINK--
-
Chem-Impex. (n.d.). Methyl indole-4-carboxylate. Retrieved January 6, 2026, from --INVALID-LINK--
-
LibreTexts Chemistry. (2022). Chemistry of Esters. Retrieved January 6, 2026, from --INVALID-LINK--
-
Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. PMC - PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chembk.com [chembk.com]
- 8. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1H-Indole-4-carbohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1H-Indole-4-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable heterocyclic intermediate. The unique structure of this compound, featuring both a reactive indole nucleus and a polar carbohydrazide moiety, presents distinct challenges that require carefully optimized purification strategies. This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the purification of this compound.
Q1: My final product is a persistent oil or refuses to crystallize after synthesis. What's going wrong?
Answer:
This is a common issue often related to residual solvents, the presence of hygroscopic impurities, or unreacted starting materials that act as eutectic contaminants, thereby depressing the melting point.
Probable Causes & Solutions:
-
Residual High-Boiling Solvents: Solvents used in the reaction (e.g., DMF, DMSO) or workup can become trapped in the product.
-
Solution: After the initial workup and concentration, co-evaporate the crude product with a lower-boiling solvent like toluene or dichloromethane (DCM) multiple times (3x) under reduced pressure. This helps to azeotropically remove the high-boiling residues.
-
-
Excess Hydrazine Hydrate: Hydrazine hydrate is highly polar and hygroscopic. If not completely removed, it can prevent crystallization.
-
Solution: Ensure the workup includes a wash with a dilute brine solution to remove the bulk of the hydrazine. Subsequently, triturating the crude solid or oil with a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture can help remove residual hydrazine and other non-polar impurities.
-
-
Incomplete Reaction: The presence of the starting ester (e.g., ethyl 1H-indole-4-carboxylate) can inhibit crystallization.
-
Solution: Monitor the reaction to completion using Thin Layer Chromatography (TLC). If the reaction is stalled, consider adding a slight excess of hydrazine hydrate or extending the reaction time. If the impurity is already present in the crude product, column chromatography is the most effective solution (see Protocol 2).
-
Q2: My product has a pink, brown, or yellow discoloration. Is this a sign of degradation, and how can I remove it?
Answer:
Yes, discoloration is typically a sign of impurity, often arising from the oxidation of the indole ring. The indole nucleus is susceptible to oxidation, especially under acidic conditions, or when exposed to air and light over time.
Probable Causes & Solutions:
-
Oxidation of the Indole Ring: This is the most common cause. The electron-rich indole ring can form colored radical species or oligomers.
-
Solution A (Recrystallization with Charcoal): During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. The charcoal will adsorb the colored, high-molecular-weight impurities. Maintain the solution at a high temperature for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool.[1]
-
Solution B (Sulfite Wash): During the aqueous workup, include a wash with a dilute solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). These reducing agents can help quench oxidative species and prevent the formation of colored impurities.
-
-
Formation of Azine Byproducts: A side reaction involving excess hydrazine can lead to the formation of colored azine compounds.[2]
-
Solution: These impurities are typically more non-polar than the desired product. Flash column chromatography is highly effective for their removal.
-
Q3: After recrystallization, my yield is very low. How can I improve it?
Answer:
Low yield during recrystallization is a classic problem stemming from suboptimal solvent selection or procedural errors.[3]
Probable Causes & Solutions:
-
Incorrect Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] For this compound, polar solvents are generally required.
-
Solution: An ethanol/water mixture is often effective.[4][5] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly. The goal is to find the saturation point at high temperature.
-
-
Using Excessive Solvent: Dissolving the compound in too much solvent will keep a significant portion of it dissolved even after cooling, drastically reducing the recovered yield.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.
-
-
Cooling Too Rapidly: Crash-cooling the solution by placing it directly in an ice bath promotes the formation of small, often impure crystals and traps impurities.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop. Once it has reached ambient temperature and crystal formation has ceased, then place it in an ice bath for at least 30 minutes to maximize precipitation.[1]
-
Q4: TLC analysis of my purified product shows a persistent spot with a similar Rf to my starting material (e.g., methyl indole-4-carboxylate). How do I separate them?
Answer:
Co-elution of starting material and product is a common challenge, especially when their polarities are close. While recrystallization can sometimes work if solubilities are sufficiently different, flash column chromatography is the more definitive solution.
Probable Causes & Solutions:
-
Incomplete Hydrazinolysis: The reaction of the ester with hydrazine hydrate may not have gone to completion.[6][7]
-
Solution (Chromatography): Flash column chromatography using a gradient elution is the most robust method. The starting ester is significantly less polar than the carbohydrazide product.
-
Recommended System: Start with a mobile phase of 100% Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (MeOH). For example, a gradient of 0% to 10% MeOH in DCM will typically elute the less polar ester first, followed by the pure product. Monitor the fractions by TLC.[8][9]
-
-
-
Hydrolysis of Product: The carbohydrazide can slowly hydrolyze back to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup or chromatography. The carboxylic acid spot can be close to the product's Rf in certain solvent systems.
-
Solution: Ensure all workup and chromatography steps are performed under neutral conditions. Avoid using strongly acidic or basic eluents. The presence of the carboxylic acid can be confirmed by LC-MS or by its different solubility profile.
-
Section 2: Purification Workflow & Logic
The following diagram outlines a logical workflow for moving from a crude reaction mixture to a purified final product.
Caption: Decision workflow for purifying this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of this compound?
Answer: A combination of techniques is recommended for a comprehensive assessment:
-
¹H NMR: Provides structural confirmation and can reveal the presence of organic impurities, even at low levels. Look for the characteristic signals of the indole ring protons and the hydrazide N-H protons.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for identifying the mass of the desired product and any impurities, giving you clues as to their identity.
-
HPLC (High-Performance Liquid Chromatography): Using a UV detector (indoles have strong UV absorbance), HPLC can provide a precise quantitative measure of purity (e.g., >98%).[10]
-
TLC (Thin Layer Chromatography): A quick and inexpensive way to monitor reaction progress and check the purity of column fractions. A single spot in multiple solvent systems is a good indicator of high purity.[11]
Q2: What are the recommended storage conditions for this compound?
Answer: Due to its potential for oxidation and sensitivity to moisture, this compound should be stored under controlled conditions to ensure long-term stability.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or in a dark place.
-
Moisture: Keep in a tightly sealed container with a desiccant.
Q3: How does the stability of the carbohydrazide group affect purification?
Answer: The carbohydrazide functional group is generally stable but can be susceptible to degradation under harsh conditions. It is incompatible with strong acids and strong oxidizing agents.[12] Aqueous solutions may decompose upon heating with acids or bases.[12] Therefore, it is critical to maintain neutral pH during aqueous workups and to avoid unnecessarily high temperatures for prolonged periods.
Q4: Can I use an acid/base wash to purify my crude product?
Answer: This is generally not recommended. While the indole N-H is weakly acidic and the hydrazide is basic, performing acid/base extractions can lead to degradation. Strong acids can cause decomposition of the carbohydrazide moiety and potential polymerization or oxidation of the indole ring.[12] Strong bases could deprotonate the indole N-H, but this often does not provide a significant purification advantage and risks other base-catalyzed side reactions. A gentle wash with a saturated sodium bicarbonate solution is sometimes used to remove acidic impurities, but this should be done cautiously and quickly.[4]
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Recrystallization from an Ethanol/Water System
This protocol is designed to purify crude this compound that is mostly pure but may contain minor colored or soluble impurities.
Caption: Step-by-step workflow for the recrystallization protocol.
Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a stir bar. Heat the flask in a water or oil bath.
-
Solvent Addition: Add a minimal amount of hot absolute ethanol in portions until the solid is completely dissolved.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small scoop of activated charcoal, and reheat with stirring for 5-10 minutes. Perform a hot filtration through a pre-warmed funnel with a Celite® plug to remove the charcoal.
-
Induce Crystallization: To the clear, hot ethanolic solution, add hot deionized water dropwise with stirring until a persistent cloudiness (turbidity) is observed.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool undisturbed to room temperature.
-
Complete Precipitation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water (1:1 mixture).
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This method is ideal for separating the product from less polar impurities like unreacted starting ester or non-polar byproducts.
System Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) | Good resolving power for indole derivatives.[8] DCM is the non-polar component, MeOH is the polar modifier. |
| Elution Profile | Gradient Elution (e.g., 0% to 10% MeOH in DCM) | A gradient is more efficient than isocratic elution for separating compounds with different polarities. |
| Detection | UV light at 254 nm | The indole ring is strongly UV-active, making visualization on TLC plates straightforward.[4] |
Methodology:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase (or DCM with a few drops of MeOH). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, non-polar eluent (e.g., 100% DCM or 1% MeOH in DCM).
-
Loading: Carefully load the prepared sample onto the top of the packed silica bed.
-
Elution: Begin eluting with the non-polar mobile phase. The less polar impurities (e.g., starting ester) will move down the column first.
-
Gradient Increase: Gradually increase the percentage of methanol in the mobile phase (e.g., increase by 1-2% every few column volumes). This will increase the eluting power of the solvent and begin to move the more polar this compound down the column.
-
Fraction Collection: Collect fractions continuously and monitor them by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified solid.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of simple indole derivatives by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. This compound, CasNo.885272-22-0 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 14. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of Indole Carbohydrazides
Welcome to the technical support center for indole carbohydrazide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis of these valuable compounds. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to ensure the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of indole carbohydrazides, which are most commonly prepared by the hydrazinolysis of an indole carboxylate ester.
Issue 1: Low Yield of the Desired Indole Carbohydrazide
Question: I am getting a low yield of my target indole carbohydrazide after reacting the corresponding ethyl/methyl indole carboxylate with hydrazine hydrate. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this reaction are often attributable to incomplete reaction, degradation of the starting material or product, or competing side reactions. Let's break down the causality and troubleshooting steps.
Root Causes & Solutions:
-
Incomplete Reaction: The conversion of the ester to the carbohydrazide is a nucleophilic acyl substitution reaction. While generally efficient, its success depends on several factors.
-
Insufficient Hydrazine: Hydrazine hydrate is both the reactant and often part of the solvent system. A large excess is typically used to drive the reaction to completion. For many procedures, a 10-fold molar excess or greater of hydrazine hydrate relative to the ester is recommended.[1]
-
Inadequate Reaction Time or Temperature: While some reactions proceed at room temperature[2][3], others require heating to ensure a reasonable reaction rate.[1][4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion. If the starting ester spot persists, consider extending the reaction time or increasing the temperature (e.g., refluxing in ethanol).[1][4]
-
-
Hydrolysis of the Ester: If there is a significant amount of water present and the reaction is run under prolonged heating, the ester can hydrolyze back to the carboxylic acid. This is less common when using a large excess of hydrazine hydrate but can be a factor.
-
Formation of Diacyl Hydrazine (Symmetrical Hydrazide): A common side product is the N,N'-diacylhydrazine, where two molecules of the indole acyl group react with one molecule of hydrazine.
-
Mechanism: This occurs when the initially formed carbohydrazide acts as a nucleophile and attacks another molecule of the starting ester. This is more likely to happen if the concentration of the starting ester is high and the amount of hydrazine is insufficient.
-
Mitigation:
-
Use a Large Excess of Hydrazine: This ensures that an ester molecule is statistically more likely to react with a hydrazine molecule rather than the product carbohydrazide.
-
Control the Addition: In some cases, adding the ester solution dropwise to a solution of hydrazine hydrate can help maintain a high hydrazine-to-ester ratio throughout the reaction, minimizing the formation of the diacyl hydrazine.
-
-
Issue 2: Product Impurity and Difficulty in Purification
Question: My crude indole carbohydrazide product is discolored (e.g., pink, brown) and shows multiple spots on TLC. What are these impurities and how can I obtain a pure product?
Answer:
Indole-containing compounds can be susceptible to oxidation and degradation, especially under harsh reaction or workup conditions. The impurities you are observing could be a mix of starting materials, the side products mentioned above, and degradation products.
Common Impurities & Purification Strategies:
| Impurity | Identification (TLC) | Purification Strategy |
| Unreacted Indole Ester | Typically less polar than the carbohydrazide product. | Column chromatography on silica gel is effective.[6] A gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) will usually separate the ester from the more polar product. |
| Indole Carboxylic Acid | A very polar spot, often streaking on silica gel TLC plates. | Can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base (e.g., saturated sodium bicarbonate solution).[6] |
| Oxidation/Degradation Products | Often appear as colored spots on the TLC plate. | Indoles can be sensitive to the acidic nature of silica gel.[6] To prevent on-column degradation: 1) Neutralize the silica gel by pre-flushing the column with the eluent containing a small amount of triethylamine (0.5-1%).[6] 2) Use neutral or basic alumina as the stationary phase.[6] 3) Work quickly to minimize the time the compound spends on the column.[6] |
| Diacyl Hydrazine | Polarity will be different from the desired product, often less polar than the carbohydrazide but more polar than the starting ester. | Careful column chromatography can separate this impurity. Recrystallization may also be effective if the solubility differences are significant. |
Experimental Protocol: Purification of Crude Indole-3-Carbohydrazide
-
Initial Workup: After the reaction is complete, cool the reaction mixture and pour it into ice-water. The crude product often precipitates.[4]
-
Filtration: Collect the precipitated solid by filtration and wash it with cold water.
-
Recrystallization: If the crude product is a solid, recrystallization is an excellent method for purification.[6]
-
Solvent Selection: Test various solvents (e.g., ethanol, methanol, or mixtures with water) to find a system where the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
-
Column Chromatography (if necessary):
-
Stationary Phase: Silica gel is commonly used.[6] Consider deactivating it with triethylamine if your indole is sensitive.[6]
-
Mobile Phase: A typical eluent system is a gradient of ethyl acetate in hexane or methanol in dichloromethane. The optimal system should be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and dry it. Load the dried powder onto the top of the prepared column and elute with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: My starting indole has a free N-H group. Do I need to protect it before synthesizing the carbohydrazide?
For the direct conversion of an indole carboxylate to a carbohydrazide using hydrazine hydrate, protection of the indole N-H is generally not necessary. The ester group is significantly more electrophilic and will react selectively with hydrazine. However, if your overall synthetic route involves strongly acidic or basic conditions or electrophilic reagents that could react with the indole nitrogen, N-protection might be required for those steps.[7][8] Common protecting groups for indoles include Boc, sulfonyl groups (like phenylsulfonyl), and benzyl groups.[8][9]
Q2: I am starting my synthesis from an aryl hydrazine and a ketone/aldehyde via the Fischer indole synthesis to first form the indole ring. What are the common side products in this initial step?
The Fischer indole synthesis is a powerful method but can have its own set of side reactions.[10][11]
-
Cleavage Products: Under certain acidic conditions, particularly with electron-donating substituents, the N-N bond of the hydrazone intermediate can cleave, leading to the formation of anilines and other fragments instead of cyclization.[12]
-
Incomplete Cyclization: The reaction may stall at the diimine intermediate stage.
-
Rearrangements and Isomeric Products: If an unsymmetrical ketone is used, a mixture of isomeric indoles can be formed.[13]
-
Aldol Condensation: The starting aldehyde or ketone can undergo self-condensation under acidic conditions.[10]
Careful selection of the acid catalyst (both type and concentration) and temperature control are critical to maximize the yield of the desired indole precursor.[10][13][14]
Q3: Can I synthesize the carbohydrazide directly from the indole carboxylic acid?
Yes, this is possible, but it is a two-step process. The carboxylic acid first needs to be "activated" to make it more reactive towards the nucleophilic attack by hydrazine. A common method involves:
-
Esterification: Convert the carboxylic acid to a methyl or ethyl ester using an alcohol (methanol or ethanol) and an acid catalyst (like sulfuric acid).[2][15]
-
Hydrazinolysis: React the resulting ester with hydrazine hydrate as previously described.[2]
Direct reaction of a carboxylic acid with hydrazine to form a hydrazide typically requires coupling agents (like DCC or EDC) or conversion to an acid chloride, which can be a harsher method. The esterification-hydrazinolysis route is often cleaner and more reliable.
Q4: What is the mechanism of formation for the primary side product, the diacyl hydrazine?
The formation of the diacyl hydrazine is a competitive reaction. The desired reaction is the nucleophilic attack of hydrazine on the ester. The side reaction involves the product, indole carbohydrazide, acting as a nucleophile and attacking another molecule of the starting ester.
References
- 1. 3.2.4. Synthesis of 1H-Indole-2-Carbohydrazide (6) [bio-protocol.org]
- 2. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. testbook.com [testbook.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. osti.gov [osti.gov]
Technical Support Center: Optimizing Indole Hydrazone Formation
Welcome to the technical support center dedicated to the synthesis of indole hydrazones. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their reaction conditions and troubleshoot common challenges. As experienced application scientists, we understand that successful synthesis is not just about following a recipe; it's about understanding the underlying principles that govern the reaction. This guide provides in-depth, field-proven insights to help you navigate the complexities of indole hydrazone formation with confidence.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding indole hydrazone synthesis.
Q1: What is the fundamental mechanism of hydrazone formation? Hydrazone formation is a condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone). The reaction is typically acid-catalyzed and proceeds via a two-step mechanism:
-
Nucleophilic attack of the hydrazine's terminal nitrogen on the protonated carbonyl carbon, forming a tetrahedral intermediate (a hemiaminal).
-
Acid-catalyzed dehydration (elimination of a water molecule) from the intermediate to form the C=N double bond of the hydrazone.[1][2]
Q2: Why is acid catalysis necessary? Acid catalysis is crucial for accelerating the dehydration of the hemiaminal intermediate, which is often the rate-limiting step in the pH range of 3 to 7.[1] The acid protonates the hydroxyl group of the intermediate, turning it into a good leaving group (water).
Q3: Can I run the reaction without a catalyst? While the reaction can proceed without a catalyst, it is often significantly slower. For efficient and timely synthesis, catalysis is highly recommended. Some modern, highly reactive starting materials or conditions (e.g., high temperature) may reduce the need for strong catalysts.
Q4: My indole hydrazone product seems unstable. Why? Hydrazones can be susceptible to acid-catalyzed hydrolysis, which cleaves the C=N bond to regenerate the starting materials.[3][4][5] This is a particular concern during purification on acidic media like standard silica gel. Additionally, prolonged exposure to harsh conditions or moisture can lead to degradation.[5]
Q5: How do I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most common and effective method.[6][7] Co-spotting the reaction mixture with your starting materials (indole aldehyde/ketone and hydrazine) allows you to visualize the consumption of reactants and the appearance of the new product spot. The product is typically more nonpolar than the hydrazine and often has a distinct color, especially if a dinitrophenylhydrazine is used.
Troubleshooting and Optimization Guide
This detailed guide addresses specific experimental issues in a Q&A format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield, or it's not working at all. What are the likely causes and how can I fix it?
A: Low yield is the most common problem and can stem from several factors. Let's break down the potential causes systematically.
dot
Caption: Troubleshooting workflow for low reaction yield.
Cause A: Incorrect pH
-
The Problem: The reaction has a specific optimal pH window. If the medium is too acidic (typically pH < 3), the hydrazine starting material becomes fully protonated. This neutralizes its nucleophilicity, preventing it from attacking the carbonyl carbon, and the reaction stalls.[1][5] If the medium is neutral or basic, the crucial acid-catalyzed dehydration step becomes extremely slow.
-
The Solution:
-
Buffer the Reaction: Aim for a weakly acidic environment, typically between pH 4 and 6.
-
Use Acetic Acid: Employing glacial acetic acid as a catalyst or co-solvent is a common and effective strategy as it provides the ideal pH range.[7]
-
Monitor pH: If using strong acids like HCl or H₂SO₄, add them cautiously and in catalytic amounts. Check the pH of your reaction mixture if possible.
-
Cause B: Inappropriate or Insufficient Catalyst
-
The Problem: The choice of acid catalyst is critical and can be substrate-dependent.[8] Some reactions require a strong Brønsted acid (e.g., p-toluenesulfonic acid, H₂SO₄), while others perform better with a Lewis acid (e.g., ZnCl₂, FeCl₃) that can coordinate to the carbonyl oxygen, making it more electrophilic.[9][10] In some cases, the catalyst may be neutralized by basic impurities or byproducts.
-
The Solution:
-
Catalyst Screening: If a standard catalyst like acetic acid fails, screen a panel of alternatives. See the table below for guidance.
-
Organocatalysis for Mild Conditions: For sensitive substrates, consider modern organocatalysts like 5-methoxyanthranilic acid, which can dramatically increase reaction rates at neutral pH.[11]
-
Check Catalyst Loading: Ensure you are using an appropriate catalytic amount (typically 1-10 mol%). For reactions that produce basic byproducts, a higher loading may be necessary.
-
Cause C: Unreactive Starting Materials
-
The Problem: Steric hindrance is a major barrier. A bulky ketone or a sterically hindered indole aldehyde will react much slower than a simple aldehyde.[5] Electronically, electron-withdrawing groups on the carbonyl compound enhance its reactivity, while strong electron-donating groups can slow the reaction.[5][12]
-
The Solution:
-
Increase Reaction Temperature: Heating the reaction mixture (e.g., to reflux) provides the energy needed to overcome the activation barrier.[7][9]
-
Prolong Reaction Time: Some reactions simply require more time, from a few hours to overnight. Monitor by TLC until the starting material is consumed.
-
Use a More Reactive Hydrazine: If possible, switch to a more nucleophilic hydrazine derivative.
-
| Catalyst Type | Examples | Typical Conditions | Best For |
| Weak Brønsted Acid | Acetic Acid (CH₃COOH) | Solvent or co-solvent, RT to reflux | General purpose, good pH control |
| Strong Brønsted Acid | p-TsOH, H₂SO₄ | Catalytic amounts (1-5 mol%), heat | Less reactive carbonyls |
| Lewis Acid | ZnCl₂, FeCl₃, AlCl₃ | Stoichiometric or catalytic, often requires heat | Ketones, can promote subsequent reactions |
| Organocatalyst | Anthranilic Acids | Catalytic amounts (1-20 mol%), neutral pH, aqueous media | Sensitive substrates, bioconjugation |
Caption: Comparison of common catalysts for hydrazone formation.
Issue 2: Significant Side Product Formation
Q: My TLC shows multiple spots, and my final product is impure. What are these side products and how can I prevent them?
A: Side product formation usually points to overly harsh conditions, reactive impurities, or inherent instability in the starting materials or products.
-
Problem A: Azine Formation: N-unsubstituted hydrazines can react with two equivalents of the aldehyde/ketone to form a symmetrical azine, consuming your starting material. This is often accompanied by disproportionation.[5]
-
Solution: Use the hydrazine as the limiting reagent or use a slight excess (e.g., 1.1 equivalents) of the hydrazine, but no more. Ensure a homogenous reaction mixture to avoid localized concentration issues.
-
-
Problem B: N-N Bond Cleavage: This is a more significant issue in the subsequent Fischer indole synthesis but can be initiated during hydrazone formation under harsh acidic conditions, especially with electron-rich hydrazines.[8][12] This leads to aniline derivatives and other undesired byproducts.
-
Solution: Avoid excessively strong acids and high temperatures if you suspect this pathway. Use milder catalysts or lower the reaction temperature.
-
-
Problem C: Starting Material Decomposition: Some indole aldehydes or hydrazines can be unstable.
-
Solution: Ensure the purity of your starting materials before beginning the reaction.[8] Store them under an inert atmosphere (nitrogen or argon) and protect them from light if they are known to be sensitive.
-
Issue 3: Product Decomposition During Workup or Purification
Q: I get a clean reaction, but my product decomposes when I try to purify it on a silica gel column. What's happening?
A: This is a classic problem caused by the acidic nature of standard silica gel, which catalyzes the hydrolysis of the hydrazone C=N bond.[5][13]
-
The Problem: The lone pairs on the hydrazone nitrogens are basic and interact with the acidic silanol groups (Si-OH) on the silica surface. This protonates the hydrazone, making it susceptible to hydrolysis by trace water in the eluent.
dot
Caption: Acid-catalyzed mechanism of indole hydrazone formation.
-
The Solutions:
-
Neutralize the Silica Gel: Before running the column, flush it with your starting eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol. Continue to use 0.5-1% Et₃N in your eluent throughout the purification.[14] This deactivates the acidic sites.
-
Use a Different Stationary Phase: Switch to neutral or basic alumina, which is a good alternative for acid-sensitive compounds.[13][14]
-
Avoid Chromatography: If the product is crystalline, recrystallization is an excellent alternative to chromatography.[13] Screen different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that gives good quality crystals.
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Wash your crude organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid catalyst, followed by a brine wash.[14]
-
Detailed Experimental Protocols
Protocol 1: Standard Acetic Acid-Catalyzed Synthesis
This protocol is a robust starting point for the condensation of most indole-3-carboxaldehydes with phenylhydrazines.
-
Reactant Setup: In a round-bottom flask, dissolve the N-substituted indole-3-carboxaldehyde (1.0 eq) in absolute ethanol or methanol (approx. 0.1 M concentration).
-
Addition of Hydrazine: Add the substituted phenylhydrazine (1.05 eq) to the solution.
-
Catalyst Addition: Add glacial acetic acid as a catalyst (2-3 drops for a small-scale reaction, or ~5% v/v).[7]
-
Reaction: Stir the mixture at room temperature. The reaction can often be complete within 1-4 hours. For less reactive substrates, heat the mixture to reflux (50-70 °C).[7]
-
Monitoring: Track the consumption of the aldehyde by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The hydrazone product usually appears as a new, often colorful, spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, collect it by filtration. If not, reduce the solvent volume under vacuum.
-
Purification: The collected solid can be washed with cold ethanol to remove impurities. If further purification is needed, recrystallization or chromatography on base-treated silica gel is recommended.
Protocol 2: Organocatalyzed Synthesis in Aqueous Media
This protocol is ideal for water-soluble or sensitive substrates, leveraging modern catalysis for rapid reaction under mild, near-neutral pH conditions.[11]
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Reactant Setup: In a vial, dissolve the indole aldehyde (1.0 eq) in a minimal amount of a water-miscible organic co-solvent like DMF or DMSO, then dilute with the PBS buffer.
-
Catalyst Addition: Add the organocatalyst, 5-methoxyanthranilic acid (10-20 mol%), to the mixture.
-
Addition of Hydrazine: Add an aqueous solution of the hydrazine derivative (1.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often significantly faster than the uncatalyzed version, with high conversion observed in under an hour.
-
Monitoring: Reaction progress can be monitored by UV-Vis spectroscopy if the product has a unique absorbance wavelength, or by LC-MS.
-
Workup & Purification: The product can often be isolated by extraction with an organic solvent (e.g., ethyl acetate). Further purification can be achieved via reverse-phase HPLC for highly polar compounds.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1H-Indole-4-carbohydrazide Solubility
Welcome to the technical support guide for 1H-Indole-4-carbohydrazide. This document provides in-depth answers to frequently asked questions and robust troubleshooting protocols to assist researchers, chemists, and drug development professionals in their experimental work. Our goal is to empower you with the scientific rationale behind solubility principles, enabling you to overcome common laboratory challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound?
A1: this compound is an organic molecule with a dualistic chemical nature. Its structure comprises a largely non-polar indole ring system and a highly polar carbohydrazide functional group (-CONHNH₂). This structure dictates its solubility based on the "like dissolves like" principle, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2]
The polar carbohydrazide group can form strong hydrogen bonds, while the indole ring contributes to van der Waals forces.[1] Consequently, the compound exhibits its best solubility in polar aprotic solvents that can accept hydrogen bonds and solvate the molecule effectively. Its solubility is more limited in polar protic solvents and generally poor in non-polar solvents and water.
One source notes that this compound is soluble in most organic solvents, specifically mentioning ethanol, chloroform, and dichloromethane.[3]
Table 1: Predicted & Reported Solubility of this compound
| Solvent | Solvent Type | Predicted/Reported Solubility | Scientific Rationale |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | High | DMSO is an excellent hydrogen bond acceptor and has a high polarity, allowing it to effectively solvate both the polar hydrazide group and the indole ring. It is often the solvent of choice for preparing concentrated stock solutions.[2] |
| DMF (Dimethylformamide) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar solvent capable of solvating the compound effectively. |
| Ethanol | Polar Protic | Soluble / Moderate [3] | Ethanol can act as both a hydrogen bond donor and acceptor, allowing it to interact with the carbohydrazide group. However, the non-polar ethyl group is less effective at solvating the indole ring compared to DMSO, leading to moderate solubility. |
| Methanol | Polar Protic | Soluble / Moderate | Methanol is more polar than ethanol and may offer slightly better solubility due to its smaller non-polar component.[2] |
| Dichloromethane (DCM) | Non-polar | Soluble [3] | While considered non-polar, DCM has a significant dipole moment that allows it to dissolve moderately polar compounds. Its reported solubility[3] suggests it can sufficiently solvate the molecule. |
| Chloroform | Non-polar | Soluble [3] | Similar in properties to DCM, chloroform is also reported to be a suitable solvent for this compound.[3] |
| Water | Polar Protic | Very Low / Insoluble | Despite the presence of the polar carbohydrazide group, the large, non-polar, and hydrophobic indole ring significantly limits aqueous solubility.[4] |
| Hexane / Toluene | Non-polar | Insoluble | These non-polar hydrocarbon solvents cannot effectively solvate the highly polar carbohydrazide functional group, leading to poor solubility.[2] |
Q2: What key molecular factors govern the solubility of this compound?
A2: Several interconnected factors at the molecular level determine the solubility of this compound:
-
Functional Groups: The compound's solubility is a balancing act between its two main features. The polar carbohydrazide group (-CONHNH₂) actively engages in hydrogen bonding, pushing for solubility in polar solvents. Conversely, the bulky, aromatic indole ring is hydrophobic and favors less polar environments.[4]
-
Intermolecular Forces: To dissolve the solid compound, the solvent must provide enough energy to overcome the strong intermolecular forces within the crystal lattice (solute-solute interactions). In this case, these are primarily hydrogen bonds between the carbohydrazide groups and π-stacking interactions between the indole rings. A successful solvent must form stronger (or equally strong) interactions with the solute molecules.[1][2]
-
Molecular Size: Larger molecules generally require more energy to be solvated by the solvent, as a larger cavity must be created within the solvent matrix.[4][5] While not an exceptionally large molecule, its rigid, planar structure can impact how easily solvent molecules can surround it.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4][5] This is because the dissolution process is typically endothermic, meaning it requires energy input to break the solute-solute bonds.
-
Mechanism: Increasing the temperature provides additional thermal energy to the system. This energy helps solvent molecules to more effectively break apart the intermolecular forces holding the solid crystal lattice together, leading to greater solubility.[4]
-
Practical Application: If you are struggling to dissolve the compound, gentle heating can be an effective strategy. However, be cautious, as excessive heat can cause decomposition, especially in reactive solvents. Always check the compound's stability and the solvent's boiling point.
Troubleshooting Guides & Experimental Protocols
This section addresses common issues encountered during experiments and provides a reliable protocol for determining solubility.
Troubleshooting Workflow: Compound Not Dissolving
If you are experiencing difficulty dissolving this compound, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Q4: My compound is precipitating out of solution after initially dissolving. What is happening?
A4: This is a common issue, often related to the creation of a supersaturated solution.
-
Cause 1: Temperature Change: You may have used heat to dissolve the compound, creating a solution that holds more solute than it would at room temperature. As the solution cools, its capacity to hold the solute decreases, and the excess compound precipitates out.
-
Solution: Re-warm the solution before use. If the experiment must be run at room temperature, you will need to either increase the volume of the solvent or accept a lower final concentration.
-
-
Cause 2: Solvent Evaporation: If left uncovered, volatile solvents like DCM or ethanol can evaporate, increasing the concentration of the compound beyond its solubility limit and causing it to crash out.
-
Solution: Always keep vials and flasks sealed or capped when not actively in use.
-
-
Cause 3: Change in Solvent Composition: If you add your stock solution (e.g., in DMSO) to a different solvent system in which the compound is less soluble (e.g., an aqueous buffer), it may precipitate immediately. This is known as "crashing out."
-
Solution: Ensure the final concentration in the new solvent system is below its solubility limit. It may be necessary to have a higher percentage of the initial co-solvent (like DMSO) in the final mixture, but be mindful of how this might affect your downstream application (e.g., cell toxicity).[6]
-
Experimental Protocol: Determination of Approximate Solubility via the Shake-Flask Method
This protocol provides a reliable, small-scale method to estimate the equilibrium solubility of this compound in a chosen solvent.[7]
Objective: To determine the approximate solubility (in mg/mL) of the compound at a specific temperature (e.g., 25 °C).
Materials:
-
This compound
-
Chosen solvent (e.g., Ethanol, DMSO)
-
Analytical balance
-
Small glass vials (e.g., 2 mL) with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pipettes and tips
-
HPLC or UV-Vis spectrophotometer (for accurate quantification, optional)
Step-by-Step Methodology:
-
Preparation: Weigh out an excess amount of this compound into a glass vial. "Excess" means adding more solid than you expect to dissolve. For a 1 mL volume, starting with 20-30 mg is typically sufficient.
-
Solvent Addition: Accurately pipette a known volume of the solvent (e.g., 1.0 mL) into the vial.
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture vigorously for 24 hours. This extended time ensures the solution reaches equilibrium. A shorter time (1-2 hours) with constant vortexing can provide a rough estimate.
-
-
Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow undissolved solid to settle to the bottom. The liquid above the solid should be a clear, saturated solution.
-
Sample Collection: Carefully draw the supernatant (the clear liquid) using a pipette, ensuring not to disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic, undissolved particles.
-
Quantification (Method A - Gravimetric):
-
Weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature.
-
Once the solvent is fully removed, weigh the vial again. The difference in mass corresponds to the amount of dissolved solid.
-
Calculate the solubility: Solubility (mg/mL) = (Mass of residue) / (Initial volume of solvent) .
-
-
Quantification (Method B - Spectroscopic - More Accurate):
-
Create a calibration curve using standard solutions of known concentrations.
-
Dilute the filtered saturated solution with a known factor until it falls within the linear range of your calibration curve.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) and determine the concentration using the curve.
-
Calculate the original solubility, remembering to account for the dilution factor.
-
This entire process should be self-validating: the presence of excess, undissolved solid at the end of the equilibration step confirms that the solution is indeed saturated.[7]
Caption: Experimental workflow for solubility determination.
References
- 1. youtube.com [youtube.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. chembk.com [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability issues with 1H-Indole-4-carbohydrazide in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1H-Indole-4-carbohydrazide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, our goal is to equip you with the technical knowledge and practical insights necessary to ensure the integrity of your experiments.
Introduction to this compound
This compound is a versatile heterocyclic compound featuring an indole nucleus and a carbohydrazide functional group. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery, with potential applications in the development of anti-inflammatory, antimicrobial, and anticancer agents.[1] The indole ring is a common motif in biologically active molecules, while the hydrazide moiety allows for the formation of various derivatives, such as hydrazones, which are important in drug development.[1]
However, the inherent chemical reactivity of both the indole and carbohydrazide groups can present stability challenges in solution. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound is influenced by several factors, primarily:
-
pH: The hydrazide group is susceptible to acid-catalyzed hydrolysis.[2][3] In acidic conditions, the hydrazide bond can be cleaved, leading to the formation of the corresponding carboxylic acid and hydrazine. Conversely, strongly basic conditions can also promote degradation. Hydrazones, which can be formed from carbohydrazides, are generally more stable at neutral or physiological pH.[2]
-
Oxidation: The electron-rich indole ring is prone to oxidation.[4][5][6] This can occur in the presence of atmospheric oxygen or other oxidizing agents, leading to the formation of oxindole derivatives and other degradation products.[4][7][8]
-
Light Exposure (Photodegradation): Indole-containing compounds can be sensitive to light, particularly UV radiation.[6][9][10] Exposure to light can induce photochemical reactions, leading to the formation of various degradation products.[10]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation reactions, including hydrolysis and oxidation.[11][12]
Q2: I'm observing a color change in my stock solution of this compound over time. What could be the cause?
A color change, often to a yellowish or brownish hue, is a common indicator of degradation, most likely due to oxidation of the indole ring. The formation of oxidized species and potential polymerization products can lead to the appearance of color. To mitigate this, it is crucial to prepare stock solutions in degassed solvents and store them under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q3: What are the best practices for preparing and storing stock solutions of this compound?
To ensure the maximum stability of your stock solutions, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous, and degassed solvents. Aprotic solvents are generally preferred if they are compatible with your experimental design.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.
-
Light Protection: Store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.[6]
-
Temperature Control: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.[6][13][14]
-
Fresh Preparation: Whenever possible, prepare solutions fresh for each experiment to avoid issues with long-term stability.
Q4: Can I use aqueous buffers to dissolve this compound? What pH range is recommended?
While this compound has some solubility in aqueous solutions, its stability is highly pH-dependent. It is generally recommended to work in a pH range close to neutral (pH 6-8) to minimize acid-catalyzed hydrolysis of the hydrazide group.[3][15] If your experiment requires acidic or basic conditions, be aware of the potential for degradation and consider running control experiments to assess the stability of the compound under your specific conditions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues you may encounter during your experiments.
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
-
Symptom: You observe variable or diminished biological effects in your assays compared to previous experiments or literature data.
-
Potential Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Analyze your stock solution using analytical techniques like HPLC or LC-MS to check for the presence of degradation products.
-
Compare the analytical profile of your current stock solution with a freshly prepared standard.
-
-
Prepare a Fresh Stock Solution:
-
Follow the best practices for solution preparation outlined in the FAQ section (use high-purity, degassed solvents, inert atmosphere, and light protection).
-
-
Re-run the Experiment:
-
Use the freshly prepared stock solution in your biological assay and compare the results.
-
-
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (HPLC, LC-MS)
-
Symptom: You observe additional peaks in your chromatograms that were not present in the initial analysis of the compound.
-
Potential Cause: Degradation of this compound during sample preparation, storage, or the analytical run itself.
-
Troubleshooting Steps:
-
Analyze the Degradation Profile:
-
Attempt to identify the degradation products by their mass-to-charge ratio (m/z) in LC-MS. Common degradation products may include the hydrolyzed carboxylic acid or oxidized indole derivatives.
-
-
Evaluate Sample Handling and Storage:
-
Review your procedures for sample preparation and storage. Were the samples exposed to light, elevated temperatures, or non-inert conditions for extended periods?
-
-
Assess Analytical Method Conditions:
-
If using an acidic mobile phase, consider the possibility of acid-catalyzed degradation on the column.[6] Try a mobile phase with a more neutral pH if your separation allows.
-
Ensure the autosampler temperature is kept low if samples are queued for an extended time.
-
-
Issue 3: Poor Yields in Synthetic Reactions Involving this compound
-
Symptom: Your chemical reaction using this compound as a starting material results in a low yield of the desired product.
-
Potential Cause: Degradation of the starting material before or during the reaction.
-
Troubleshooting Steps:
-
Confirm Starting Material Purity:
-
Analyze the this compound solid material and the solution used for the reaction to ensure its purity and integrity.
-
-
Optimize Reaction Conditions:
-
If the reaction involves strong acids, bases, or oxidizing agents, be mindful of potential side reactions with the indole or carbohydrazide moieties.[6]
-
Consider running the reaction under an inert atmosphere and protected from light.
-
Carefully control the reaction temperature to minimize thermal degradation.
-
-
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., DMSO, DMF)
-
Inert gas (argon or nitrogen)
-
Amber glass vial with a screw cap and PTFE septum
-
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Place the vial in a desiccator under vacuum for at least 30 minutes to remove any residual moisture.
-
Purge the vial with inert gas for 1-2 minutes.
-
Add the appropriate volume of degassed solvent to the vial to achieve the desired concentration.
-
Gently sonicate or vortex the vial until the solid is completely dissolved.
-
Flush the headspace of the vial with inert gas before tightly sealing the cap.
-
Wrap the vial in aluminum foil for extra light protection.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study to Assess Stability
This protocol can be used to proactively understand the stability of this compound under various stress conditions.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Aliquot the stock solution into separate amber vials for each stress condition.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to a final concentration. Incubate at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH to a final concentration. Incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ to a final concentration. Keep at room temperature.[6]
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) at room temperature.[6]
-
Thermal Degradation: Incubate a solution at 60°C in the dark.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
-
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for Stability Issues
Caption: Workflow for troubleshooting stability issues.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C[6][13][14] | Reduces the rate of chemical degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidative degradation of the indole ring.[6] |
| Light Exposure | Protect from light (Amber vials)[6] | Prevents photodegradation.[9][10] |
| Solvent | High-purity, anhydrous, degassed | Removes oxygen and water which can participate in degradation reactions. |
| Solution pH | Near neutral (pH 6-8) | Minimizes acid or base-catalyzed hydrolysis of the carbohydrazide.[3][15] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arxada.com [arxada.com]
- 12. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aksci.com [aksci.com]
- 14. chemscene.com [chemscene.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1H-Indole-4-carbohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1H-Indole-4-carbohydrazide (CAS No: 885272-22-0). This document is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth look at viable synthetic routes, detailed experimental protocols, and a comprehensive troubleshooting guide in a practical question-and-answer format to address challenges you may encounter. Our focus is on providing not just procedures, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
This compound is a valuable building block in pharmaceutical research, serving as a key intermediate in the synthesis of various bioactive molecules, including potential anti-inflammatory and anticancer agents.[1] This guide emphasizes a robust and practical two-step approach starting from a commercially available precursor, ensuring efficiency and reproducibility.
Section 1: Overview of Synthetic Strategies
Two primary strategies can be considered for the synthesis of this compound: de novo ring construction and functionalization of a pre-existing indole core.
-
De Novo Ring Construction (e.g., Fischer Indole Synthesis): This classic method builds the indole ring from acyclic precursors, such as a substituted phenylhydrazine and a ketone or aldehyde.[2][3] While powerful for many indole derivatives, this approach for this compound would require a specifically substituted (3-carboxyphenyl)hydrazine, which can be challenging to procure or synthesize. Furthermore, the strongly acidic conditions of the Fischer synthesis may lead to side reactions or low yields, especially with electron-withdrawing groups like a carboxylic acid on the phenyl ring.[4]
-
Functionalization of a Precursor (Recommended Strategy): A more direct and reliable route for this specific target involves a two-step synthesis starting from commercially available 1H-Indole-4-carboxylic acid . This strategy involves:
-
Step A: Esterification: Conversion of the carboxylic acid to its corresponding ethyl or methyl ester.
-
Step B: Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the final carbohydrazide product.
-
This second strategy is recommended due to its high efficiency, milder reaction conditions, and the ready availability of the starting material.
Section 2: Detailed Experimental Protocols (Recommended Route)
This section details the recommended two-step synthesis starting from 1H-Indole-4-carboxylic acid.
Protocol 1A: Fischer Esterification of 1H-Indole-4-carboxylic acid
Causality: This reaction employs an excess of ethanol as both solvent and reactant, with a strong acid catalyst (H₂SO₄) to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ethanol. The reaction is reversible, so using a large excess of ethanol drives the equilibrium towards the ester product (Le Châtelier's principle).
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-Indole-4-carboxylic acid (5.0 g, 31.0 mmol).
-
Reagents: Add absolute ethanol (100 mL). Stir the suspension until the solid is well-dispersed.
-
Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (2.0 mL) to the stirring suspension. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) until the starting material spot has disappeared.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.
-
Neutralization: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The crude product, ethyl 1H-indole-4-carboxylate, can be purified by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield a pure solid.
Protocol 1B: Hydrazinolysis of Ethyl 1H-Indole-4-carboxylate
Causality: This is a nucleophilic acyl substitution reaction. Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The ethoxide group is subsequently eliminated as a leaving group, forming the stable carbohydrazide. The reaction is typically performed at elevated temperatures to increase the reaction rate. A large excess of hydrazine hydrate is used to ensure complete conversion and minimize the formation of N,N'-diacylhydrazine byproducts.[5][6]
Methodology:
-
Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the purified ethyl 1H-indole-4-carboxylate (4.0 g, 21.1 mmol) in absolute ethanol (40 mL).
-
Reagent Addition: Add hydrazine monohydrate (99%, ~6.0 mL, ~120 mmol, approx. 5-6 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, will typically precipitate as a white or off-white solid.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 15 mL) to remove residual impurities.
-
Drying: Dry the product under vacuum to obtain pure this compound.[1]
Section 3: Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Step A: Esterification | ||
| Low or no conversion of carboxylic acid to ester by TLC analysis. | 1. Insufficient reaction time or temperature.2. Inactive or insufficient acid catalyst.3. Presence of water in reagents/glassware. | 1. Extend the reflux time to 24 hours.2. Add an additional 0.5 mL of H₂SO₄.3. Ensure use of absolute ethanol and oven-dried glassware. Water will inhibit the reaction. |
| A dark, tarry substance forms during the reaction. | The indole ring can be sensitive to strong, hot acid, leading to polymerization or degradation. | 1. Consider a milder esterification method, such as using SOCl₂ in methanol at 0 °C to reflux.2. Use an alternative acid catalyst like p-toluenesulfonic acid. |
| Difficulty purifying the ester from residual starting material. | The polarity of the acid and ester may be too similar for easy separation by chromatography. | 1. Perform a basic wash (dilute NaHCO₃) during workup to remove all acidic starting material before chromatography.2. Optimize the solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes). |
| Step B: Hydrazinolysis | ||
| Incomplete conversion of the ester to the carbohydrazide. | 1. Insufficient hydrazine or reaction time.2. Purity of the starting ester is low. | 1. Increase the excess of hydrazine hydrate to 10 equivalents and extend reflux time.2. Ensure the ester is fully purified before proceeding to this step. |
| The final product has an oily or sticky consistency after filtration. | Residual hydrazine hydrate or other impurities are present. | 1. Ensure thorough washing of the precipitate with cold ethanol and diethyl ether.2. Recrystallize the product from absolute ethanol. |
| The yield of the precipitated product is very low. | The product may have some solubility in the ethanol/water mixture from the hydrazine hydrate. | 1. After reflux, reduce the volume of the solvent under vacuum before cooling to encourage precipitation.2. Cool the filtrate in a freezer for several hours to precipitate more product. |
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound directly from 1H-Indole-4-carboxylic acid without making the ester first?
A: Yes, this is chemically possible. You would need to activate the carboxylic acid using a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or carbonyldiimidazole (CDI), followed by the addition of hydrazine.[7][8] However, for the synthesis of a simple, unsubstituted carbohydrazide, the two-step route via the ester is often more cost-effective, easier to scale up, and avoids the need for expensive coupling reagents and the subsequent purification challenges they can introduce.
Q2: What are the expected spectroscopic characteristics for pure this compound?
-
¹H NMR (in DMSO-d₆): Resonances for the aromatic protons on the indole ring (approx. δ 7.0-8.0 ppm), a broad singlet for the indole N-H (δ > 11.0 ppm), a singlet for the hydrazide -CONH- proton (approx. δ 9.0-10.0 ppm), and a broad singlet for the terminal -NH₂ protons (approx. δ 4.5 ppm).[7][9]
-
IR (KBr): Characteristic strong absorption bands for N-H stretching (hydrazide and indole NH, approx. 3200-3400 cm⁻¹), and a strong C=O (amide I) stretch around 1640-1680 cm⁻¹.[5]
-
Mass Spectrometry (ESI+): An [M+H]⁺ peak at m/z 176.08.[10]
Q3: Are there modern alternatives to the Fischer synthesis if I need to build the 4-substituted indole core from scratch?
A: Absolutely. Modern palladium-catalyzed methods have become very powerful for indole synthesis. For instance, the Larock indole synthesis could construct the ring from an o-haloaniline (like 2-iodo-3-aminobenzoic acid) and a disubstituted alkyne.[4] Other methods include the Bartoli and Madelung indole syntheses. These methods often offer milder conditions and broader functional group tolerance compared to the classical Fischer synthesis.
Q4: What are the recommended storage and handling procedures for this compound and the hydrazine hydrate reagent?
A:
-
This compound: Should be stored in a tightly sealed container at 0-8 °C, protected from light and moisture, as it is a stable solid.[1]
-
Hydrazine Hydrate: This reagent is corrosive and toxic. It must be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Store it in a tightly sealed container away from oxidizing agents and acids.
Section 5: Data Summary
| Property | Value | Reference |
| Compound Name | This compound | [10] |
| CAS Number | 885272-22-0 | [1] |
| Molecular Formula | C₉H₉N₃O | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | [1] |
| Purity (Typical) | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.2.4. Synthesis of 1H-Indole-2-Carbohydrazide (6) [bio-protocol.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C9H9N3O) [pubchemlite.lcsb.uni.lu]
Preventing dimer formation in carbohydrazide reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for carbohydrazide chemistry. This resource is designed to provide in-depth guidance and troubleshooting advice for common issues encountered during reactions involving carbohydrazide, with a particular focus on the prevention of unwanted side products, often referred to as "dimers." As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to ensure the success of your experiments.
Introduction: The Challenge of Carbohydrazide Reactivity
Carbohydrazide is a highly versatile and reactive molecule, prized for its nucleophilic properties which are leveraged in a variety of chemical syntheses, including the formation of hydrazones and as a scavenger of oxygen. However, its reactivity can also lead to the formation of undesired byproducts. While the term "dimer formation" is frequently used, it's important to note that a single, well-defined "carbohydrazide dimer" is not extensively documented in scientific literature. Instead, this term likely encompasses a range of side products arising from self-condensation, reactions with impurities, or degradation. This guide will address the probable causes of these side reactions and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the most likely "dimer" that forms in my carbohydrazide reaction?
While a direct head-to-tail dimer of carbohydrazide is not a commonly reported species, several plausible structures could be colloquially referred to as dimers. These often arise from the reaction of carbohydrazide with trace impurities or from self-condensation under certain conditions.
One probable pathway involves the reaction with trace carbonyl impurities (e.g., formaldehyde or acetone from solvents or glassware). In this scenario, two carbohydrazide molecules can react with one molecule of a carbonyl compound to form a bridged species.
Another possibility, analogous to the thermal decomposition of urea which forms biuret, is the self-condensation of carbohydrazide, particularly at elevated temperatures.[1][2] This could involve the elimination of a small molecule like ammonia or water to form a larger molecule containing two carbohydrazide-like units.
Q2: At what temperature does carbohydrazide start to degrade and form byproducts?
Carbohydrazide is a solid that decomposes upon melting at approximately 153-154°C.[3] However, degradation and side reactions can occur at lower temperatures, especially in solution and over extended periods. Thermal decomposition pathways are complex and temperature-dependent.[1][4] It is crucial to maintain reaction temperatures below the decomposition point to minimize byproduct formation.
Q3: Can the pH of my reaction mixture contribute to dimer formation?
Yes, pH is a critical parameter. Both acidic and basic conditions can influence the reactivity of carbohydrazide and promote side reactions.
-
Acidic Conditions: While acid catalysis is often used to promote the desired reaction with aldehydes and ketones, excessively low pH can lead to the hydrolysis of the desired product or promote unwanted side reactions.[5]
-
Basic Conditions: Basic conditions can increase the nucleophilicity of the hydrazine moieties, potentially accelerating self-condensation reactions. A patent suggests that the addition of a base can mitigate exothermic events in hydrazine condensations, indicating a significant impact of pH on stability.[6]
Q4: How can I detect and characterize the "dimer" or other impurities in my reaction?
A combination of analytical techniques is recommended for the detection and characterization of unknown byproducts:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the components of your reaction mixture and quantifying the purity of your desired product.
-
Mass Spectrometry (MS): Essential for determining the molecular weight of any impurities. Techniques like electrospray ionization (ESI) are well-suited for analyzing reaction products.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated impurities.
Troubleshooting Guide
This section provides a structured approach to troubleshooting and preventing the formation of unwanted byproducts in your carbohydrazide reactions.
Issue 1: Unexpected Precipitate or Low Yield Attributed to "Dimer" Formation
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Reaction Temperature is Too High | Elevated temperatures can promote the thermal decomposition of carbohydrazide, leading to a cascade of side reactions.[1][4] | Maintain a strict temperature control, keeping the reaction temperature well below the melting/decomposition point of carbohydrazide (153°C).[3] If possible, run the reaction at a lower temperature for a longer duration. |
| Presence of Carbonyl Impurities | Trace amounts of aldehydes or ketones in solvents or on glassware can react with carbohydrazide to form bridged "dimeric" structures. | Use high-purity, carbonyl-free solvents. Ensure all glassware is scrupulously clean. Consider a final rinse with a solvent known to be free of carbonyls. |
| Incorrect pH | Suboptimal pH can catalyze side reactions. | Carefully control the pH of your reaction mixture. If catalysis is required, consider using a milder catalyst or a buffered system to maintain a stable pH. |
| High Reactant Concentration | High concentrations can increase the probability of bimolecular side reactions. | Experiment with lowering the concentration of your reactants. This can be particularly effective in suppressing side reactions that are second-order with respect to the reactants. |
| Atmospheric Exposure | Prolonged exposure to air, especially at elevated temperatures, can lead to oxidative side reactions. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
Issue 2: My desired product is forming, but it's contaminated with a higher molecular weight species.
This is a classic sign of byproduct formation. The following experimental workflow can help you identify the issue and find a solution.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for identifying and mitigating high molecular weight impurities.
Experimental Protocols
Protocol 1: General Procedure for Carbohydrazide Condensation with an Aldehyde
This protocol provides a starting point for the synthesis of a hydrazone from carbohydrazide and an aldehyde, with considerations for minimizing side reactions.
-
Preparation:
-
Ensure all glassware is thoroughly cleaned and dried.
-
Use anhydrous, high-purity solvents.
-
Set up the reaction under an inert atmosphere of nitrogen or argon.
-
-
Reaction:
-
Dissolve carbohydrazide (1 equivalent) in the chosen solvent (e.g., ethanol) in the reaction flask.
-
In a separate flask, dissolve the aldehyde (1 equivalent) in the same solvent.
-
Slowly add the aldehyde solution to the carbohydrazide solution at room temperature with stirring.
-
If catalysis is required, add a catalytic amount of a mild acid (e.g., a few drops of glacial acetic acid).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Avoid heating unless necessary. If heating is required, maintain the temperature as low as possible and for the shortest duration necessary for the reaction to proceed to completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product is soluble, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Analytical Characterization of Potential Byproducts
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
Dilute with a suitable solvent for analysis.
-
-
LC-MS Analysis:
-
Inject the sample onto an HPLC system equipped with a mass spectrometer detector.
-
Use a gradient elution method to separate the components.
-
Analyze the mass spectra of the main product and any significant impurities to determine their molecular weights.
-
-
Preparative HPLC and NMR:
-
If a significant impurity is detected, use preparative HPLC to isolate it.
-
Acquire ¹H and ¹³C NMR spectra of the isolated impurity to elucidate its structure.
-
Mechanistic Insights
While the exact structure of a "carbohydrazide dimer" is not definitively established, we can propose a plausible mechanism for its formation based on the known reactivity of related compounds.
Proposed Pathway for Dimer Formation via Carbonyl Bridge
Caption: Proposed mechanism for the formation of a bridged "dimer" from two carbohydrazide molecules and a carbonyl impurity.
This guide provides a comprehensive framework for understanding and mitigating the formation of unwanted byproducts in carbohydrazide reactions. By carefully controlling reaction parameters and employing appropriate analytical techniques, researchers can enhance the purity and yield of their desired products.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of low molecular weight degradation products from chitin and chitosan by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1H-Indole-4-carbohydrazide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indole-4-carbohydrazide, a crucial building block in medicinal chemistry. As you transition from bench-scale synthesis to larger-scale production, this resource offers in-depth protocols, troubleshooting advice, and frequently asked questions to navigate the complexities of this process. Our focus is on ensuring scientific integrity, safety, and reproducibility, providing you with the expertise to confidently scale your synthesis.
I. The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process: the esterification of 1H-indole-4-carboxylic acid followed by hydrazinolysis of the resulting ester. This pathway is generally robust, but successful scale-up requires careful attention to reaction conditions and potential side reactions.
Caption: Synthetic route to this compound.
II. Detailed Experimental Protocols
Step 1: Synthesis of Methyl 1H-Indole-4-carboxylate
The preparation of the intermediate ester is a critical first step. The following protocol is adapted from a reliable procedure and can be scaled with appropriate considerations.
Protocol:
-
Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-indole-4-carboxylic acid in methanol (approximately 10-15 mL per gram of carboxylic acid).
-
Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the solution. A typical loading is 2-5 mol% relative to the carboxylic acid.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude methyl 1H-indole-4-carboxylate. This can be further purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
The final step involves the conversion of the ester to the desired carbohydrazide. This reaction is typically high-yielding but requires strict safety precautions due to the use of hydrazine hydrate.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 1H-indole-4-carboxylate in a suitable solvent such as ethanol or isopropanol (approximately 10-20 mL per gram of ester).
-
Hydrazine Addition: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution. The reaction is often exothermic, so the addition should be controlled, especially on a larger scale.
-
Heating: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or HPLC until the starting ester is consumed.
-
Product Isolation: Upon completion, cool the reaction mixture. The product, this compound, often crystallizes out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Filtration and Washing: Collect the solid product by filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material and excess hydrazine.
-
Drying: Dry the purified this compound under vacuum.
III. Troubleshooting Guide
Scaling up chemical syntheses can introduce unforeseen challenges. This section addresses common issues encountered during the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis.
Question: My yield of this compound is consistently low. What are the likely causes?
Answer:
Low yields can stem from several factors throughout the two-step synthesis.
-
Incomplete Esterification: The initial esterification of 1H-indole-4-carboxylic acid might not have gone to completion.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction progress closely using TLC or HPLC.
-
Catalyst Activity: The acid catalyst may be old or inactive. Use a fresh batch of sulfuric acid or p-toluenesulfonic acid.
-
Water Removal: The Fischer esterification is a reversible reaction that produces water.[1] On a larger scale, the accumulation of water can inhibit the reaction. Consider using a Dean-Stark apparatus to remove water azeotropically.
-
-
-
Incomplete Hydrazinolysis: The conversion of the ester to the hydrazide may be the rate-limiting step.
-
Troubleshooting:
-
Hydrazine Equivalents: Ensure a sufficient excess of hydrazine hydrate is used. On a larger scale, localized concentration gradients can occur, so efficient stirring is crucial.
-
Reaction Temperature: The reaction may require prolonged heating at reflux to go to completion.
-
Purity of the Ester: Impurities in the methyl 1H-indole-4-carboxylate can interfere with the hydrazinolysis reaction. Ensure the ester is sufficiently pure before proceeding.
-
-
Question: I am observing significant impurities in my final product. How can I identify and minimize them?
Answer:
Impurity profiling is critical for any scaled-up synthesis.
-
Unreacted Starting Material: The most common impurity is the starting methyl 1H-indole-4-carboxylate.
-
Identification: This can be easily identified by comparing the analytical data (TLC, HPLC, NMR) of the crude product with the starting ester.
-
Minimization: Drive the hydrazinolysis reaction to completion by increasing the reaction time, temperature, or the equivalents of hydrazine hydrate.
-
Removal: Unreacted ester can be removed by washing the crude product with a solvent in which the ester is soluble but the carbohydrazide is not, such as diethyl ether.
-
-
Side Products from Hydrazinolysis:
-
Dimer Formation: A potential side product is the N,N'-diacylhydrazine, formed by the reaction of two molecules of the ester with one molecule of hydrazine.
-
Minimization: Using a large excess of hydrazine hydrate helps to minimize the formation of this dimer.[2]
-
Ring Opening/Degradation: Indole rings can be sensitive to harsh reaction conditions. Prolonged heating at very high temperatures in the presence of a strong nucleophile like hydrazine could potentially lead to degradation products.
-
Troubleshooting: Maintain a controlled reflux temperature and monitor the reaction progress to avoid unnecessarily long reaction times.
-
Question: The hydrazinolysis reaction seems to stall before completion, even with excess hydrazine. What could be the issue?
Answer:
Reaction stalling can be frustrating, especially at a larger scale.
-
Poor Solubility: As the product, this compound, forms, it may precipitate out of the reaction mixture, potentially coating the unreacted ester and preventing further reaction.
-
Troubleshooting:
-
Solvent Choice: Consider using a higher-boiling point solvent in which both the starting material and the product have better solubility at the reaction temperature.
-
Stirring Efficiency: Ensure vigorous stirring to maintain a well-mixed suspension. On a larger scale, mechanical stirring is often necessary.
-
-
-
Decomposition of Hydrazine: While hydrazine hydrate is relatively stable, prolonged heating can lead to some decomposition.
-
Troubleshooting: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of hydrazine, especially if the reaction is run for an extended period.
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with hydrazine hydrate on a large scale?
A1: Hydrazine hydrate is a toxic and corrosive substance and a suspected carcinogen.[3][4] Always handle it in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[7] Have an emergency shower and eyewash station readily accessible. Be aware that hydrazine can react violently with oxidizing agents.
Q2: How can I safely quench and dispose of excess hydrazine hydrate?
A2: Excess hydrazine hydrate should never be disposed of down the drain. It can be quenched by carefully adding it to a large volume of a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide with cooling.[3][8] The reaction can be vigorous, so the addition should be slow and controlled. The resulting solution should be neutralized and disposed of as hazardous waste according to institutional guidelines.[4]
Q3: What are the recommended analytical techniques for characterizing this compound?
A3: A combination of techniques should be used to confirm the identity and purity of the final product:
-
¹H and ¹³C NMR: To confirm the chemical structure. The proton NMR should show characteristic peaks for the indole ring protons, the -NHNH₂ protons, and the amide proton.[5]
-
FTIR: To identify the functional groups, particularly the C=O stretch of the hydrazide and the N-H stretches.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5]
-
HPLC: To determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
-
Melting Point: To assess the purity of the crystalline product.
Q4: What is the expected stability of this compound, and what are the proper storage conditions?
A4: Indole carbohydrazides are generally stable crystalline solids at room temperature. However, like many indole derivatives, they can be sensitive to light and air over long periods. It is recommended to store the purified product in a tightly sealed, amber-colored container under an inert atmosphere (nitrogen or argon) and in a cool, dark place. For long-term storage, refrigeration is advisable.
V. Data Summary
| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) |
| 1H-Indole-4-carboxylic Acid | C₉H₇NO₂ | 161.16 | Off-white to tan solid | 210-213 |
| Methyl 1H-Indole-4-carboxylate | C₁₀H₉NO₂ | 175.18 | White to pale yellow solid | 98-102 |
| This compound | C₉H₉N₃O | 175.19 | Off-white to pale yellow solid | 178-182[9] |
VI. References
-
U.S. National Library of Medicine, National Center for Biotechnology Information. Toxicological Profile for Hydrazines. Available from: --INVALID-LINK--
-
Thermo Fisher Scientific. Safety Data Sheet: Hydrazine hydrate. (2010). Available from: --INVALID-LINK--
-
Thermo Fisher Scientific. Safety Data Sheet: Hydrazine hydrate, 55% (Hydrazine, 35%). (2014). Available from: --INVALID-LINK--
-
Al-Sanea, M. M., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3781. Available from: --INVALID-LINK--
-
University of California, Santa Barbara. Hydrazine Standard Operating Procedure Template. Available from: --INVALID-LINK--
-
University of California, Santa Barbara. Hydrazine. Available from: --INVALID-LINK--
-
Söderberg, B. C., et al. (2007). SYNTHESIS OF INDOLES BY PALLADIUM-CATALYZED REDUCTIVE N-HETEROANNULATION OF 2-NITROSTYRENES: METHYL INDOLE-4-CARBOXYLATE. Organic Syntheses, 84, 194. Available from: --INVALID-LINK--
-
Benchchem. Ethyl 1H-indole-4-carboxylate. Available from: --INVALID-LINK--
-
ChemBK. This compound. Available from: --INVALID-LINK--
-
ChemicalBook. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis. Available from: --INVALID-LINK--
-
Google Patents. Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt). Available from: --INVALID-LINK--
-
ChemSynthesis. methyl 1-acetyl-1H-indole-4-carboxylate. Available from: --INVALID-LINK--
-
ResearchGate. Challenges of scaling up chemical processes (based on real life experiences). Available from: --INVALID-LINK--
-
Reddit. Practical Hydrazine Hydrate Safety. (2018). Available from: --INVALID-LINK--
-
National Institutes of Health. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[3][5][8]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Available from: --INVALID-LINK--
-
National Institutes of Health. A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. Available from: --INVALID-LINK--
-
ResearchGate. On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Available from: --INVALID-LINK--
-
Royal Society of Chemistry. Scale-Up: What Goes Wrong?. Available from: --INVALID-LINK--
-
ResearchGate. Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Available from: --INVALID-LINK--
-
National Institutes of Health. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: --INVALID-LINK--
-
National Institutes of Health. Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Available from: --INVALID-LINK--
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: --INVALID-LINK--
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: --INVALID-LINK--
-
National Institutes of Health. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Available from: --INVALID-LINK--
-
National Institutes of Health. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Available from: --INVALID-LINK--
-
National Institutes of Health. Determination of carbohydrazide at trace and subtrace levels. Available from: --INVALID-LINK--
-
Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: --INVALID-LINK--
-
ResearchGate. Remove excess hydrazine hydrate?. Available from: --INVALID-LINK--
-
MDPI. A General and Scalable Synthesis of Polysubstituted Indoles. Available from: --INVALID-LINK--
-
National Institutes of Health. Unexpected hydrazinolysis behaviour of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole and a convenient synthesis of new[3][5][8]-triazolo[4',3':1,6]. Available from: --INVALID-LINK--
-
ResearchGate. How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. Available from: --INVALID-LINK--
-
National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: --INVALID-LINK--
-
PubChem. This compound. Available from: --INVALID-LINK--
-
MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Available from: --INVALID-LINK--
-
National Institutes of Health. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. Available from: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arxada.com [arxada.com]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. mdpi.com [mdpi.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. reddit.com [reddit.com]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Characterization of impurities in 1H-Indole-4-carbohydrazide synthesis
Last Updated: January 6, 2026
Welcome to the technical support guide for the synthesis and impurity characterization of 1H-Indole-4-carbohydrazide. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing in-depth explanations, troubleshooting strategies, and validated analytical protocols to ensure the purity and quality of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the typical synthetic route for this compound, and what are the most common process-related impurities I should anticipate?
A1: Understanding the Synthetic Landscape and Potential Pitfalls
The most prevalent and straightforward synthesis of this compound involves the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 1H-indole-4-carboxylic acid.[1][2] The reaction is usually performed by heating the ester with hydrazine hydrate in a protic solvent like ethanol.[1][3]
While this reaction is generally efficient, several process-related impurities can arise. Proactive identification is key to developing a robust purification strategy.
Common Process-Related Impurities:
-
Unreacted Starting Material (Methyl 1H-indole-4-carboxylate): Incomplete reaction is a common issue. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal stoichiometry of hydrazine hydrate.
-
Starting Acid (1H-Indole-4-carboxylic acid): This impurity is often present if the initial esterification of the indole-4-carboxylic acid was incomplete, carrying over into the final product.
-
N,N'-bis(1H-indole-4-carbonyl)hydrazine (Diacylhydrazine): This is arguably the most critical process impurity. It forms when a molecule of the desired this compound product acts as a nucleophile and attacks a second molecule of the starting ester.[4][5] This is more likely to occur with prolonged reaction times or if the local concentration of hydrazine depletes significantly.[6]
-
Degradation Products: Indole rings can be susceptible to oxidation, especially under harsh heating conditions or in the presence of air, leading to colored impurities.
Below is a diagram illustrating the primary reaction and the formation pathway of the critical diacylhydrazine impurity.
Q2: My reaction seems sluggish. How can I set up an effective HPLC method to monitor the reaction's progress and distinguish the key components?
A2: Developing a Validated HPLC Method for In-Process Control
Effective in-process control (IPC) is crucial for reaction optimization. A well-developed reverse-phase HPLC (RP-HPLC) method can clearly separate the starting ester, the final hydrazide product, and the diacylhydrazine impurity. Indole derivatives can be effectively separated using C18 columns with a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and a buffered aqueous phase.[7][8] Using a buffer or acid modifier like formic acid is important to ensure consistent ionization of the analytes for reproducible retention times.[9][10]
Here is a robust, validated starting method for analyzing your reaction mixture.
Experimental Protocol: RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Expected Elution Profile:
Based on polarity, the expected elution order is:
-
This compound (Product): Most polar, will elute first.
-
Methyl 1H-indole-4-carboxylate (Starting Material): Less polar than the product.
-
N,N'-bis(1H-indole-4-carbonyl)hydrazine (Impurity): Least polar due to its larger, more hydrophobic structure, will elute last.
This method provides excellent resolution between the key components, allowing for accurate quantification to determine reaction completion.
Q3: I have an unknown peak in my LC-MS. What are the characteristic mass fragments I should look for to identify this compound and its diacyl impurity?
A3: Leveraging Mass Spectrometry for Structural Confirmation
LC-MS is a powerful tool for confirming the identity of your product and characterizing unknown peaks. When using electrospray ionization (ESI) in positive mode, you should look for the protonated molecular ions [M+H]+.
Mass Spectrometry Data Interpretation:
| Compound | Chemical Formula | Exact Mass | Expected [M+H]⁺ |
| This compound | C₉H₉N₃O | 175.07 | 176.08 |
| Methyl 1H-indole-4-carboxylate | C₁₀H₉NO₂ | 175.06 | 176.07 |
| N,N'-bis(1H-indole-4-carbonyl)hydrazine | C₁₈H₁₄N₄O₂ | 318.11 | 319.12 |
Troubleshooting Note: Your starting ester and desired product are isobaric (they have the same nominal mass). Therefore, mass spectrometry alone cannot distinguish them. Chromatographic separation via HPLC is essential prior to MS analysis. The diacylhydrazine impurity, however, has a distinct and significantly higher mass, making it easily identifiable.
The workflow for identifying an unknown peak typically follows these steps:
Q4: How can I use ¹H NMR to confirm my product's identity and check for the presence of the starting ester?
A4: Utilizing NMR Spectroscopy for Unambiguous Structural Verification
¹H NMR spectroscopy provides definitive structural information. The conversion of the methyl ester to the carbohydrazide results in clear, diagnostic changes in the spectrum.
Experimental Protocol: NMR Sample Preparation
-
Dissolve: Accurately weigh ~5-10 mg of your dried sample.
-
Solvent: Dissolve in a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is ideal as it effectively solubilizes all components and its exchangeable proton signals do not interfere with the key amide and amine protons.[11][12][13]
-
Acquire: Record the ¹H NMR spectrum.
Key Diagnostic ¹H NMR Signals (in DMSO-d₆, ~400 MHz):
-
Methyl 1H-indole-4-carboxylate (Starting Material):
-
A sharp singlet around ~3.9 ppm corresponding to the methyl ester protons (-OCH₃). The disappearance of this signal is a primary indicator of reaction completion.
-
-
This compound (Product):
-
Disappearance of the methyl ester singlet at ~3.9 ppm.
-
Appearance of a broad singlet for the -NH₂ protons, typically around ~4.5-5.0 ppm .[12][13]
-
Appearance of a broad singlet for the -CONH- proton, typically downfield around ~9.5-10.0 ppm .
-
The indole -NH- proton will be a very broad singlet, usually >11.0 ppm.[1][12]
-
The aromatic protons on the indole ring will appear between ~7.0-8.0 ppm .
-
By integrating the characteristic methyl ester peak against a non-overlapping aromatic proton signal from the indole ring, you can quantify the level of residual starting material in your final product.
Q5: My final product has a slight color and contains the diacylhydrazine impurity. What is the best method for purification?
A5: Purification Strategies for High-Purity this compound
Achieving high purity often requires a final purification step to remove both colored degradation products and process-related impurities like the diacylhydrazine.
-
Recrystallization: This is the most effective and scalable method for removing the diacylhydrazine impurity. The product and impurity have significantly different solubility profiles.
-
Recommended Protocol:
-
Dissolve the crude product in a minimal amount of a hot polar solvent, such as ethanol or an ethanol/water mixture.[3]
-
The desired this compound is typically more soluble in hot ethanol than the larger, more symmetrical diacylhydrazine impurity.
-
If colored impurities are present, you can perform a hot filtration through a small pad of activated carbon to decolorize the solution.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
The purified this compound will crystallize out, leaving the more soluble impurities (and potentially the less soluble diacylhydrazine, depending on the solvent system) either in the mother liquor or allowing for separation. Fine-tuning the solvent system is key.
-
-
-
Column Chromatography: For small-scale synthesis or when recrystallization is ineffective, silica gel column chromatography can be used. A mobile phase gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. However, this method is less practical for large-scale production.
Always confirm the purity of the final product using the HPLC method described in Q2 and confirm its identity via NMR and MS as detailed in Q3 and Q4 .
References
- 1. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN114516819A - Preparation method of N, N' -diacetyl hydrazine - Google Patents [patents.google.com]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 9. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study of Indole-4-Carbohydrazide and Indole-2-Carbohydrazide: Synthesis, Characterization, and Biological Potential
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. Among the vast array of indole derivatives, carbohydrazides represent a particularly interesting class. The carbohydrazide functional group (-CONHNH2) is a versatile pharmacophore known for its ability to form key hydrogen bonds and act as a linker for creating more complex molecular architectures, such as hydrazones and various heterocyclic systems (e.g., oxadiazoles, triazoles).[5]
This guide presents a comparative analysis of two positional isomers: indole-4-carbohydrazide and indole-2-carbohydrazide. While derivatives of indole-2-carbohydrazide have been extensively investigated for their potent anticancer activities,[6][7][8][9] data on indole-4-carbohydrazide is notably sparse in publicly accessible literature. This disparity itself is a key finding for researchers, highlighting a potentially underexplored area of chemical space. This guide will synthesize the available information, present a logical comparison based on established chemical principles, and provide detailed experimental protocols to facilitate further research into these intriguing molecules.
Structural and Electronic Comparison
The position of the carbohydrazide substituent on the indole ring dictates the molecule's steric, electronic, and hydrogen-bonding characteristics, which in turn influences its physicochemical properties and biological activity.
-
Indole-2-Carbohydrazide: The substituent is at the C2 position, adjacent to the indole nitrogen (N1). This position is electron-rich and is known to be crucial for the biological activity of many indole derivatives. The proximity to the N-H group allows for potential intramolecular hydrogen bonding and influences the overall molecular conformation. Its synthesis typically starts from indole-2-carboxylic acid or its ester.
-
Indole-4-Carbohydrazide: The substituent is on the benzene portion of the indole ring at the C4 position. This places it in a more sterically accessible region compared to the C2 position, which is flanked by the pyrrole ring. The electronic environment at C4 is different from C2, which can lead to altered reactivity and receptor-binding interactions.
Logical Relationship: Isomer Structure
Below is a diagram illustrating the structural differences between the two isomers.
Caption: Key structural and property differences stemming from isomeric variation.
Synthesis and Characterization
The primary route to synthesizing these carbohydrazides involves the hydrazinolysis of the corresponding indole carboxylic acid ester.
Protocol 1: Synthesis of Indole-2-Carbohydrazide
This protocol is adapted from established literature procedures.
Rationale: The synthesis begins with the esterification of indole-2-carboxylic acid to increase the electrophilicity of the carbonyl carbon. The subsequent reaction with hydrazine hydrate, a strong nucleophile, proceeds via a nucleophilic acyl substitution mechanism to displace the ethoxy group and form the stable carbohydrazide.
-
Esterification: To a solution of indole-2-carboxylic acid (1 eq.) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product, ethyl indole-2-carboxylate, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude ethyl indole-2-carboxylate (1 eq.) in ethanol.
-
Add hydrazine hydrate (10 eq.) and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.
-
The solid product, indole-2-carbohydrazide, will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Expected Yield: 80-90%.
Protocol 2: Proposed Synthesis of Indole-4-Carbohydrazide
While specific literature for this synthesis is scarce, the following protocol is based on standard chemical transformations analogous to the synthesis of other indole carbohydrazides.
-
Esterification: Start with indole-4-carboxylic acid and esterify it using the same procedure as for the 2-isomer (Protocol 1, steps 1-4) to obtain ethyl indole-4-carboxylate.
-
Hydrazinolysis: React the resulting ester with hydrazine hydrate as described in Protocol 1, steps 5-8, to yield indole-4-carbohydrazide.
Experimental Workflow: General Synthesis
Caption: General synthetic pathway for indole carbohydrazides.
Spectroscopic Characterization
Distinguishing between the two isomers is readily achievable using standard spectroscopic methods.
| Technique | Indole-2-Carbohydrazide | Indole-4-Carbohydrazide (Predicted) | Justification |
| ¹H NMR | The C3-H proton typically appears as a distinct singlet or doublet around 6.8-7.2 ppm. The aromatic protons on the benzene ring appear in the 7.0-7.7 ppm range.[2][3] | The C2-H and C3-H protons would show characteristic coupling. The aromatic protons would have a different splitting pattern due to the C4-substituent. | The substitution pattern directly influences the chemical shifts and coupling constants of the ring protons. |
| ¹³C NMR | The C2 carbon (bearing the substituent) is highly deshielded, appearing around 135-140 ppm. The carbonyl carbon appears around 160-165 ppm.[3] | The C4 carbon would be deshielded, but the C2 and C3 carbons would be in a more typical range for an unsubstituted pyrrole ring. | The electron-withdrawing carbohydrazide group deshields the attached carbon. |
| IR (KBr) | Characteristic peaks include N-H stretching (indole & hydrazide) around 3100-3400 cm⁻¹, C=O stretching (amide I) around 1630-1680 cm⁻¹, and N-H bending (amide II) around 1520-1580 cm⁻¹.[2][3] | Similar characteristic peaks are expected, with minor shifts in wavenumber due to the different electronic environment. | The functional groups are identical, leading to similar vibrational modes. |
| Mass Spec (ESI) | The molecular ion peak [M+H]⁺ is observed at m/z 176.08.[3] | The molecular ion peak [M+H]⁺ would also be at m/z 176.08. | Isomers have the same molecular formula (C₉H₉N₃O) and thus the same exact mass. Fragmentation patterns may differ. |
Comparative Biological Activity
This is where the disparity in research becomes most apparent. The biological activities of indole-2-carbohydrazide derivatives are widely reported, while data for the 4-isomer is virtually non-existent in the reviewed literature.
Indole-2-Carbohydrazide: A Promising Anticancer Scaffold
Derivatives of indole-2-carbohydrazide have demonstrated significant potential as anticancer agents, acting through multiple mechanisms.
-
Tubulin Polymerization Inhibition: Several studies have identified indole-2-carbohydrazide derivatives as potent inhibitors of tubulin polymerization.[7][8][9] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis in cancer cells.[8][9] For instance, certain N'-(substituted phenyl)-indole-2-carbohydrazides demonstrated remarkable antiproliferative activity against a panel of 60 human tumor cell lines with GI₅₀ values below 0.4 μM.[7]
-
Anti-Angiogenic Activity: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. A novel series of indole-2-carbohydrazide derivatives were shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis.[6] One lead compound, 24f, displayed potent cytotoxic activities against HCT116 and SW480 colon cancer cell lines (GI₅₀ values of 8.1 and 7.9 μM, respectively) and inhibited HUVEC migration and tube formation, confirming its anti-angiogenic effects.[6]
| Derivative Class | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| N'-phenyl-indole-2-carbohydrazides | Tubulin Polymerization | MCF-7 (Breast) | < 0.4 μM | [7] |
| Furan-3-ylmethylene-indole-2-carbohydrazides | Tubulin Polymerization | A549 (Lung) | 0.19 μM | [8] |
| Hydrazone Derivatives | VEGFR-2 Inhibition | HCT116 (Colon) | 8.1 μM | [6] |
| Hydrazone Derivatives | VEGFR-2 Inhibition | SW480 (Colon) | 7.9 μM | [6] |
Indole-4-Carbohydrazide: An Unexplored Frontier
No direct experimental data on the biological activity of indole-4-carbohydrazide was identified in the initial literature search. However, based on the known structure-activity relationships (SAR) of indole compounds, we can hypothesize:
-
Potential for Different Target Selectivity: The change in substituent position from C2 to C4 drastically alters the molecule's shape and the presentation of its hydrogen bond donors and acceptors. This could lead to a different target binding profile. While it might not be a potent tubulin inhibitor like the 2-isomer, it could potentially show activity against other targets, such as kinases, GPCRs, or enzymes where a C4-substituted indole is a preferred scaffold.
-
Altered Pharmacokinetic Properties: The physicochemical properties, such as solubility and lipophilicity (LogP), will differ between the isomers, impacting their absorption, distribution, metabolism, and excretion (ADME) profile.
Protocol 3: In Vitro Anticancer Screening (MTT Assay)
This protocol provides a standardized method to assess and compare the cytotoxic activity of both isomers against a cancer cell line (e.g., A549 Lung Carcinoma).
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of indole-2-carbohydrazide and indole-4-carbohydrazide in DMSO. Create a series of dilutions in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion and Future Directions
This comparative guide highlights a significant knowledge gap between two closely related positional isomers. Indole-2-carbohydrazide and its derivatives are well-established as a promising scaffold for the development of anticancer agents, particularly tubulin polymerization and angiogenesis inhibitors. The wealth of available data provides a solid foundation for further optimization and structure-activity relationship studies.
In stark contrast, indole-4-carbohydrazide remains a largely unexplored entity. Its distinct structural and electronic features suggest that it may possess unique biological activities worthy of investigation. The lack of data presents a clear opportunity for researchers in medicinal chemistry and drug discovery. The protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this understudied isomer.
Future research should focus on:
-
The successful synthesis and full spectroscopic characterization of indole-4-carbohydrazide.
-
A head-to-head comparison of the in vitro cytotoxicity of both isomers against a broad panel of cancer cell lines.
-
Exploration of the derivatization of the indole-4-carbohydrazide core to build a library of novel compounds for high-throughput screening.
By systematically exploring the "forgotten" isomer, the scientific community may uncover new pharmacological tools or therapeutic leads that have thus far been overlooked.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Ascending Challenge to a Chemotherapy Cornerstone: A Comparative Analysis of 1H-Indole-4-carbohydrazide Derivatives and Doxorubicin in Cancer Cytotoxicity
For decades, doxorubicin has been a frontline warrior in the battle against cancer. However, its potent cytotoxic efficacy is shadowed by significant side effects, driving a relentless search for safer, more targeted alternatives. Emerging from the crucible of medicinal chemistry, 1H-Indole-4-carbohydrazide derivatives have shown considerable promise, exhibiting potent anticancer activities with potentially novel mechanisms of action. This guide offers a comprehensive comparison of the cytotoxic profiles of these promising newcomers against the established stalwart, doxorubicin, providing researchers, scientists, and drug development professionals with a critical analysis of their relative strengths and weaknesses.
A Tale of Two Cytotoxins: Unveiling the Contenders
At the heart of cancer therapy lies the principle of selective cytotoxicity – the ability to eradicate malignant cells while sparing their healthy counterparts. Doxorubicin, an anthracycline antibiotic, has long been a clinical workhorse due to its broad-spectrum efficacy.[1] Its primary mechanisms of action are well-documented and include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which culminate in catastrophic DNA damage and cell death.[1]
In contrast, the indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The derivatization of the indole core, particularly with carbohydrazide moieties, has yielded a new generation of molecules with potent antiproliferative properties. These compounds are emerging as a compelling class of anticancer agents, often demonstrating distinct mechanisms of action that may circumvent the resistance pathways that plague conventional chemotherapeutics.
Head-to-Head: A Quantitative Showdown of Cytotoxicity
The true measure of a cytotoxic agent's potential lies in its ability to inhibit cancer cell growth at low concentrations. The half-maximal inhibitory concentration (IC50) is the gold standard for this assessment. Below is a compilation of experimental data from various studies, directly comparing the IC50 values of novel this compound derivatives with doxorubicin across a panel of human cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Derivative (Compound 12) | MCF-7 (Breast) | 3.01 | [2] |
| Doxorubicin | MCF-7 (Breast) | 20.2 | [3] |
| Indole Derivative (Compound with R = 2,4-Cl2) | MCF-7 (Breast) | 12.2 | [3] |
| Indole Derivative (Compound with R = 4-NO2) | MCF-7 (Breast) | 14.5 | [3] |
| Doxorubicin | HepG2 (Liver) | 18.7 | [3] |
| Indole Derivative (Compound with R = 2,4-Cl2) | HepG2 (Liver) | 14.8 | [3] |
| Indole Derivative (Compound with R = 4-NO2) | HepG2 (Liver) | 18.3 | [3] |
| Indole Derivative (p-chlorophenyl analog) | MDA-MB-468 (Breast) | 8.2 | [3] |
| Doxorubicin | MDA-MB-468 (Breast) | 0.08 | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The data presented here is for comparative purposes.
The compiled data reveals a compelling narrative. In several instances, specific this compound derivatives exhibit cytotoxicity comparable to, or in some cases, even exceeding that of doxorubicin against the same cancer cell line. For example, one indole derivative demonstrated a significantly lower IC50 value against the MCF-7 breast cancer cell line compared to doxorubicin in the cited study.[2][3] This suggests a higher potency for this particular derivative. However, it is also important to note that doxorubicin can be significantly more potent against other cell lines, as seen with the MDA-MB-468 cell line.[3] This highlights the importance of cell-line specific responses and the potential for indole derivatives to target specific cancer types more effectively.
Deconstructing the Kill: Mechanisms of Action
The divergence in cytotoxic profiles between doxorubicin and this compound derivatives is rooted in their distinct mechanisms of action. Understanding these differences is paramount for predicting their therapeutic potential and identifying potential synergistic combinations.
Doxorubicin: A Multi-pronged Assault on DNA Integrity
Doxorubicin's cytotoxic effects are multifaceted and primarily centered on compromising the integrity of the cancer cell's genome.
Figure 1: Doxorubicin's multi-faceted mechanism of inducing cell death.
This compound Derivatives: Orchestrating Programmed Cell Death
In contrast to doxorubicin's direct assault on DNA, many this compound derivatives appear to exert their cytotoxic effects by activating the cell's own programmed cell death machinery, a process known as apoptosis.
Figure 2: Indole derivatives often trigger apoptosis and cell cycle arrest.
Studies have shown that these indole derivatives can induce apoptosis through various signaling pathways, often involving the modulation of pro- and anti-apoptotic proteins.[2] Furthermore, many of these compounds have been observed to cause cell cycle arrest at different phases, preventing cancer cells from progressing through their division cycle.[2] This more targeted approach to inducing cell death may contribute to a more favorable safety profile compared to the broad-spectrum DNA damage caused by doxorubicin.
Experimental Blueprint: The MTT Assay for Cytotoxicity Assessment
The robust and reproducible assessment of cytotoxicity is fundamental to the comparison of anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose. Its principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.
Step-by-Step Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2). The choice of cell density is critical and should be optimized to ensure logarithmic growth throughout the experiment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and doxorubicin. Remove the culture medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours). The incubation time should be sufficient to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Figure 3: A streamlined workflow of the MTT assay for cytotoxicity testing.
The Verdict and the Vista: Future Directions in Cancer Therapy
The comparative analysis of this compound derivatives and doxorubicin paints a promising picture for the future of cancer chemotherapy. While doxorubicin remains a potent and clinically valuable drug, the emergence of indole derivatives with comparable or, in some cases, superior cytotoxicity against specific cancer cell lines, coupled with potentially more targeted mechanisms of action, marks a significant step forward.
The ability of these novel compounds to induce apoptosis and cell cycle arrest suggests a potential for greater selectivity and a reduced side-effect profile, a critical consideration in the development of new anticancer agents. However, further extensive preclinical and clinical studies are imperative to fully elucidate their therapeutic potential, safety, and efficacy in a broader range of cancer types. The journey from a promising lead compound to a clinically approved drug is long and arduous, but the initial data on this compound derivatives provides a compelling rationale for their continued investigation as the next generation of cytotoxic agents.
References
Comparative Guide to the Structure-Activity Relationship of 1H-Indole-4-carbohydrazide Analogs
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Its derivatives have been pivotal in developing treatments for a range of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3][4] Within this vast chemical space, the 1H-Indole-carbohydrazide framework serves as a particularly versatile template. The carbohydrazide moiety (-CONHNH₂) is a key pharmacophore that not only provides a site for extensive chemical modification but also engages in crucial hydrogen bonding interactions with biological targets.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1H-Indole-4-carbohydrazide analogs, synthesizing data from numerous studies to elucidate how specific structural modifications influence their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the causality behind experimental designs and present validated protocols to ensure scientific integrity and reproducibility.
I. Anticancer Activity: Targeting Cellular Proliferation and Survival
Indole-based compounds exert their anticancer effects through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of crucial signaling kinases like EGFR, and the induction of apoptosis (programmed cell death).[1][2][5][6][7] The 1H-Indole-carbohydrazide scaffold has proven to be a fertile ground for discovering potent antiproliferative agents.
Structure-Activity Relationship (SAR) Analysis
The core strategy in developing active analogs involves the condensation of the terminal hydrazide nitrogen with various aromatic or heterocyclic aldehydes to form N-acylhydrazone (Schiff base) derivatives. The nature of this appended ring system is a critical determinant of activity.
-
N1-Substitution on Indole: Alkylation or arylation at the N1 position can significantly impact potency. For instance, introducing a 4-chlorobenzyl group at the N1 position of indole-3-carbohydrazide analogs led to compounds with exceptionally potent cytotoxicity (IC₅₀ values in the nanomolar range), suggesting that this modification enhances binding to the target protein or improves cellular uptake.[8]
-
Substitution on the Acylhydrazone Moiety: The aromatic ring attached to the azomethine (-N=CH-) group is a primary point of diversification.
-
Electron-withdrawing groups such as nitro (NO₂) and chloro (Cl) at the para-position of the benzylidene ring have been shown to dramatically increase cytotoxic activity.[8] Compounds 4d (4-Cl) and 4f (4-NO₂) were the most potent in one study, with IC₅₀ values as low as 0.001 µM.[8] This suggests that these groups may enhance the compound's ability to participate in key electronic interactions within the target's active site.
-
Electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) also confer significant, albeit slightly less potent, activity. Hydroxy substitution, particularly at the ortho position, results in strong cytotoxicity.[8] This may be due to the formation of an intramolecular hydrogen bond, which can rigidify the molecule into a more favorable conformation for binding.
-
-
Heterocyclic Modifications: Replacing the indole core with other heterocycles or modifying the acylhydrazone linker can lead to different mechanisms of action. For example, indole derivatives incorporating a 1,3,4-oxadiazole ring have been successfully designed as EGFR inhibitors.[6][7] In another study, furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazides were identified as potent tubulin polymerization inhibitors.[5]
Comparative Anticancer Activity Data
| Compound ID | Indole Position | N1-Substituent | N'-Substituent (Benzylidene Ring) | Cell Line | IC₅₀ (µM) | Reference |
| 4d | 3 | 4-Chlorobenzyl | 4-Chlorobenzylidene | SW620 (Colon) | 0.011 | [8] |
| 4f | 3 | 4-Chlorobenzyl | 4-Nitrobenzylidene | SW620 (Colon) | 0.001 | [8] |
| 4g | 3 | 4-Chlorobenzyl | 2-Hydroxybenzylidene | SW620 (Colon) | 0.56 | [8] |
| 2e | 3 | H | (Linked via oxadiazole) | HCT116 (Colon) | 6.43 | [6][7] |
| 6i | 2 | H | (Thiophenyl derivative) | COLO 205 (Colon) | 0.071 | [5] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[4][6][9][10]
Methodology:
-
Cell Seeding: Culture human cancer cells (e.g., MCF-7, A549, HCT116) to ~80% confluency.[4] Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]
-
Compound Treatment: Prepare stock solutions of the indole-4-carbohydrazide analogs in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium in the wells with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO at the same concentration) and a positive control (a known anticancer drug like doxorubicin).[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9] Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization: SAR for Anticancer Activity
Caption: Key modifications for anticancer activity.
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant (MDR) bacteria necessitates the development of novel antimicrobial agents.[11] Indole derivatives have shown considerable promise, with activities against a broad spectrum of pathogens, including the notorious MRSA (Methicillin-resistant Staphylococcus aureus).[11][12]
Structure-Activity Relationship (SAR) Analysis
For antimicrobial applications, the carbohydrazide moiety is often used as a precursor to synthesize heterocyclic systems like 1,2,4-triazoles and 1,3,4-thiadiazoles, which are known to possess potent antimicrobial properties.[11]
-
Heterocyclic Scaffolds: Cyclization of the carbohydrazide or its thiocarboxamide derivative is a common and effective strategy.
-
Indole-thiadiazole and indole-triazole conjugates have demonstrated significant antibacterial activity against both Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli) bacteria, as well as antifungal activity against Candida species.[11]
-
One study found that an indole-triazole derivative (3d ) was particularly promising as a novel lead compound against both bacteria and fungi.[11]
-
-
Substituents on Indole: Substitution on the indole ring itself can modulate activity. For example, 5-bromoindole derivatives have shown enhanced activity, suggesting that halogens can improve the antimicrobial profile.[12]
-
Acylhydrazone Moiety: Similar to anticancer analogs, the N'-acylhydrazone derivatives are also widely explored. The nature of the substituent on the aromatic ring plays a role, with compounds bearing anisic acid moieties showing better activity than those with nicotinic acid.[12]
Comparative Antimicrobial Activity Data
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Indole-thiadiazole (2h) | S. aureus | 6.25 | [11] |
| Indole-triazole (3d) | S. aureus | 6.25 | [11] |
| Indole-triazole (3d) | MRSA | 12.5 | [11] |
| Indole-triazole (3d) | C. krusei | 12.5 | [11] |
| Aminoguanidine-indole (4P) | K. pneumoniae (resistant) | 4 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][14]
Methodology:
-
Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus, E. coli) in an appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in broth.[11] Start with a high concentration (e.g., 400 µg/mL) and dilute down to a low concentration (e.g., 0.78 µg/mL).[11]
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A positive control with a standard antibiotic (e.g., ciprofloxacin, ampicillin) should also be run in parallel.[11]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Visualization: Synthetic Pathway to Antimicrobial Analogs
Caption: Synthesis of bioactive indole derivatives.
III. Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key factor in many diseases. Indole derivatives have been investigated for their anti-inflammatory properties, often acting by modulating critical signaling pathways and reducing the production of pro-inflammatory mediators.[15]
Structure-Activity Relationship (SAR) Analysis
The N-acylhydrazone function is a recognized pharmacophore for anti-inflammatory activity.[15] The mechanism often involves interaction with inflammatory signaling cascades.
-
Mechanism of Action: A notable example, compound JR19 (N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide), was found to exert its anti-inflammatory effects through the nitric oxide (NO) pathway. It reduced leukocyte migration and significantly decreased levels of pro-inflammatory cytokines like TNF-α, IL-6, IL-17, and IFN-γ.[15] This effect was reversed by inhibitors of nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC), confirming the pathway's involvement.[15]
-
Structural Features: The cyanoacetohydrazide moiety in JR19 appears crucial for its activity. The overall molecular shape, dictated by the indole and benzylidene groups, allows it to interact effectively with targets like iNOS or sGC.
Experimental Protocol: Carrageenan-Induced Peritonitis
This in vivo model is widely used to screen for acute anti-inflammatory activity by measuring the inhibition of inflammatory cell migration.[15]
Methodology:
-
Animal Grouping: Use male Swiss mice, divided into groups: Vehicle (saline), Carrageenan control, Positive control (e.g., Indomethacin 10 mg/kg), and Test groups (indole analogs at various doses, e.g., 10 and 20 mg/kg).
-
Compound Administration: Administer the test compounds, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) 1 hour before the inflammatory stimulus.
-
Induction of Peritonitis: Inject 0.25 mL of a 1% carrageenan solution (in sterile saline) into the peritoneal cavity of each mouse to induce inflammation.
-
Peritoneal Lavage: Euthanize the mice 4 hours after the carrageenan injection. Inject 3 mL of sterile PBS containing heparin into the peritoneal cavity, gently massage the abdomen, and then carefully collect the peritoneal fluid (lavage).
-
Leukocyte Counting: Centrifuge the collected fluid, discard the supernatant, and resuspend the cell pellet. Count the total number of leukocytes using a Neubauer chamber or an automated cell counter.
-
Data Analysis: Calculate the percentage inhibition of leukocyte migration for each test group compared to the carrageenan control group. A significant reduction in cell count indicates anti-inflammatory activity.[15]
Visualization: Proposed Anti-inflammatory Mechanism
Caption: Modulation of the NO/cytokine pathway.
Conclusion
The this compound scaffold is a remarkably adaptable platform for the development of new therapeutic agents. The structure-activity relationships discussed herein underscore several key principles for designing potent and selective analogs:
-
Anticancer Activity: Potency is dramatically enhanced by N1-alkylation of the indole ring and by introducing electron-withdrawing substituents (e.g., 4-NO₂, 4-Cl) onto the N'-benzylidene ring of the acylhydrazone.
-
Antimicrobial Activity: Converting the carbohydrazide moiety into heterocyclic systems, such as 1,2,4-triazoles, is a highly effective strategy for generating compounds with a broad spectrum of antibacterial and antifungal activity.
-
Anti-inflammatory Activity: The N-acylhydrazone function is a key pharmacophore that can modulate inflammatory signaling pathways, such as the NO/cytokine cascade, to reduce inflammatory responses.
Future research should focus on optimizing the pharmacokinetic properties (ADME/Tox) of the most potent leads identified from these SAR studies. Further mechanistic investigations will be crucial to fully elucidate their molecular targets and pathways, paving the way for the development of next-generation therapies based on the versatile indole-4-carbohydrazide core.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of 1H-Indole-4-carbohydrazide Derivatives and Colchicine as Tubulin Inhibitors: A Guide for Drug Development Professionals
In the landscape of cancer therapeutics, the disruption of microtubule dynamics remains a cornerstone of effective chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral to cell division, motility, and intracellular transport. Their critical role in mitosis makes them a prime target for anticancer agents. For decades, colchicine, a natural product isolated from Colchicum autumnale, has served as a benchmark for tubulin-destabilizing agents. However, its clinical application in oncology has been hampered by a narrow therapeutic index and significant toxicity. This has spurred the development of novel tubulin inhibitors with improved pharmacological profiles. Among these, derivatives of 1H-indole-4-carbohydrazide have emerged as a promising class of compounds that target the colchicine binding site on β-tubulin.
This guide provides an in-depth, objective comparison of this compound derivatives and colchicine as tubulin inhibitors, supported by experimental data and detailed protocols. We will delve into their mechanisms of action, cytotoxic potency, and the experimental workflows used to characterize these compounds, offering valuable insights for researchers and drug development professionals in the field of oncology.
The Established Benchmark: Colchicine's Mechanism of Action
Colchicine exerts its potent antimitotic effects by binding to the aptly named colchicine binding site on β-tubulin.[1][2][3][4] This binding event does not cleave the microtubule, but rather incorporates into the growing end of the microtubule, inducing a conformational change that prevents further polymerization.[2] This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5] The primary mechanism of action of colchicine is this disruption of tubulin, which leads to the downregulation of multiple inflammatory pathways and modulation of innate immunity.
Caption: Mechanism of tubulin polymerization and inhibition.
The Challengers: this compound Derivatives
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[6][7][8] Researchers have leveraged this scaffold to design novel tubulin inhibitors that often target the colchicine binding site.[9][10][11] The this compound core serves as a versatile template for synthesizing derivatives with potent antiproliferative and microtubule-destabilizing activities. These compounds are designed to mimic the binding interactions of colchicine while offering the potential for improved efficacy and reduced toxicity.
Molecular docking studies have suggested that these indole derivatives can effectively bind to the colchicine site on tubulin, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[5]
Performance Comparison: Cytotoxicity and Tubulin Inhibition
The efficacy of a tubulin inhibitor is primarily assessed by its ability to inhibit cancer cell proliferation (cytotoxicity) and its direct impact on tubulin polymerization. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound Class | Compound/Derivative | Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| Colchicine | Colchicine | MCF-7 | 0.008 (8 nM) | ~8.1-10.6 | [5][12][13] |
| Colchicine | K562 | 0.0043 (4.3 nM) | - | [12] | |
| Colchicine | A549 | - | - | ||
| Indole Derivatives | Furanyl-3-phenyl-1H-indole-carbohydrazide (6h) | MDA-MB-231 | 0.56 | - | [5] |
| Thiophenyl-3-phenyl-1H-indole-carbohydrazide (6i) | MDA-MB-231 | 0.16 | - | [5] | |
| Thiophenyl-3-phenyl-1H-indole-carbohydrazide (6j) | MDA-MB-231 | 4.13 | Strongest microtubule-destabilizing effect in the series | [5] | |
| Indole-pyrimidine derivative (97) | Various | 0.016 - 0.062 | 0.79 | [14] | |
| Aroylquinoline with indole moiety (87) | Various | 0.0002 - 0.0004 | 1.6 | [14] |
Note: The data presented is a compilation from various studies and direct comparative studies under identical conditions are limited. The specific this compound data was not available, hence closely related 1H-indole-carbohydrazide derivatives are presented.
The data indicates that while colchicine remains a highly potent cytotoxic agent in the nanomolar range, certain indole derivatives also exhibit potent antiproliferative activity, with some reaching nanomolar efficacy.[12][14] Importantly, many indole derivatives have been shown to directly inhibit tubulin polymerization, confirming their mechanism of action.[5][7][13]
Experimental Workflows for Evaluating Tubulin Inhibitors
The characterization of novel tubulin inhibitors relies on a series of well-established in vitro and cell-based assays. Here, we provide detailed protocols for three fundamental experiments.
Caption: A typical experimental workflow for the evaluation of novel tubulin inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.[10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (e.g., porcine brain tubulin) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP. Keep on ice.
-
Prepare a 10x stock solution of the test compound (e.g., this compound derivative) and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) in the appropriate buffer. The final solvent concentration should be kept low (e.g., <1% DMSO) to avoid interference.
-
-
Assay Setup:
-
Pre-warm a 96-well plate and a microplate reader to 37°C.
-
Add 10 µL of the 10x test compound or control to the appropriate wells.
-
To initiate polymerization, add 90 µL of the ice-cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass.
-
Determine the IC50 value for inhibition of tubulin polymerization by testing a range of compound concentrations.
-
Causality Behind Experimental Choices:
-
Temperature: Tubulin polymerization is temperature-dependent. The reaction is initiated by raising the temperature to 37°C. Keeping reagents on ice beforehand prevents premature polymerization.
-
GTP: GTP is required for tubulin polymerization as it binds to the exchangeable site on β-tubulin and is hydrolyzed during microtubule assembly.
-
Controls: Including both a positive inhibitor (colchicine) and a stabilizer (paclitaxel) validates the assay's ability to detect both types of microtubule-targeting agents.
Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the microtubule network within cells, revealing the effects of tubulin inhibitors on microtubule integrity.
Principle: Cells are fixed and permeabilized to allow antibodies to access the intracellular components. A primary antibody specific to α-tubulin binds to the microtubules, and a fluorescently labeled secondary antibody then binds to the primary antibody, enabling visualization by fluorescence microscopy.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or colchicine for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Causality Behind Experimental Choices:
-
Fixation: Paraformaldehyde cross-links proteins, preserving the cellular structure and the microtubule network.
-
Permeabilization: Triton X-100, a non-ionic detergent, creates pores in the cell membrane, allowing the antibodies to enter the cell and bind to their target.
-
Blocking: Bovine serum albumin (BSA) blocks non-specific binding sites, reducing background fluorescence and improving the signal-to-noise ratio.
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of cell cycle arrest induced by tubulin inhibitors.[15][16][17]
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide, PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of individual cells. Cells in G1 phase have a 2N DNA content, cells in G2 and M phases have a 4N DNA content, and cells in S phase have a DNA content between 2N and 4N.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells in multi-well plates and treat with the test compound or colchicine for a desired period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. This can be done dropwise to prevent cell clumping.
-
Incubate the cells at -20°C for at least 2 hours (or store for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000-20,000 events per sample.
-
Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in G1, S, and G2/M phases.
-
Causality Behind Experimental Choices:
-
Ethanol Fixation: Cold ethanol both fixes the cells and permeabilizes the membrane, allowing the DNA dye to enter.
-
RNase A Treatment: Propidium iodide can also bind to double-stranded RNA. RNase A is included to degrade RNA and ensure that the fluorescence signal is specific to DNA content.
-
Data Acquisition: Analyzing a large number of cells provides statistically robust data on the cell cycle distribution of the population.
Conclusion and Future Directions
Both colchicine and this compound derivatives demonstrate potent activity as tubulin polymerization inhibitors, a critical mechanism for anticancer therapy. While colchicine's clinical utility is limited by its toxicity, the indole-based compounds represent a promising avenue for the development of novel therapeutics with potentially improved safety profiles. The experimental workflows detailed in this guide provide a robust framework for the preclinical evaluation of these and other novel tubulin inhibitors. Future research should focus on direct, head-to-head comparisons of lead indole derivatives with colchicine in a broad range of cancer models, including in vivo studies, to fully elucidate their therapeutic potential. Further structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and pharmacological properties of this exciting class of compounds.
References
- 1. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 8. Protocols – Flow cytometry [flowcytometry-embl.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 16. researchgate.net [researchgate.net]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vivo Efficacy of 1H-Indole-4-Carbohydrazide Compounds
This guide provides a comprehensive comparison of the in vivo efficacy of various 1H-Indole-4-carbohydrazide derivatives, drawing upon key findings from recent preclinical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into the therapeutic potential of this promising class of compounds across different disease models. Our focus is on the causal relationships behind experimental choices and the self-validating nature of the described protocols, ensuring scientific integrity and trustworthiness.
Introduction to this compound Scaffolds
The 1H-indole-carbohydrazide core is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Its derivatives have been extensively investigated for various therapeutic applications, including anticancer, antifungal, and anti-angiogenic treatments.[2][3][4][5] The versatility of the indole ring, combined with the carbohydrazide linker, allows for diverse chemical modifications, leading to compounds with distinct mechanisms of action and in vivo efficacy profiles. This guide will delve into specific examples of these derivatives and compare their performance in relevant animal models.
Comparative In Vivo Efficacy Across Therapeutic Areas
The in vivo evaluation of this compound derivatives has demonstrated their potential in diverse therapeutic landscapes. Below, we compare the efficacy of representative compounds in oncology and infectious diseases.
Anticancer Activity: A Tale of Two Mechanisms
The anticancer potential of indole-carbohydrazide derivatives has been a primary focus of research, with compounds emerging that act through distinct mechanisms, such as the induction of non-apoptotic cell death and the inhibition of tubulin polymerization.[6][7]
One notable derivative, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide (compound 12A) , has been identified as a potent inducer of methuosis, a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm.[6] In an in vivo setting, the efficacy of compound 12A was evaluated in a MDA-MB-231 xenograft mouse model.[6] This model is a standard choice for breast cancer research as MDA-MB-231 cells are aggressive and form solid tumors in immunodeficient mice, providing a robust system to assess anti-tumor activity.
In contrast, other indole carbohydrazide derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. For instance, furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization.[7] While specific in vivo data for these exact compounds is not detailed in the provided results, the general class of tubulin inhibitors has well-established in vivo efficacy, and the reported in vitro activity of these indole derivatives makes them strong candidates for future in vivo studies.[7]
Table 1: Comparison of In Vivo Anticancer Efficacy
| Compound | Therapeutic Target/Mechanism | Animal Model | Key In Vivo Efficacy Metric | Reference |
| Compound 12A | Methuosis Induction | MDA-MB-231 xenograft mouse model | Significant anti-proliferative and vacuole-inducing effects.[6] | [6] |
| Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives (e.g., 6i and 6j) | Tubulin Inhibition | (In vitro data suggests potential for in vivo studies) | Induced G2/M cell cycle arrest and apoptosis in MDA-MB-231 cells.[7] | [7] |
Anti-Angiogenic Potential: Choking Off the Tumor's Lifeline
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[8] Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. The compound N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) has been investigated for its anti-angiogenic properties.[4][5]
The in vivo anti-angiogenic efficacy of N-5-BIC was assessed using the Chick Chorioallantoic Membrane (CAM) assay.[4][5] The CAM assay is a widely used in vivo model to study angiogenesis because the chorioallantoic membrane of a developing chick embryo is naturally rich in blood vessels and provides a transparent and accessible system to observe the effects of test compounds on vessel growth in real-time. N-5-BIC demonstrated a significant regression in blood vessels in this model, highlighting its potential as an anti-angiogenic agent.[4][5] Mechanistically, this effect is linked to a significant reduction in VEGF gene expression.[4][5]
Table 2: In Vivo Anti-Angiogenic Efficacy
| Compound | Therapeutic Target/Mechanism | Animal Model | Key In Vivo Efficacy Metric | Reference |
| N-5-BIC | Inhibition of Angiogenesis (VEGF suppression) | Chick Chorioallantoic Membrane (CAM) Assay | Significant regression in blood vessels.[4][5] | [4][5] |
Antifungal Activity: A Membrane-Targeting Approach
The rise of fungicide resistance necessitates the development of novel antifungal agents with new mechanisms of action.[3] Indole-carbohydrazide hybrids have emerged as promising candidates, with a proposed mechanism involving the disruption of the fungal cell membrane.[3]
Compound b6 , an indole-carbohydrazide hybrid, has shown potent antifungal efficacy against phytopathogenic fungi.[3] Its in vivo efficacy was evaluated in potted plant experiments against Colletotrichum fructicola.[3] This model is directly relevant to the intended agricultural application and provides a realistic assessment of the compound's protective and curative effects. Compound b6 exhibited significant protective and curative efficacies, comparable or superior to the commercial fungicide chlorothalonil.[3]
Table 3: In Vivo Antifungal Efficacy
| Compound | Therapeutic Target/Mechanism | In Vivo Model | Key In Vivo Efficacy Metric | Reference |
| Compound b6 | Fungal Membrane Disruption | Potted plant experiments (Colletotrichum fructicola) | Protective efficacy: 47.33%; Curative efficacy: 40.94%.[3] | [3] |
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validation of the presented findings, this section details the methodologies for the key in vivo experiments cited in this guide.
Xenograft Mouse Model for Anticancer Efficacy
This protocol is a standard procedure for evaluating the in vivo antitumor activity of a test compound.
Workflow:
Caption: Workflow for a typical xenograft mouse model study.
Methodology:
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured under standard conditions (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Inoculation: A suspension of MDA-MB-231 cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using calipers and calculated using the formula: (length × width²)/2.
-
Treatment: Once tumors reach a volume of approximately 100-200 mm³, mice are randomized into treatment and control groups. The test compound (e.g., Compound 12A) is administered at a specified dose and schedule (e.g., daily intraperitoneal injections). The control group receives the vehicle.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
Chick Chorioallantoic Membrane (CAM) Assay for Anti-Angiogenesis
This ex ovo assay provides a rapid and cost-effective method for assessing angiogenesis.
Workflow:
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, a small window is made in the shell to expose the CAM.
-
Compound Application: On day 9 or 10, a sterile filter paper disc or a piece of gel foam soaked with the test compound (N-5-BIC) or vehicle control is placed on the CAM.
-
Incubation and Observation: The eggs are re-incubated for 48-72 hours. The area around the disc is then examined and photographed using a stereomicroscope.
-
Quantification: The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring the total length of blood vessels within a defined area around the disc.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is crucial for the rational design of more potent and selective derivatives.
Methuosis Induction Pathway
Compound 12A induces methuosis, a non-apoptotic cell death pathway. While the precise signaling cascade is still under investigation, it is known to involve macropinocytosis.
Caption: Hypothesized signaling pathway for methuosis induction by Compound 12A.
Tubulin Polymerization Inhibition
Derivatives like 6i and 6j are proposed to act by binding to the colchicine site of tubulin, thereby disrupting microtubule dynamics.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 1H-Indole-4-Carbohydrazide Derivatives
In the dynamic field of drug discovery, the 1H-indole-4-carbohydrazide scaffold has emerged as a privileged structure, giving rise to derivatives with a remarkable breadth of biological activities. These compounds have shown promise as potent anticancer, antimicrobial, and enzyme inhibitory agents. However, this therapeutic versatility also necessitates a rigorous evaluation of their target selectivity. This guide provides an in-depth, objective comparison of the potential cross-reactivity of this compound derivatives, supported by established experimental methodologies and illustrative data, to empower researchers in making informed decisions for lead candidate selection and optimization.
The Imperative of Early-Stage Cross-Reactivity Profiling
The journey of a promising compound from bench to bedside is fraught with challenges, with off-target effects being a primary cause of late-stage attrition. A molecule designed to inhibit a specific cancer-related kinase may inadvertently interact with other kinases, leading to unforeseen toxicities. Similarly, an antimicrobial agent might exhibit cross-reactivity with host cell proteins, compromising patient safety. Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in de-risking a drug development program. Early-stage cross-reactivity studies provide invaluable insights into a compound's potential liabilities, guiding medicinal chemistry efforts to enhance selectivity and improve the overall safety and efficacy profile.
Understanding the Cross-Reactivity Potential of this compound Derivatives
The diverse biological activities reported for this compound derivatives underscore the importance of a multi-faceted approach to cross-reactivity assessment. Based on their identified therapeutic targets, we can anticipate several key areas of potential off-target interactions.
Anticancer Applications: Beyond the Primary Target
Many indole-based compounds, including carbohydrazide derivatives, exert their anticancer effects by targeting fundamental cellular processes such as microtubule dynamics and apoptosis.
-
Tubulin Inhibitors: Derivatives of 1H-indole-carbohydrazide have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[1] While effective in halting cell division in rapidly proliferating cancer cells, off-target effects on microtubules in non-cancerous cells, particularly neurons, can lead to peripheral neuropathy. Furthermore, structural modifications aimed at enhancing potency can inadvertently introduce interactions with other proteins.[2]
-
Inducers of Apoptosis and Methuosis: Other derivatives have been shown to induce programmed cell death (apoptosis) or a non-apoptotic form of cell death called methuosis. The intricate signaling pathways governing these processes involve a multitude of proteins, including caspases, B-cell lymphoma 2 (Bcl-2) family proteins, and inhibitors of apoptosis proteins (IAPs). The potential for off-target interactions within these complex networks is substantial.
Antimicrobial and Antifungal Activity: Host vs. Pathogen Selectivity
The development of antimicrobial and antifungal agents is a constant battle against evolving resistance mechanisms. However, the therapeutic window for these agents is dictated by their selectivity for microbial targets over host cellular machinery. Because fungi are eukaryotes, their cellular structures share more similarities with human cells than bacteria, making the identification of fungus-specific targets more challenging.[3] Cross-reactivity of antifungal agents with human cellular components can lead to significant side effects. For instance, some antifungal drugs can interact with human cell membranes, leading to toxicity.[4][5]
Enzyme Inhibition: The Challenge of Isoform and Family-Wide Selectivity
This compound derivatives have also been explored as inhibitors of various enzymes, including α-glucosidase and dipeptidyl peptidase-IV (DPP-IV).[6] For such inhibitors, achieving selectivity among enzyme isoforms or even across different enzyme families is paramount. Poor selectivity can lead to a range of adverse effects due to the inhibition of unintended enzymes that play crucial roles in normal physiological processes.
A Framework for Comprehensive Cross-Reactivity Assessment
A systematic and tiered approach is essential for thoroughly evaluating the cross-reactivity profile of this compound derivatives. This involves a combination of in silico predictions, in vitro biochemical and cell-based assays, and ultimately, in vivo studies. This guide focuses on the foundational in vitro assays that form the cornerstone of any robust cross-reactivity assessment.
Figure 1: A generalized workflow for assessing the cross-reactivity of a lead compound.
Experimental Protocols for Key Cross-Reactivity Assays
The following sections provide detailed, step-by-step methodologies for essential in vitro assays to profile the cross-reactivity of this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is crucial for identifying off-target kinase interactions, a common liability for many small molecule inhibitors.
Principle: The assay measures the amount of ADP produced by the kinase reaction, which is then converted to ATP. The newly synthesized ATP is used by luciferase to generate a luminescent signal that is proportional to kinase activity.
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (containing the specific kinase of interest in reaction buffer).
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate for 1 hour at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Illustrative Data:
| Kinase Target | Example Indole Derivative IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Primary Target Kinase | 15 | 5 |
| Off-Target Kinase A | 250 | 10 |
| Off-Target Kinase B | >10,000 | 20 |
| Off-Target Kinase C | 8 | 2 |
| Off-Target Kinase D | 750 | 15 |
Table 1: Example kinase selectivity profile for a hypothetical indole derivative. A higher IC50 value indicates weaker inhibition.
GPCR Radioligand Binding Assay
This assay is the gold standard for identifying interactions with G-protein coupled receptors, a large family of proteins involved in a vast array of physiological processes.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to a specific GPCR expressed in cell membranes. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[8][9]
-
Illustrative Data:
| GPCR Target | Example Indole Derivative Ki (nM) |
| 5-HT2A Receptor | 500 |
| Dopamine D2 Receptor | >10,000 |
| Adrenergic α1A Receptor | 1,200 |
| Muscarinic M1 Receptor | 8,500 |
Table 2: Example GPCR cross-reactivity profile for a hypothetical indole derivative. A higher Ki value indicates weaker binding affinity.
Cytotoxicity Assay (MTT/Resazurin)
This cell-based assay is fundamental for assessing the general toxicity of a compound and for comparing its effect on cancerous versus normal cell lines, providing an initial indication of its therapeutic index.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT) to a purple formazan product or a resazurin dye to the fluorescent resorufin. The amount of colorimetric or fluorescent signal is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed both cancer cell lines and normal (non-cancerous) cell lines in separate 96-well plates at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the this compound derivative.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
Addition of Reagent:
-
Data Acquisition and Analysis:
-
For MTT: Measure the absorbance at approximately 570 nm using a microplate reader.
-
For Resazurin: Measure the fluorescence with an appropriate excitation and emission wavelength pair (e.g., ~560 nm excitation, ~590 nm emission).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Illustrative Data:
| Cell Line | Cell Type | Example Indole-Carbohydrazide Derivative IC50 (µM)[1] |
| MDA-MB-231 | Breast Cancer | 0.16 |
| HaCaT | Normal Keratinocyte | 0.03 |
| COLO 205 | Colon Cancer | >10 |
| HEK293 | Normal Kidney | >100[7] |
Table 3: Example comparative cytotoxicity data for a hypothetical indole-carbohydrazide derivative, highlighting differential effects on cancerous versus normal cell lines.
Interpreting the Data: Building a Selectivity Profile
The data generated from these assays should be synthesized to build a comprehensive selectivity profile for each this compound derivative. A desirable lead candidate will exhibit high potency against its primary target while demonstrating significantly lower activity against a broad range of off-targets and a favorable therapeutic index (a large difference in cytotoxicity between cancer and normal cells).
Figure 2: Conceptual representation of a desirable selectivity profile for a lead compound.
Conclusion
The therapeutic potential of this compound derivatives is undeniable. However, a thorough and early investigation into their cross-reactivity is paramount for the successful development of safe and effective medicines. By employing a systematic approach that includes broad panel screening and detailed mechanistic studies, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is not only crucial for identifying potential liabilities but also for guiding the rational design of next-generation derivatives with enhanced target specificity and an improved safety margin. This guide provides a foundational framework and practical methodologies to aid researchers in navigating the complex but critical landscape of cross-reactivity assessment.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 7. G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Selectivity of Indole Carbohydrazide Derivatives for Cancer Cells
The relentless pursuit of targeted cancer therapies—those that eradicate malignant cells while sparing healthy tissue—is a cornerstone of modern oncology research. Among the myriad scaffolds under investigation, the indole nucleus stands out as a "privileged" structure, forming the backbone of numerous natural and synthetic compounds with potent biological activities.[1][2] This guide focuses on a specific, promising subclass: indole carbohydrazide derivatives .
While the user's interest is in the 1H-Indole-4-carbohydrazide scaffold, publicly available data directly comparing its derivatives against both cancerous and normal cell lines is currently limited. Therefore, this guide will utilize well-documented derivatives of 1H-Indole-2-carbohydrazide and 1H-Indole-3-carbohydrazide as robust case studies. The principles, mechanisms of action, and, most importantly, the experimental methodologies for assessing selectivity presented herein are directly transferable and fundamentally identical for evaluating the 4-carbohydrazide isomer or any other novel compound series.
The Litmus Test of a Targeted Agent: The Selectivity Index (SI)
In the preclinical evaluation of potential anticancer agents, cytotoxicity is a necessary but insufficient metric. A compound that kills cancer cells but is equally lethal to normal cells has little to no therapeutic window. The key differentiator is selectivity. This is quantitatively captured by the Selectivity Index (SI) , a critical parameter in drug discovery that measures the preferential cytotoxicity of a compound towards cancer cells over normal cells.[3]
The SI is calculated using a straightforward ratio of IC₅₀ values (the concentration of a compound required to inhibit the growth of 50% of a cell population):
SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)
A higher SI value indicates greater selectivity. While an SI > 1 shows some preference for cancer cells, a value greater than 3 is often considered the benchmark for a highly selective compound, suggesting a more promising therapeutic window.[3]
Comparative Analysis: Indole Carbohydrazide Derivatives in Action
The true potential of a chemical scaffold is revealed through the biological performance of its derivatives. Subtle modifications to the parent structure can dramatically influence both potency and selectivity. The following table summarizes experimental data for several indole-2-carbohydrazide derivatives, illustrating how their selectivity profiles are determined.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) - Cancer | Normal Cell Line | IC₅₀ (µM) - Normal | Selectivity Index (SI) | Reference |
| Compound 4e ¹ | MCF-7 (Breast) | ~2.0 (avg) | WI-38 (Lung Fibroblast) | > 25 (Implied)² | > 12.5 | [1][4] |
| A549 (Lung) | ~2.0 (avg) | WI-38 (Lung Fibroblast) | > 25 (Implied)² | > 12.5 | [1][4] | |
| HCT116 (Colon) | ~2.0 (avg) | WI-38 (Lung Fibroblast) | > 25 (Implied)² | > 12.5 | [1][4] | |
| Compound 6i ³ | MDA-MB-231 (Breast) | 0.16 | HaCaT (Keratinocyte) | 0.03 | 0.19 | [5] |
| Compound 6h ³ | MDA-MB-231 (Breast) | 0.56 | HaCaT (Keratinocyte) | 0.34 | 0.61 | [5] |
| Compound 6j ³ | MDA-MB-231 (Breast) | 4.13 | HaCaT (Keratinocyte) | 0.54 | 0.13 | [5] |
¹ N-(3,4,5-trimethoxybenzyl)-1H-indole-2-carbohydrazide ² The study states compound 4e showed high viability (~87%) in WI-38 cells at the highest tested concentration, implying a much higher IC₅₀ than in cancer cells. ³ Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives
Field-Proven Insights:
-
High Selectivity is Achievable: The standout result is for Compound 4e , which demonstrates remarkable selectivity.[1][4] Its average IC₅₀ of 2 µM against three distinct cancer cell lines, coupled with minimal toxicity to normal WI-38 lung fibroblasts, yields a very high SI. This highlights that the substituted-N-benzyl-1H-indole-2-carbohydrazide scaffold is a superb starting point for developing highly selective agents.
-
Selectivity is Not Guaranteed: In contrast, the data for compounds 6h, 6i, and 6j serve as a critical cautionary tale.[5] While these compounds show potent cytotoxicity (e.g., an IC₅₀ of 0.16 µM for 6i against MDA-MB-231), they are even more toxic to the normal HaCaT keratinocyte cell line, resulting in SI values less than 1. This underscores an essential principle: potency does not equal selectivity . A highly potent compound with a poor SI is unlikely to succeed in clinical development due to toxicity concerns.
Unraveling the Mechanism: How Do They Selectively Kill?
The selectivity of indole derivatives is intrinsically linked to the cellular pathways they disrupt. Cancer cells often have altered signaling networks, which can be exploited by targeted drugs. Research points to several key mechanisms of action for this class of compounds.
Microtubule Destabilization and Mitotic Arrest
A primary mechanism for many indole-based anticancer agents is the disruption of microtubule dynamics.[5] Microtubules are essential for forming the mitotic spindle during cell division. By binding to tubulin (the building block of microtubules), these compounds prevent its proper polymerization. This leads to a cascade of events specifically detrimental to rapidly dividing cancer cells.
This disruption of the mitotic spindle activates cell cycle checkpoints, causing the cell to arrest in the G2/M phase.[5] Unable to complete division, the cancer cell is ultimately driven to initiate programmed cell death, or apoptosis.
Induction of Apoptosis via Caspase Activation
Apoptosis is a cell's intrinsic suicide program, which is often dysregulated in cancer, allowing for uncontrolled proliferation. Many indole carbohydrazides have been shown to re-engage this pathway.[4][6][7] They can act as procaspase activators, triggering a cascade of enzymatic activity.[6][7][8] This involves increasing the activity of initiator caspases (like caspase-8) and executioner caspases (like caspase-3), which are the final effectors that dismantle the cell.[9]
Core Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results, the protocols for assessing selectivity must be robust. The following are detailed methodologies for the key assays used in the referenced literature.
Protocol 1: MTT Assay for Cytotoxicity (IC₅₀ Determination)
This is the workhorse assay for in vitro cytotoxicity screening, measuring the metabolic activity of cells as an indicator of viability.[3]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (both cancer and normal cell lines in separate plates) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve the desired final concentrations (e.g., from 100 µM to 0.1 µM). Include a "vehicle control" (medium with DMSO) and a "no-treatment" control.
-
Cell Treatment: After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations to the appropriate wells. Return plates to the incubator for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indole derivative at its IC₅₀ concentration (and a 2x IC₅₀ concentration) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Cell Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
FITC- / PI-: Live cells
-
FITC+ / PI-: Early apoptotic cells
-
FITC+ / PI+: Late apoptotic or necrotic cells
-
FITC- / PI+: Necrotic cells (primarily)
-
Conclusion and Future Directions
The exploration of indole carbohydrazide derivatives continues to be a fertile ground for the discovery of novel anticancer agents. The experimental data clearly demonstrate that while this scaffold can produce compounds of exceptional potency, true therapeutic potential is dictated by selectivity. The case of Compound 4e , with its high selectivity index, provides a compelling blueprint for future design and synthesis efforts.[1][4] Conversely, the poor selectivity of other potent derivatives underscores the absolute necessity of integrating cytotoxicity assays on non-cancerous cell lines early and consistently throughout the drug discovery pipeline.
For researchers focused on This compound , the path forward is clear. Synthesis of a focused library of derivatives followed by the rigorous application of the comparative cytotoxicity protocols described here will be the definitive method to determine if this specific isomer holds the key to a new generation of highly selective, and therefore safer, anticancer therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Final Step: A Senior Application Scientist's Guide to the Proper Disposal of 1H-Indole-4-carbohydrazide
For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a novel compound. The final, and arguably most critical, phase is the responsible management of resulting waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1H-Indole-4-carbohydrazide (CAS No. 885272-22-0), ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing you with a self-validating system for waste management.
Understanding the Compound: A Prerequisite for Safe Disposal
This compound is a versatile intermediate in pharmaceutical and biochemical research, valued for its role in synthesizing bioactive molecules.[1] Its structure, featuring an indole ring and a hydrazide functional group, dictates its chemical reactivity and potential hazards. While specific toxicity data for this compound is limited, the precautionary principle requires us to consider the hazards associated with its structural components: indole and hydrazide derivatives. Hydrazine compounds, as a class, are recognized as hazardous waste by the Environmental Protection Agency (EPA).[2] Therefore, this compound must be treated as a hazardous chemical waste.
Key Physicochemical and Hazard Information:
| Property | Information | Source |
| Appearance | Off-white to pale yellow solid | [1] |
| Molecular Formula | C₉H₉N₃O | [1] |
| Molecular Weight | 175.19 g/mol | [1][3] |
| Storage | Store at 0-8 °C | [1] |
| Known Hazards (based on related compounds) | Causes skin and eye irritation. May cause respiratory irritation. May be harmful if swallowed or in contact with skin.[4][5][6] | [4][5][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[4][7] | [4][7] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to guide you through the process of waste characterization, segregation, containment, and final disposal. Adherence to these steps is paramount for ensuring a safe and compliant laboratory environment.
Step 1: Waste Characterization and Segregation
The first crucial step is to correctly identify and segregate waste containing this compound. Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by a designated safety officer.[8]
-
Solid Waste: This includes unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weighing paper, spatulas).
-
Liquid Waste: This category includes solutions containing this compound, as well as solvents used for rinsing contaminated glassware.
-
Sharps Waste: Any needles, syringes, or broken glass contaminated with the compound should be disposed of in a designated sharps container.
Causality: Proper segregation is fundamental to prevent unintended chemical reactions.[9] For instance, mixing hydrazide-containing waste with strong oxidizing agents can lead to vigorous, potentially explosive reactions.[10]
Step 2: Proper Waste Containment
Once segregated, the waste must be stored in appropriate, clearly labeled containers.
-
Container Selection: Use containers that are compatible with the chemical waste. For this compound, high-density polyethylene (HDPE) or glass containers are suitable. Avoid metal containers, as some chemicals can cause corrosion over time.[11] The original product container, if in good condition, is an ideal choice for storing the waste.[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Irritant").[12]
-
Container Management: Keep waste containers securely closed except when adding waste.[8][9] Do not overfill containers; a good rule of thumb is to fill to no more than 80% capacity to allow for expansion and prevent spills.[11]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory for the temporary storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA).
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Secondary Containment: Store waste containers in a secondary containment tray or bin to capture any potential leaks or spills.[11]
-
Weekly Inspections: The SAA must be inspected weekly for any signs of leakage or container deterioration.[9]
Step 4: Arranging for Final Disposal
The final step is to arrange for the collection and disposal of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact EHS: Follow your institution's specific procedures for requesting a waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[8][13] This compound's potential toxicity to aquatic life necessitates proper disposal to prevent environmental contamination.
-
Decontamination of Empty Containers: An "empty" container that held this compound must be properly decontaminated before being discarded as regular trash. This involves triple rinsing with a suitable solvent (e.g., ethanol or water). The rinsate must be collected and disposed of as hazardous waste.[8] After triple rinsing, deface all chemical labels on the container before disposal.[8][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Spill and Exposure Response
Even with the most stringent protocols, accidents can happen. Being prepared is key to mitigating any potential harm.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate spill control materials.
-
Personal Protective Equipment (PPE): Before attempting to clean up a spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[4]
-
Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[5] Avoid creating dust. For liquid spills, use an inert absorbent material, and then place the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. arxada.com [arxada.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. acs.org [acs.org]
Personal protective equipment for handling 1H-Indole-4-carbohydrazide
Comprehensive Safety and Handling Guide: 1H-Indole-4-carbohydrazide
This document provides essential safety protocols and operational guidance for the handling, use, and disposal of this compound. As a compound integrating the structural features of both indole and a hydrazide moiety, it requires careful management due to its potential reactivity and biological activity. This guide is designed for researchers and drug development professionals to ensure a safe and effective laboratory environment.
Understanding the Hazard Profile
This compound is a heterocyclic compound whose safety profile is dictated by its constituent functional groups: the indole nucleus and the carbohydrazide group. While specific toxicological data for this exact molecule is limited, a robust safety plan can be developed by analyzing these components.
-
Indole Moiety: Indole and its derivatives can cause skin and serious eye irritation.[1] Some are harmful if swallowed or toxic in contact with skin.[1]
-
Carbohydrazide Moiety: This functional group is related to hydrazine. Hydrazine and its derivatives are known for their potential toxicity, including being corrosive, toxic if inhaled or absorbed through the skin, and a suspected carcinogen.[2][3][4] Compounds in this family can also be reactive and potentially explosive under certain conditions, such as heating.[5][6]
Based on this composite profile, this compound should be handled as a substance that is irritating to the eyes, skin, and respiratory system , and may be harmful if ingested, inhaled, or absorbed through the skin .[7][8] It is also noted to be air-sensitive, requiring specific storage conditions.[7]
The Core of Safety: Engineering and Administrative Controls
Before any personal protective equipment is considered, the primary methods for exposure control must be established. These form the foundation of a safe workflow.
-
Primary Engineering Control: The Chemical Fume Hood All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[3] This is non-negotiable. The fume hood's function is to pull dust and potential vapors away from the user, preventing inhalation, which is a primary route of exposure.[3][9]
-
Administrative Controls: Your Laboratory's Best Practices
-
Designated Area: Designate a specific area within the lab for working with this compound to prevent cross-contamination.
-
Restricted Access: Only trained personnel authorized to work with this class of compounds should be allowed in the designated area during handling.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[1][2]
-
Avoid Dust: Procedures should be designed to minimize the generation of dust.[6] This includes careful scooping rather than pouring, and cleaning surfaces with a damp wipe rather than dry sweeping.
-
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for protecting against residual hazards and in the event of an accident. The required PPE for handling this compound is comprehensive.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles if there is a significant splash hazard.[4] | Protects against dust particles or splashes causing severe eye irritation or damage.[1][8] Standard safety glasses are insufficient as they do not provide a seal around the eyes. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[2][3] | Provides a barrier against skin contact. Hydrazide compounds may be absorbed through the skin.[2] Always check the glove manufacturer's compatibility chart for breakthrough time. Double-gloving is recommended for extended procedures. |
| Body Protection | Flame-resistant lab coat (or 100% cotton), full-length pants, and fully enclosed, chemical-resistant shoes.[2][4] | Protects skin from accidental contact and spills. Cotton is preferred over synthetic materials which can melt and adhere to skin in a fire. |
| Respiratory Protection | Not required for routine use within a certified fume hood. | A fume hood provides adequate respiratory protection.[3] A NIOSH-approved respirator with appropriate cartridges would be required only as a last resort for spill cleanup or if engineering controls fail.[2][10] |
PPE Selection and Donning/Doffing Workflow
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Operational Plan: Handling & Disposal
This section outlines the procedural steps for safely using and disposing of this compound.
Preparation and Handling Workflow
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure an appropriate chemical spill kit is readily accessible.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Transfer: Place the sealed container of this compound inside the fume hood. Open the container carefully. Use a dedicated spatula to weigh the desired amount of the solid onto weighing paper or into a container. Avoid creating dust clouds.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly in a suitable flask. Cap the flask before removing it from the fume hood.
-
Cleanup: Decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol) followed by soap and water. Dispose of all contaminated disposables (weighing paper, wipes, gloves) in a designated hazardous waste container.[1]
-
Storage: Tightly reseal the main container.[11] Given its air sensitivity, consider flushing the headspace with an inert gas like argon or nitrogen before sealing. Store according to recommendations: refrigerated (below 4°C/39°F) in a dry, dark, and well-ventilated area away from incompatible materials.[7][12]
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container.[3]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a dedicated, labeled hazardous waste container. Do not pour this chemical waste down the drain.[1]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Response Plan
Immediate and correct action is critical in the event of an exposure or spill.
Exposure Procedures
| Exposure Route | Immediate Action | Follow-Up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][7] | Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel. |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][7][8] | Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a pocket mask, do not use mouth-to-mouth).[5][7] | Seek immediate medical attention. |
| Ingestion | DO NOT INDUCE VOMITING. [2] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water or milk. Never give anything by mouth to an unconscious person.[2][7] | Seek immediate medical attention. |
Spill Response Workflow
Caption: Decision workflow for spill response.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. isotope.com [isotope.com]
- 10. Hydrazine - Wikipedia [en.wikipedia.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
